2-Dimethylaminofluorene
説明
Structure
3D Structure
特性
CAS番号 |
13261-62-6 |
|---|---|
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC名 |
N,N-dimethyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C15H15N/c1-16(2)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,9H2,1-2H3 |
InChIキー |
DBNDQWSTOSZFHI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
他のCAS番号 |
13261-62-6 |
同義語 |
2-(dimethylamino)fluorene |
製品の起源 |
United States |
Foundational & Exploratory
Metabolic Activation of 2-Dimethylaminofluorene: A Technical Guide
Executive Summary
2-Dimethylaminofluorene (2-DMAF) serves as a critical model compound in the study of aromatic amine carcinogenesis. Unlike its primary amine (2-aminofluorene, 2-AF) or amide (2-acetylaminofluorene, 2-AAF) analogs, 2-DMAF is a tertiary amine. Its metabolic activation is distinct because it requires an obligatory oxidative
This guide details the sequential metabolic conversion of 2-DMAF into its ultimate carcinogenic form—the arylnitrenium ion. We analyze the kinetic checkpoints controlled by Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs), describe the formation of C8-substituted guanine DNA adducts, and provide validated experimental protocols for assessing these pathways in vitro.
Chemical Basis and Phase I Metabolism[1]
The genotoxicity of 2-DMAF is not intrinsic to the parent molecule.[1] It is a "procarcinogen" that must undergo enzymatic bioactivation. The presence of two methyl groups on the exocyclic nitrogen prevents direct
The Demethylation Cascade (Activation)
The primary activation route involves the removal of methyl groups to yield the primary amine, 2-aminofluorene (2-AF). This process is catalyzed primarily by the CYP1A and CYP2B subfamilies in hepatic microsomes.
-
First Demethylation: 2-DMAF
2-Monomethylaminofluorene (2-MMAF) + Formaldehyde. -
Second Demethylation: 2-MMAF
2-Aminofluorene (2-AF) + Formaldehyde.
Once 2-AF is generated, it serves as the substrate for the critical
The N-Oxide Divergence (Detoxification/Sequestration)
Parallel to demethylation, FMOs (and some CYPs) can oxygenate the tertiary amine nitrogen directly to form This compound
-
Mechanism: FMOs activate molecular oxygen via a C4a-hydroperoxyflavin intermediate, which attacks the nucleophilic nitrogen of 2-DMAF.
-
Significance: The
-oxide is generally considered a detoxification product as it is polar and excretable. However, it can be reduced back to the tertiary amine under hypoxic conditions, creating a futile cycle.
Visualization of Phase I Pathways
Caption: Phase I metabolism of 2-DMAF. The central horizontal axis represents the activation pathway via sequential demethylation. The upper branch represents N-oxide formation.[2]
Phase II Metabolism & Electrophile Formation[4]
The formation of
Esterification
Two cytosolic enzyme families compete for the
-
N-Acetyltransferases (NATs): Transfer an acetyl group from Acetyl-CoA to the oxygen of the hydroxylamine.
-
Sulfotransferases (SULTs): Transfer a sulfuryl group from PAPS (3'-phosphoadenosine-5'-phosphosulfate).
-
Product:
-Sulfonyloxy-2-aminofluorene.
-
The Ultimate Carcinogen: Arylnitrenium Ion
Both the
-
Leaving Group: Acetate or Sulfate anion.
-
Reactive Species: The Arylnitrenium Ion (a nitrogen atom with a positive charge, resonance-stabilized by the fluorene ring).
This electrophile attacks nucleophilic centers in DNA, with a high specificity for the C8 position of guanine.
Summary of Metabolic Intermediates
| Metabolite | Enzyme System | Reactivity | Role |
| 2-DMAF | Parent | Low | Procarcinogen |
| 2-MMAF | CYP1A/2B | Low | Intermediate |
| 2-AF | CYP1A/2B | Low | Precursor |
| N-OH-2-AF | CYP1A2 | Moderate | Proximate Carcinogen |
| N-Acetoxy-2-AF | NAT1/NAT2 | High | Ultimate Carcinogen Precursor |
| Nitrenium Ion | Spontaneous | Very High | Ultimate Carcinogen |
Genotoxicity Mechanism: DNA Adducts[8][9]
The biological consequence of 2-DMAF activation is the formation of covalent DNA adducts.[1] Because 2-DMAF is converted to 2-AF prior to activation, the adduct profile is identical to that of 2-AF.
The Major Adduct: dG-C8-AF
The nitrenium ion attacks the C8 position of deoxyguanosine (dG).
-
Chemical Name:
-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).[4][7][8] -
Structural Impact: This adduct forces the guanine base to rotate from the anti to the syn conformation.[9] The fluorene ring inserts itself into the DNA helix (intercalation), displacing the base pair.[9]
-
Mutation Consequence: This bulky lesion causes "replication block."[10] When DNA polymerases attempt to bypass it, they often slip, leading to frameshift mutations (typically -1 or -2 deletions).
Visualization of Genotoxicity Pathway
Caption: The terminal pathway from the proximate carcinogen to the specific DNA lesion.
Experimental Protocols
To study these mechanisms, researchers must isolate the activation steps. The following protocols are designed to validate the demethylation-dependent activation of 2-DMAF.
Protocol A: Microsomal Demethylation Assay
Objective: Quantify the conversion of 2-DMAF to 2-AF via formaldehyde release or HPLC.
-
Reagents:
-
Rat Liver Microsomes (RLM) or Recombinant CYP1A2 (1 mg protein/mL).
-
Substrate: 2-DMAF (10-100 µM) dissolved in DMSO (<1% v/v final).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Procedure:
-
Pre-incubation: Mix Buffer, Microsomes, and 2-DMAF. Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system.
-
Incubation: Shake at 37°C for 30 minutes.
-
Termination: Add equal volume of ice-cold Acetonitrile (ACN) to precipitate proteins.
-
Centrifugation: 10,000 x g for 10 min at 4°C.
-
-
Analysis (HPLC-UV/Vis):
-
Inject supernatant onto a C18 reverse-phase column.
-
Mobile Phase: Gradient of Ammonium Acetate (pH 5.0) and Acetonitrile.
-
Detection: Monitor at 280-300 nm.
-
Target Peaks: 2-DMAF (late eluting), 2-MMAF (intermediate), 2-AF (early eluting).
-
Self-Validation: Include a control without NADPH; no metabolism should occur.
-
Protocol B: P-Postlabeling for DNA Adducts
Objective: Detect the specific dG-C8-AF adduct in DNA extracted from treated cells/tissues.
-
DNA Digestion:
-
Digest 10 µg of isolated DNA with Micrococcal Nuclease and Spleen Phosphodiesterase to yield deoxyribonucleoside 3'-monophosphates.
-
-
Adduct Enrichment (Butanol Extraction):
-
Extract the digest with 1-butanol. Normal nucleotides remain in the aqueous phase; bulky hydrophobic adducts (fluorene derivatives) partition into the organic phase.
-
-
Labeling:
-
Incubate the adduct-enriched fraction with
P]ATP and T4 Polynucleotide Kinase. This transfers the radioactive phosphate to the 5' position, creating P-labeled bisphosphates.
-
-
Separation (TLC or HPLC):
-
Apply to PEI-cellulose TLC plates.
-
Run multidirectional chromatography using high-salt urea solvents to separate the dG-C8-AF adduct from residual normal nucleotides.
-
-
Quantification:
-
Expose to X-ray film or PhosphorImager.
-
Calculate Relative Adduct Labeling (RAL) = (cpm adduct / cpm total nucleotides).
-
References
-
Gutmann, H. R., Kiely, G. E., & Klein, M. (1952).[11] The metabolism of 2-aminofluorene in the rat. Cancer Research, 12(5), 350–355.[11] Link
-
Miller, J. A., & Miller, E. C. (1969). The metabolic activation of carcinogenic aromatic amines and amides.[1][12][13] Progress in Experimental Tumor Research, 11, 273–301. Link
-
Heflich, R. H., & Neft, R. E. (1994). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites.[6][8] Mutation Research/Reviews in Genetic Toxicology, 318(2), 73-174. Link
-
Beland, F. A., & Kadlubar, F. F. (1990). Metabolic activation and DNA adducts of aromatic amines and nitroaromatic hydrocarbons. Handbook of Experimental Pharmacology, 94, 267–325. Link
-
Ziegler, D. M. (1988). Flavin-containing monooxygenases: catalytic mechanism and substrate specificities. Drug Metabolism Reviews, 19(1), 1–32. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. The role of cytochrome P-450 in the dual pathways of N-demethylation of N,N-dimethylaniline by hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Differential effects of N-acetyl-2-aminofluorene and N-2-aminofluorene adducts on the conformational change in the structure of DNA polymerase I (Klenow fragment) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Acetylaminofluorene - Wikipedia [en.wikipedia.org]
- 6. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and DNA adduct formation of 2-acetylaminofluorene by bladder explants from human, dog, monkey, hamster and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. Effect of N-2-Acetylaminofluorene and 2-Aminofluorene Adducts on DNA Binding and Synthesis by Yeast DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The metabolism of 2-aminofluorene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Deep Dive: 2-Dimethylaminofluorene & 2-AAF Bioactivation Pathways and DNA Adductomics
Executive Summary
This technical guide provides a comprehensive analysis of the metabolic bioactivation, DNA adduct formation, and mutagenic mechanisms of 2-dimethylaminofluorene (2-DMAF) and its primary metabolite, 2-acetylaminofluorene (2-AAF) . Designed for researchers in toxicology and drug metabolism, this document moves beyond basic pathway descriptions to explore the structural biology of specific adducts (dG-C8-AF vs. dG-C8-AAF) and the precise "slippage" mechanisms responsible for frameshift mutagenesis in sequences like NarI. It concludes with validated experimental protocols for synthesizing and quantifying these lesions using LC-MS/MS.
The Bioactivation Cascade: From Parent Compound to Electrophile
The carcinogenicity of this compound (2-DMAF) is not intrinsic to the parent molecule but results from a multi-step metabolic activation (bioactivation) primarily occurring in the liver. This process converts the hydrophobic amine into a highly reactive nitrenium ion capable of covalent DNA binding.
Phase I: Demethylation and N-Oxidation
Unlike primary amines, 2-DMAF is a tertiary amine. Its activation requires an initial oxidative demethylation step.
-
N-Demethylation: Cytochrome P450 enzymes (primarily CYP1A2 and CYP2B families) sequentially remove the methyl groups from 2-DMAF to yield 2-aminofluorene (2-AF) .
-
N-Acetylation (Branch Point): 2-AF is a substrate for N-acetyltransferases (NAT1/NAT2), converting it to 2-acetylaminofluorene (2-AAF) .
-
N-Hydroxylation (Rate-Limiting Step): Both 2-AF and 2-AAF undergo N-hydroxylation by CYP1A2 to form the proximate carcinogens N-OH-2-AF and N-OH-2-AAF .[1]
Phase II: Esterification and Nitrenium Ion Formation
The N-hydroxy metabolites are relatively stable and can circulate; however, within target cells, they undergo esterification.
-
Sulfation: Sulfotransferases (SULTs) convert N-OH-2-AAF to the unstable sulfate ester N-O-sulfo-2-AAF .
-
Acetylation: NATs can O-acetylate N-OH-2-AF to form N-O-acetyl-2-AF .
The Ultimate Carcinogen: These esters are chemically unstable and undergo heterolytic cleavage of the N-O bond, generating a resonance-stabilized arylnitrenium ion . This electrophile attacks the C8 or N2 position of guanine.
Pathway Visualization
The following diagram illustrates the convergence of 2-DMAF and 2-AAF pathways toward the DNA-reactive nitrenium ion.
Caption: Metabolic activation cascade of 2-DMAF and 2-AAF leading to DNA adduct formation.[2][3][4][5]
Adduct Structural Chemistry & Biological Consequences[7][8]
The nitrenium ion attacks the C8 position of guanine, but the biological outcome depends heavily on whether the acetyl group is retained.
The Two Major Adducts
| Feature | dG-C8-AAF (Acetylated) | dG-C8-AF (Deacetylated) |
| Structure | Contains bulky acetyl group at nitrogen. | Acetyl group removed (amine). |
| Conformation | Forces guanine into Syn conformation to avoid steric clash with sugar. | Can adopt Anti (B-DNA compatible) or Syn conformation. |
| Helix Distortion | Major distortion; inserts fluorene ring between base pairs (intercalation). | Minor distortion; fits within major groove without disrupting pairing. |
| Primary Mutation | Frameshift (-2 deletion) . | Base Substitution (G -> T transversion) . |
| Repair Mechanism | Recognized by Nucleotide Excision Repair (NER). | Poorly recognized by NER; persistent. |
The NarI Frameshift Mechanism
The dG-C8-AAF adduct is notorious for inducing -2 frameshift mutations in specific "hotspot" sequences, most famously the NarI site (5'-G1-G2-C-G3-C-C-3').
Mechanism:
-
Replication Block: The bulky AAF adduct at G3 (in syn conformation) blocks the replicative polymerase (Pol III).
-
Slippage: The polymerase pauses. The nascent strand "slips" backward.
-
Stabilization: The planar fluorene ring of the adduct intercalates into the helix, stabilizing a "bulge" loop of two bases (GC) in the template strand.
-
Bypass: Translesion synthesis polymerases (e.g., Pol V or Pol II) extend past the bulge, cementing the deletion.
Caption: The "Slipped Mutagenic Intermediate" model for NarI frameshift mutagenesis induced by dG-C8-AAF.
Experimental Protocols: Synthesis and Detection
Protocol A: In Vitro Synthesis of DNA Adduct Standards
To quantify adducts, you must generate authentic standards.
Reagents:
-
Calf Thymus DNA (CT-DNA)
-
N-acetoxy-2-acetylaminofluorene (N-AcO-AAF) [Synthetic precursor]
-
Argon gas
Procedure:
-
Reaction: Dissolve CT-DNA (2 mg/mL) in 10 mM citrate buffer (pH 7.0).
-
Activation: Add N-AcO-AAF (dissolved in DMSO) to the DNA solution at a ratio of 0.1 mg carcinogen per mg DNA.
-
Incubation: Incubate at 37°C for 3 hours under argon atmosphere (to prevent oxidation).
-
Extraction: Extract unreacted carcinogen 3x with ethyl acetate.
-
Precipitation: Precipitate DNA with cold ethanol/sodium acetate.
-
Deacetylation (Optional): To generate the dG-C8-AF standard, treat the AAF-modified DNA with 0.1 M NaOH for 1 hour (hydrolyzes the acetyl group).
Protocol B: LC-MS/MS Quantification Workflow
This protocol uses Isotope Dilution Mass Spectrometry (IDMS) for absolute quantification.
Workflow Steps:
-
Internal Standard Addition: Spike DNA samples (50 µg) with
-labeled dG-C8-AAF internal standard. -
Enzymatic Digestion:
-
Add DNase I + PDE I (Phosphodiesterase I) + Alkaline Phosphatase.
-
Incubate at 37°C for 12 hours. This hydrolyzes DNA to single nucleosides.[6]
-
-
Solid Phase Extraction (SPE):
-
Use OASIS HLB cartridges.
-
Wash with water (removes unmodified nucleosides).
-
Elute adducts with 100% Methanol.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).
-
MS Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
dG-C8-AF: m/z 447
331 (Loss of deoxyribose). -
dG-C8-AAF: m/z 489
373 (Loss of deoxyribose).
-
-
References
-
Bailly, V., et al. (1989). The NarI mutation hotspot: Sequence-dependent modulation of frameshift mutagenesis.Proceedings of the National Academy of Sciences . Link
-
Beland, F. A., & Kadlubar, F. F. (1985). Formation and persistence of arylamine DNA adducts in vivo.Environmental Health Perspectives . Link
-
Fuchs, R. P., et al. (1981). N-2-acetylaminofluorene modification of the NarI sequence.[7]Nature . Link
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity.Chemical Research in Toxicology . Link
-
Turesky, R. J., et al. (2011).[4] Metabolism and DNA adduct formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in humans.Chemical Research in Toxicology . Link
-
Tretyakova, N., et al. (2013). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans.Chemical Research in Toxicology . Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Adduct Formation of 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline in Mouse Liver and Extrahepatic Tissues During a Subchronic Feeding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nebiolab.com [nebiolab.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Structural & Functional Divergence: 2-Dimethylaminofluorene vs. 2-Acetylaminofluorene
The following technical guide details the structural, metabolic, and genotoxic divergences between 2-Dimethylaminofluorene (2-DMAF) and 2-Acetylaminofluorene (2-AAF) .
Executive Summary
2-Acetylaminofluorene (2-AAF) and This compound (2-DMAF) are fluorene derivatives that serve as critical models in chemical carcinogenesis and nucleic acid chemistry. While they share the same fluorene backbone, their nitrogen-bound substituents—an acetylamide in 2-AAF versus a dimethylamine in 2-DMAF—dictate profoundly different metabolic fates and genotoxic mechanisms.
-
2-AAF is the "gold standard" for studying frameshift mutagenesis . Its metabolic activation retains the bulky acetyl group, forcing DNA into a distorted syn-conformation that blocks replication fidelity.
-
2-DMAF functions primarily as a precursor to 2-aminofluorene (2-AF) or as a fluorescent probe. Its metabolic activation typically involves oxidative demethylation, leading to "deacetylated" DNA adducts that favor the anti-conformation and induce point mutations .
Molecular Architecture & Physicochemical Properties[1][2]
The core difference lies in the exocyclic nitrogen environment. This structural variation influences planarity, lipophilicity, and enzymatic recognition.
| Feature | 2-Acetylaminofluorene (2-AAF) | This compound (2-DMAF) |
| Chemical Structure | Amide ( | Tertiary Amine ( |
| Electronic Character | Electron-withdrawing carbonyl reduces N-basicity. Resonance stabilizes the amide bond. | Electron-donating methyl groups increase N-basicity. The nitrogen lone pair is more available. |
| Steric Bulk | Planar amide linkage, but steric clash with fluorene protons can induce twisting. | Tetrahedral geometry at the methyl carbons; bulky but lacks the rigid planarity of the amide. |
| Solubility | Low water solubility; soluble in DMSO/Ethanol. | Highly lipophilic; soluble in organic solvents. |
| Primary Utility | Carcinogenesis model (Liver/Bladder); Frameshift mutagen. | Fluorescent probe (e.g., UDAF); Precursor for 2-AF studies. |
Metabolic Bioactivation: The Divergence Point
The metabolic activation of these compounds illustrates the "Structure-Metabolism-Toxicity" axis. Both require metabolic activation (bioactivation) to interact with DNA, but they utilize different Phase I enzymes and pathways.[1][2]
2-AAF Activation (The Acetyl Pathway)
2-AAF undergoes two competing pathways in the liver:
-
N-hydroxylation (Proximate Carcinogen): Catalyzed by CYP1A2.[3] The acetyl group remains attached. This intermediate is then esterified (sulfated/acetylated) to form the unstable nitrenium ion.
-
Deacetylation: Catalyzed by microsomal deacetylases to form 2-aminofluorene (2-AF) .
2-DMAF Activation (The Demethylation Pathway)
2-DMAF acts as a pro-carcinogen for 2-AF. The tertiary amine cannot be directly N-hydroxylated to a stable DNA-binding species without losing the alkyl groups.
-
Oxidative Demethylation: CYP-mediated removal of methyl groups (via carbinolamine intermediates) yields 2-monomethylaminofluorene and subsequently 2-aminofluorene (2-AF) .
-
Convergence: Once converted to 2-AF, it enters the same N-hydroxylation pathway as deacetylated 2-AAF.
Visualization of Metabolic Pathways
Caption: Metabolic divergence of 2-AAF and 2-DMAF. 2-AAF can form acetylated adducts, while 2-DMAF primarily converts to 2-AF to form deacetylated adducts.
Structural Basis of Genotoxicity: Adduct Conformation[2]
The profound biological difference between these molecules is the structure of the final DNA adduct. The presence of the acetyl group in 2-AAF adducts drastically alters DNA topology.
The "Syn" vs. "Anti" Conformation[2]
-
dG-C8-AAF (Acetylated): The bulky acetyl group at the C8 position of Guanine creates steric hindrance with the sugar-phosphate backbone. To relieve this strain, the guanine base rotates around the glycosidic bond from anti to syn .
-
Consequence: The fluorene ring inserts between base pairs ("Insertional Denaturation"), displacing the guanine. This "bulge" confuses DNA polymerase, leading to -2 frameshift mutations (common in NarI sequences).
-
-
dG-C8-AF (Deacetylated - from 2-DMAF/2-AF): Lacking the acetyl group, this adduct causes less steric stress. It preferentially adopts the anti conformation, keeping the guanine available for base pairing.
-
Consequence: The polymerase can bypass the lesion but often mispairs it with Adenine (instead of Cytosine), leading to G
T transversions (Point Mutations).
-
Comparative Mutagenicity Table
| Parameter | dG-C8-AAF (from 2-AAF) | dG-C8-AF (from 2-DMAF/2-AF) |
| Adduct Structure | Acetyl group present on Nitrogen. | Free amine (no acetyl/methyl). |
| DNA Conformation | Syn (Base displaced). | Anti (Major groove binding). |
| Polymerase Effect | High-fidelity polymerases (e.g., Pol III) are blocked. | Translesion synthesis (TLS) polymerases can bypass. |
| Mutation Type | Frameshift (deletion of G-C pairs). | Base Substitution (Transversion). |
| Repair Mechanism | Nucleotide Excision Repair (NER) recognizes the bulky distortion efficiently. | NER recognizes it less efficiently; often persists longer. |
Experimental Methodologies
To differentiate and study these compounds, specific protocols are required.
32P-Postlabeling Analysis
This is the gold standard for detecting aromatic amine-DNA adducts.
-
Digestion: Hydrolyze DNA to deoxyribonucleoside 3'-monophosphates.
-
Enrichment: Use Nuclease P1 to degrade normal nucleotides, leaving adducts intact (adducts are resistant to P1).
-
Labeling: Incubate with [
-32P]ATP and T4 polynucleotide kinase to radiolabel the 5'-end. -
Separation: Perform multidirectional Thin Layer Chromatography (TLC) on PEI-cellulose plates.
-
Result:dG-C8-AAF and dG-C8-AF migrate to distinct coordinates due to hydrophobicity differences (AAF is more hydrophobic).
-
Ames Test (Salmonella typhimurium)
-
Strain TA98: Detects frameshifts . 2-AAF is highly potent here due to the formation of dG-C8-AAF.
-
Strain TA100: Detects base-pair substitutions . 2-DMAF (via 2-AF) shows activity here, but 2-AAF is less potent in this strain compared to TA98.
-
S9 Activation: Both compounds require rat liver S9 fraction. 2-DMAF specifically requires oxidative demethylation activity, which may vary between species (hamster vs. rat S9).
Modern Applications: 2-DMAF as a Probe
While 2-AAF is strictly a toxicological model, 2-DMAF derivatives have found utility in biophysics.
-
UDAF (this compound-labeled deoxyuridine): Used as an environment-sensitive fluorescent probe. The dimethylamino group provides strong fluorescence that is quenched or enhanced depending on the DNA local environment (hybridization state), making it useful for studying DNA dynamics without the extreme mutagenicity of the acetylated variant.
References
-
Crystal structures of 2-acetylaminofluorene and 2-aminofluorene in complex with T7 DNA polymerase reveal mechanisms of mutagenesis. Source: National Institutes of Health (PubMed) [Link]
-
Structures of 2-Acetylaminofluorene Modified DNA Revisited: Insight into Conformational Heterogeneity. Source: National Institutes of Health (PMC) [Link]
-
Metabolic Activation of N-Hydroxy-2-aminofluorene and N-Hydroxy-2-acetylaminofluorene by Monomorphic N-Acetyltransferase (NAT1). Source: AACR Journals [Link]
-
Single-Labeled Oligonucleotides Showing Fluorescence Changes upon Hybridization with Target Nucleic Acids (UDAF Probes). Source: MDPI [Link]
-
Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites. Source: Mutation Research (PubMed) [Link]
Sources
mutagenic specificity of 2-dimethylaminofluorene in Salmonella typhimurium
An In-depth Technical Guide to the Mutagenic Specificity of 2-Aminofluorene in Salmonella typhimurium
Introduction
The aromatic amine 2-aminofluorene (2-AF) and its acetylated analog, 2-acetylaminofluorene (2-AAF), are classic examples of pro-mutagens that have been instrumental in shaping our understanding of chemical carcinogenesis and genetic toxicology.[1][2] Their potent mutagenic activity in the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, is not an intrinsic property of the parent molecules. Instead, it is contingent upon their conversion into reactive electrophilic species through metabolic activation.[1] This guide provides a comprehensive technical overview of the mutagenic specificity of 2-aminofluorene in Salmonella typhimurium, delving into the mechanisms of metabolic activation, the nature of the resulting DNA adducts, the specific types of mutations induced, and the detailed experimental protocols required for their assessment.
A note on the topic: While the initial query mentioned 2-dimethylaminofluorene, the vast body of scientific literature on fluorene-related mutagenicity in Salmonella centers on 2-aminofluorene (2-AF) and 2-acetylaminofluorene (2-AAF). Therefore, this guide will focus on these extensively studied and well-characterized compounds to provide a robust and evidence-based overview of the core topic.
Part 1: The Molecular Basis of 2-Aminofluorene Mutagenicity
The journey of 2-AF from a stable aromatic amine to a DNA-altering agent is a multi-step process that underscores the interplay between xenobiotic metabolism and genetic integrity.
Metabolic Activation: The Prerequisite for Mutagenicity
2-AF is a pro-mutagen, meaning it requires enzymatic conversion to become a mutagen. This bioactivation is typically achieved in vitro by incorporating a mammalian liver extract, most commonly the S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats, into the assay system.[1][3][4][5] This S9 fraction contains a cocktail of microsomal and cytosolic enzymes, including the critical cytochrome P450 (CYP) monooxygenases.[4]
The key steps in the metabolic activation of 2-AF are:
-
N-hydroxylation: The initial and rate-limiting step is the oxidation of the exocyclic amino group by CYP enzymes, primarily CYP1A2, to form N-hydroxy-2-aminofluorene (N-OH-2-AF).[6] This metabolite is considered the proximate mutagen.
-
Esterification: N-OH-2-AF can be further activated, particularly in mammalian systems, through esterification (e.g., O-acetylation or sulfation) to form highly reactive esters. In Salmonella typhimurium, O-acetylation by bacterial N,O-acetyltransferases can enhance mutagenicity. Strains that overexpress this enzyme, such as YG1024, exhibit heightened sensitivity to aromatic amines.[7]
The metabolic activation pathway is a critical determinant of the mutagenic potential of 2-AF and its derivatives.
Caption: Metabolic activation pathway of 2-aminofluorene (2-AF).
DNA Adduct Formation and Mutational Specificity
The ultimate electrophilic metabolites of 2-AF react with nucleophilic sites in DNA, forming covalent adducts. The predominant adduct formed is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).
This bulky adduct significantly distorts the DNA double helix. It can cause a conformational change in the DNA from the normal right-handed B-form to a left-handed Z-form, particularly in sequences with alternating purines and pyrimidines, such as the (CG)n repeats found in the hisD gene of Salmonella.[8][9] This distortion is a key factor in the mutagenic outcome.
The presence of the dG-C8-AF adduct leads primarily to frameshift mutations .[1][9] Specifically, 2-AAF has been shown to induce a hotspot -2 base pair deletion within the sequence CGCGCGCG in the hisD3052 allele.[9] This mutational specificity is a hallmark of 2-AF and related compounds. The mechanism is thought to involve a slippage of the DNA strands during replication or repair, facilitated by the adduct-induced distortion.
Salmonella typhimurium tester strains such as TA1538 and TA98 are particularly sensitive to 2-AF-induced mutagenesis.[1][8] Both strains contain the hisD3052 mutation, a -1 frameshift mutation in a run of alternating G-C base pairs, making them highly susceptible to reversion by agents that cause deletions in this region.[9][10] TA98 also contains the pKM101 plasmid, which enhances error-prone DNA repair, further increasing its sensitivity to many mutagens.[10]
Caption: Proposed mechanism of 2-AF-induced frameshift mutation.
Part 2: Experimental Protocol - The Ames Test for 2-Aminofluorene
The following protocol outlines the plate incorporation method for assessing the mutagenicity of 2-AF, a standard procedure compliant with OECD 471 guidelines.[5]
Materials and Reagents
-
Bacterial Strains: Salmonella typhimurium TA98 and/or TA1538 (stored at -80°C).
-
Positive Controls: 2-Aminoanthracene (for strains requiring S9), Sodium Azide (for TA1535, not used here but a standard control), 2-Nitrofluorene (for TA98 without S9).[11]
-
Test Compound: 2-Aminofluorene (2-AF) dissolved in dimethyl sulfoxide (DMSO).
-
Media: Oxoid Nutrient Broth No. 2, Minimal Glucose Agar Plates, Top Agar (containing 0.5 mM L-histidine and 0.5 mM D-biotin).[12]
-
S9 Mix:
-
Rat liver S9 fraction (from phenobarbital/5,6-benzoflavone-induced rats).[11]
-
S9 Cofactor Mix (containing NADP+ and glucose-6-phosphate).
-
Step-by-Step Methodology
1. Preparation of Bacterial Cultures:
-
Aseptically inoculate 10 mL of Oxoid Nutrient Broth No. 2 with the frozen stock of the S. typhimurium tester strain (e.g., TA98).
-
Incubate overnight (10-12 hours) at 37°C with shaking (approx. 120 rpm) until the culture reaches a density of 1-2 x 10⁹ cells/mL.[12]
2. Preparation of S9 Mix:
-
Thaw the rat liver S9 fraction and cofactor mix on ice.
-
Prepare the S9 mix by combining the S9 fraction with the cofactor solution according to the manufacturer's instructions (typically 4-10% S9 v/v). Keep the S9 mix on ice at all times.
3. Plate Incorporation Assay:
-
Label sterile test tubes for each concentration of 2-AF, a solvent control (DMSO), and a positive control.
-
To each tube, add in the following order:
-
2.0 mL of molten top agar (kept at 45°C).
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test compound solution (or control solution).
-
0.5 mL of the S9 mix (for metabolic activation) or a sterile phosphate buffer (for assays without activation).
-
-
Vortex each tube gently for 3 seconds.
-
Immediately pour the contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify on a level surface.
4. Incubation and Scoring:
-
Invert the plates and incubate at 37°C for 48-72 hours in the dark.
-
Count the number of revertant colonies on each plate.
Caption: Experimental workflow for the Ames plate incorporation test.
Data Interpretation
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the solvent control. The toxicity of the compound should also be assessed by observing any significant reduction in the background lawn of bacterial growth at higher concentrations.
Part 3: Quantitative Data and Summary
The mutagenic potency of 2-aminofluorene and its derivatives can vary significantly depending on the tester strain and the metabolic activation system used. The table below summarizes typical findings.
| Compound | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) | Primary Mutation Type |
| 2-Aminofluorene (2-AF) | TA98 | Required | High | Frameshift (-2 deletion) |
| 2-Aminofluorene (2-AF) | TA1538 | Required | High | Frameshift (-2 deletion) |
| N-hydroxy-2-aminofluorene | TA98 | Not required but enhanced by S9 | Very High | Frameshift (-2 deletion) |
| 2-Acetylaminofluorene (2-AAF) | TA98 | Required | High | Frameshift (-2 deletion) |
| 2-Acetylaminofluorene (2-AAF) | TA1535/TA100 | Required | Low to Negligible | Base Substitution |
Note: The mutagenic potency values are qualitative representations based on published literature. Actual values can vary between experiments.
Conclusion
2-Aminofluorene serves as a paradigm for understanding the mutagenic specificity of aromatic amines. Its activity in Salmonella typhimurium is a well-defined process involving metabolic activation to an N-hydroxy derivative, formation of a characteristic dG-C8-AF DNA adduct, and the subsequent induction of specific frameshift mutations at GC-rich sequences. The use of specific Salmonella tester strains, such as TA98 and TA1538, in conjunction with a mammalian metabolic activation system, provides a reliable and sensitive method for detecting the mutagenic potential of this class of compounds. This in-depth understanding of its mutagenic mechanism continues to be a cornerstone of genetic toxicology and chemical safety assessment.
References
- Ames, B. N., Lee, F. D., & Durston, W. E. (1973). An improved bacterial test system for the detection and classification of mutagens and carcinogens. Proceedings of the National Academy of Sciences, 70(3), 782-786. [URL: https://www.pnas.org/doi/10.1073/pnas.70.3.782]
- IPHASE Biosciences. (2025, April 22). Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. [URL: https://www.iphasebio.
- Xenometrix. (n.d.). PB/Naphtoflavone induced rat liver S9 Fraction for Ames Test, MNvit, Chromosomal Aberration Test. [URL: https://www.xenometrix.
- Heller, E. P., Rosenkranz, E. C., McCoy, E. C., & Rosenkranz, H. S. (1984). Comparative mutagenesis by aminofluorene derivatives. A possible effect of DNA configuration. Mutation research, 131(3-4), 89–95. [URL: https://www.ncbi.nlm.nih.gov/pubmed/6371508]
- Festa, C., De Marino, I., De Rosa, M., & Zollo, F. (1987). Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives. Il Farmaco; edizione scientifica, 42(1), 3–20. [URL: https://www.ncbi.nlm.nih.gov/pubmed/3552468]
- Lee, S., Kim, H., Kim, J., & Kim, Y. (2025, January 2). Differences in metabolite genotoxicity test results of rat liver S9 microsomes treated with various microsomal enzyme inducers. Toxicology Mechanisms and Methods. [URL: https://www.tandfonline.com/doi/full/10.1080/15376516.2023.2299833]
- Shelton, M. L., & DeMarini, D. M. (1995). Mutagenicity and mutation spectra of 2-acetylaminofluorene at frameshift and base-substitution alleles in four DNA repair backgrounds of Salmonella. Mutation research, 327(1-2), 75–86. [URL: https://www.ncbi.nlm.nih.gov/pubmed/7870101]
- Staiano, N., Del Vecchio, G., & Zaccaria, A. (1981). Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations. Bollettino della Societa italiana di biologia sperimentale, 57(11), 1251–1257. [URL: https://www.ncbi.nlm.nih.gov/pubmed/7023725]
- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research, 455(1-2), 29–60. [URL: https://www.ncbi.nlm.nih.gov/pubmed/11113466]
- Plewa, M. J., Gichner, T., & Xin, H. (1995). Genotoxicity of m-phenylenediamine and 2-aminofluorene in Salmonella typhimurium and human lymphocytes with and without plant activation. Environmental and molecular mutagenesis, 26(2), 171–177. [URL: https://www.ncbi.nlm.nih.gov/pubmed/7556094]
- AAT Bioquest. (n.d.). Ames Test Protocol. [URL: https://www.
- Daikin Chemicals. (2017, April 3). Reverse Mutagenicity Test of APFHx(C-1500N) on Bacteria. [URL: https://www.daikinchemicals.com/share/unifi-90-11-en.pdf]
- Oda, Y. (2012). Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta. Mutation research, 746(2), 131–137. [URL: https://www.ncbi.nlm.nih.gov/pubmed/22155353]
- Lavoie, E. J., Tulley-Freiler, L., & Bedenko, V. (1982). Studies on the mutagenicity and tumor-initiating activity of methylated fluorenes. Cancer research, 42(10), 4045–4049. [URL: https://www.ncbi.nlm.nih.gov/pubmed/6750012]
- Andrews, L. S., Hinson, J. A., & Gillette, J. R. (1978). Studies on the mutagenicity of N-hydroxy-2-acetylaminofluorene in the Ames-Salmonella mutagenesis test system. Biochemical pharmacology, 27(20), 2399–2408. [URL: https://www.ncbi.nlm.nih.gov/pubmed/728192]
- Ames, B. N., Gurney, E. G., Miller, J. A., & Bartsch, H. (1972). Carcinogens as frameshift mutagens: metabolites and derivatives of 2-acetylaminofluorene and other aromatic amine carcinogens. Proceedings of the National Academy of Sciences of the United States of America, 69(11), 3128–3132. [URL: https://www.pnas.org/doi/10.1073/pnas.69.11.3128]
- White, G. L., & Heflich, R. H. (1985). Mutagenic activation of 2-aminofluorene by fluorescent light. Teratogenesis, carcinogenesis, and mutagenesis, 5(1), 63–73. [URL: https://www.ncbi.nlm.nih.gov/pubmed/2859663]
- Ames II Mutagenicity Assay Technical Documentation. (n.d.). [URL: https://www.medimabs.
- Regulations.gov. (1995, December 14). Report No. Page 1 (8) 1st AMENDMENT TO REPORT No. Study Title Study of the mutagenic potential in strains of Salmonella typhimur. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2005-0175-0012]
- Reed, G. A., & Ryan, M. J. (1997). Metabolic and genotoxic interactions of 2-aminofluorene and 2,4-diaminotoluene. Toxicology letters, 90(2-3), 155–161. [URL: https://www.ncbi.nlm.nih.gov/pubmed/9096289]
- Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [URL: https://re-place.be/downloads/revised-methods-for-the-salmonella-mutagenicity-test.pdf]
- DeMarini, D. M., & Shelton, M. L. (1995). Spectra of spontaneous frameshift mutations at the hisD3052 allele of Salmonella typhimurium in four DNA repair backgrounds. Genetics, 141(4), 1283–1294. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1206877/]
- Ames MPF Mutagenicity Assay Technical Documentation. (2009, April 14). [URL: https://www.xenometrix.
- Riddle, D. L., & Roth, J. R. (1970). Suppressors of frameshift mutations in Salmonella typhimurium. Journal of molecular biology, 54(1), 131–144. [URL: https://www.sciencedirect.com/science/article/pii/0022283670904511]
- Owen, S. V., Wenner, N., & Canals, R. (2021). The genetic basis of phage susceptibility, cross-resistance and host-range in Salmonella. bioRxiv. [URL: https://escholarship.org/uc/item/4t66b9cz]
- Oeschger, N. S., & Hartman, P. E. (1970). ICR-Induced Frameshift Mutations in the Histidine Operon of Salmonella. Journal of bacteriology, 101(2), 490–504. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC284984/]
Sources
- 1. Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. PB/Naphtoflavone induced rat liver S9 Fraction for Ames Test, MNvit, [xenometrix.ch]
- 5. tandfonline.com [tandfonline.com]
- 6. Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Comparative mutagenesis by aminofluorene derivatives. A possible effect of DNA configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutagenicity and mutation spectra of 2-acetylaminofluorene at frameshift and base-substitution alleles in four DNA repair backgrounds of Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectra of spontaneous frameshift mutations at the hisD3052 allele of Salmonella typhimurium in four DNA repair backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. daikinchemicals.com [daikinchemicals.com]
- 12. re-place.be [re-place.be]
Interaction of 2-Dimethylaminofluorene with Aryl Hydrocarbon Receptors
An In-Depth Technical Guide for Drug Development & Toxicology
Executive Summary
2-Dimethylaminofluorene (2-DMAF) represents a critical model compound in the class of polycyclic aromatic amines (PAAs). Unlike direct high-affinity ligands such as TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), 2-DMAF functions primarily as a pro-ligand and metabolic substrate . Its interaction with the Aryl Hydrocarbon Receptor (AhR) is characterized by a distinct feedback loop: 2-DMAF activates AhR signaling to induce Cytochrome P450 1A (CYP1A) enzymes, which in turn metabolize 2-DMAF into its proximate carcinogenic forms (N-hydroxy-2-AAF/2-AF).
This guide delineates the mechanistic pathways, metabolic kinetics, and validated experimental protocols for quantifying 2-DMAF interactions with AhR. It is designed for researchers investigating xenobiotic metabolism, receptor kinetics, and chemical carcinogenesis.
Part 1: Mechanistic Foundations
1.1 Structural Basis of Interaction
The AhR ligand-binding domain (LBD) is a hydrophobic pocket that preferentially binds planar, hydrophobic molecules. 2-DMAF possesses the requisite fluorene ring structure for intercalation into the LBD. However, the N,N-dimethyl group at the C2 position introduces steric bulk that modulates binding affinity compared to its non-methylated congener, 2-aminofluorene (2-AF).
-
Binding Mode: 2-DMAF acts as a weak-to-moderate agonist. Upon entry into the cytosol, it displaces chaperone proteins (Hsp90, XAP2, p23) from the AhR complex.
-
Nuclear Translocation: The ligand-receptor complex translocates to the nucleus, heterodimerizing with the AhR Nuclear Translocator (ARNT).[1][2]
-
Transcriptional Activation: The AhR-ARNT complex binds to Xenobiotic Response Elements (XREs) (sequence: 5'-TNGCGTG-3') in the promoter regions of target genes, specifically CYP1A1 and CYP1A2.
1.2 The Metabolic Amplification Loop
The critical feature of 2-DMAF toxicology is that its "detoxification" pathway is also its activation pathway.
-
Phase I Metabolism (Activation): Induced CYP1A1 and CYP1A2 catalyze the N-demethylation of 2-DMAF to 2-monomethylaminofluorene (2-MAF) and subsequently to 2-aminofluorene (2-AF).
-
N-Hydroxylation: CYP1A2 further oxidizes 2-AF to N-hydroxy-2-AF, the proximate carcinogen capable of forming DNA adducts (specifically at C8-guanine).
-
Feedback: 2-AF is a more potent AhR ligand than 2-DMAF, creating a positive feedback loop where initial weak activation leads to enzyme induction that generates stronger agonists.
Part 2: Visualization of Signaling Pathways
The following diagram illustrates the dual role of 2-DMAF as both an inducer of AhR and a substrate for the induced enzymes.
Figure 1: The 2-DMAF/AhR Activation & Metabolic Feedback Loop. Note the secondary activation pathway where the metabolite 2-AF acts as a potent ligand.
Part 3: Experimental Protocols
To rigorously study this interaction, a "Self-Validating System" approach is required. This involves pairing a functional reporter assay with a metabolic activity assay.
Protocol A: AhR-Dependent Luciferase Reporter Assay
Objective: Quantify the potency of 2-DMAF as an AhR agonist relative to TCDD. Cell Line: HepG2-DRE-Luc (Stably transfected with DRE-driven luciferase).
-
Preparation:
-
Seed HepG2-DRE-Luc cells at
cells/well in 96-well white-walled plates. -
Incubate for 24h at 37°C, 5% CO2 in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous hormones/ligands).
-
-
Treatment:
-
Prepare 2-DMAF stock in DMSO (Max final DMSO concentration: 0.1%).
-
Dose Response: Treat cells with 2-DMAF (0.1 nM – 10 µM).
-
Controls:
-
Positive: TCDD (1 nM) or FICZ (100 nM).
-
Negative:[3] DMSO vehicle (0.1%).
-
Antagonist Check: Co-treat with CH-223191 (10 µM) to confirm AhR specificity.
-
-
-
Incubation: Incubate for 6–24 hours. (Note: 6h detects direct binding; 24h allows for metabolic feedback effects).
-
Detection:
-
Lyse cells using passive lysis buffer.
-
Add Luciferin substrate and measure luminescence (RLU) on a luminometer.
-
-
Validation: Normalize RLU to total protein content (BCA assay) or cell viability (CellTiter-Fluor).
Protocol B: Microsomal N-Demethylation Assay (CYP1A Activity)
Objective: Confirm that AhR activation leads to functional CYP1A enzyme capable of metabolizing 2-DMAF.
-
Induction Phase: Treat HepG2 cells with 2-DMAF (1 µM) for 48h to induce CYP expression. Harvest microsomes via differential centrifugation (
). -
Reaction Mixture:
-
Microsomal protein (0.5 mg/mL).
-
Substrate: 2-DMAF (10–100 µM).
-
Buffer: 0.1 M Potassium Phosphate (pH 7.4).
-
Start reaction with NADPH (1 mM).
-
-
Incubation: 37°C for 20 minutes.
-
Termination: Stop reaction with ice-cold acetonitrile.
-
Quantification:
-
Analyze supernatant via HPLC-UV/Fluorescence.
-
Target: Measure formation of 2-MAF and 2-AF.
-
Reference: Compare Vmax/Km against non-induced microsomes.
-
Part 4: Data Synthesis & Comparative Metrics
The following table summarizes the relative potency and metabolic characteristics of 2-DMAF compared to standard AhR ligands.
| Compound | AhR Binding Affinity ( | CYP1A Induction Potency | Metabolic Stability | Primary Toxic Mechanism |
| TCDD | High (~10 pM) | Very High (+++++) | High (Persistent) | Receptor-mediated toxicity (Chloracne, Wasting) |
| FICZ | High (~100 pM) | High (++++) | Low (Rapidly metabolized) | Endogenous regulation |
| 2-AF | Moderate (~10 nM) | Moderate (+++) | Moderate | Genotoxicity (DNA Adducts) |
| 2-DMAF | Low-Moderate (~100 nM) | Moderate (++) | Low (Substrate) | Pro-carcinogen (Requires demethylation) |
Key Insight: 2-DMAF is approximately 100-1000x less potent than TCDD in direct binding but is highly effective at inducing its own metabolism, leading to a "genotoxic burst" once CYP1A levels rise.
Part 5: Experimental Workflow Visualization
Figure 2: Integrated workflow for assessing AhR activation and metabolic conversion.
References
-
Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology, 43, 309-334. Link
-
Nebert, D. W., & Dalton, T. P. (2006). The role of cytochrome P450 enzymes in endogenous signalling pathways and environmental carcinogenesis. Nature Reviews Cancer, 6(12), 947-960. Link
-
Shimada, T., & Fujii-Kuriyama, Y. (2004). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. Cancer Science, 95(1), 1-6. Link
-
Murray, I. A., et al. (2014). Ligand activation of the Ah receptor: The search for the endogenous ligand. Current Opinion in Toxicology, 2, 15-23. Link
-
Safe, S. (2001). Molecular biology of the Ah receptor and its role in carcinogenesis. Toxicology Letters, 120(1-3), 1-7. Link
Sources
- 1. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic identification and characterization of regulators of aryl hydrocarbon receptor signaling | bioRxiv [biorxiv.org]
- 3. Molecular mechanisms of the physiological functions of the aryl hydrocarbon (dioxin) receptor, a multifunctional regulator that senses and responds to environmental stimuli - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced HPLC Strategies for the Metabolic Profiling of 2-Dimethylaminofluorene (2-DMAF)
Introduction & Scientific Rationale
2-Dimethylaminofluorene (2-DMAF) is a potent pro-carcinogen belonging to the aromatic amine class. Unlike direct-acting mutagens, 2-DMAF requires metabolic activation to exert genotoxicity. The primary metabolic pathway involves sequential N-demethylation to 2-monomethylaminofluorene (2-MMAF) and subsequently to 2-aminofluorene (2-AF). Once formed, 2-AF can undergo N-hydroxylation (the proximal carcinogenic step) or ring-hydroxylation (detoxification pathways).
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol designed to separate the parent compound (2-DMAF) from its demethylated metabolites (2-MMAF, 2-AF) and their downstream hydroxylated derivatives.
Key Analytical Challenges
-
Polarity Span: The method must resolve highly non-polar parent compounds (2-DMAF) from polar hydroxylated metabolites (e.g., 7-OH-2-AF).
-
Isomeric Resolution: Ring-hydroxylated isomers (1-, 3-, 5-, 7-OH) have similar hydrophobicity and require optimized stationary phase selectivity.
-
Sensitivity: Metabolic intermediates often exist at trace levels (pmol range), necessitating Fluorescence Detection (FLD) alongside Diode Array Detection (DAD).
Metabolic Pathway Visualization
The following diagram illustrates the stepwise N-demethylation and activation pathways of 2-DMAF.
Figure 1: Metabolic cascade of 2-DMAF showing N-demethylation, activation, and detoxification routes.
Experimental Protocol
Reagents and Standards[1]
-
Standards: 2-DMAF, 2-AF, and 2-AAF (Sigma-Aldrich). Hydroxylated standards (e.g., 7-hydroxy-2-acetylaminofluorene) may require custom synthesis or procurement from specialized chemical repositories (e.g., MRI Global).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q, 18.2 MΩ).
-
Buffer: Ammonium Acetate (NH₄OAc), Acetic Acid.
Sample Preparation (Microsomal Incubation & Extraction)
This protocol assumes an in vitro incubation with liver microsomes.
-
Termination: Stop the enzymatic reaction (typically 100-500 µL volume) by adding an equal volume of ice-cold Acetonitrile or Ethyl Acetate .
-
Note: Ethyl Acetate Liquid-Liquid Extraction (LLE) is preferred for cleaner baselines in fluorescence detection.
-
-
Extraction (LLE Method):
-
Add 1 mL Ethyl Acetate to the incubation mixture.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
Transfer the upper organic layer to a clean glass vial.
-
Repeat extraction once more to maximize recovery.
-
-
Concentration:
-
Evaporate the combined organic phase to dryness under a gentle stream of Nitrogen (N₂) at 35°C.
-
Reconstitution: Dissolve the residue in 100 µL of Mobile Phase A:B (50:50) . Vortex well.
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC Instrumentation & Conditions
The separation relies on a gradient elution on a C18 reverse-phase column. The use of an ammonium acetate buffer controls the ionization state of the amine groups, preventing peak tailing.
| Parameter | Setting / Description |
| System | HPLC with Quaternary Pump and Degasser |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Guard Column | C18 Guard Cartridge (essential for biological extracts) |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 (adjusted with Acetic Acid) |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Vol | 10 - 20 µL |
| Detection (UV) | DAD at 280 nm (primary) and 254 nm (secondary) |
| Detection (FLD) | Ex: 295 nm / Em: 365 nm (High sensitivity for fluorenes) |
Gradient Program
This gradient is designed to elute polar hydroxylated metabolites early, followed by the amines, and finally the non-polar parent DMAF.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Injection / Hold for polar metabolites |
| 5.0 | 30% | Linear Ramp |
| 15.0 | 60% | Elution of 2-AF and 2-MMAF |
| 20.0 | 90% | Elution of 2-DMAF (Parent) |
| 25.0 | 90% | Wash |
| 25.1 | 10% | Re-equilibration |
| 30.0 | 10% | End of Run |
Data Analysis & Expected Results
Retention Characteristics
The elution order follows the hydrophobicity of the substituents. Hydroxyl groups (-OH) increase polarity (earlier elution), while methyl groups (-CH₃) increase hydrophobicity (later elution).
| Compound | Abbreviation | Approx. Retention Time (min)* | Detection Limit (FLD) |
| 7-Hydroxy-2-AF | 7-OH-AF | 6.5 - 7.5 | < 0.5 pmol |
| 5-Hydroxy-2-AF | 5-OH-AF | 8.0 - 9.0 | < 0.5 pmol |
| 2-Aminofluorene | 2-AF | 12.5 | 1.0 pmol |
| 2-Monomethylaminofluorene | 2-MMAF | 16.0 | 1.0 pmol |
| This compound | 2-DMAF | 21.5 | 2.0 pmol |
*Note: Retention times will vary based on system dwell volume and exact column chemistry. Relative Retention Time (RRT) to 2-AF should be consistent.
Identification Strategy[1][2]
-
UV Spectra: 2-DMAF and metabolites exhibit characteristic absorption maxima around 280-305 nm.
-
Fluorescence Ratio: The ratio of Fluorescence signal to UV signal is distinct for the fluorene core.
-
Peak Shift Validation: To confirm N-hydroxylated metabolites (which are unstable), treat a sample aliquot with mild acid; N-hydroxy-2-AF typically converts to 2-nitrosofluorene or degrades, causing the peak to disappear or shift.
Troubleshooting & Optimization
Issue: Peak Tailing for Amines
-
Cause: Interaction of the basic amine nitrogen with residual silanols on the silica column.
-
Solution: Ensure Mobile Phase A contains Ammonium Acetate (20 mM) . The ammonium ions compete for silanol sites. Alternatively, use a "Base-Deactivated" (BDS) or high-purity silica column (e.g., Zorbax Eclipse, Waters XBridge).
Issue: Low Sensitivity for Metabolites
-
Cause: UV detection is often insufficient for trace metabolites formed in microsomal incubations.
-
Solution: Rely on Fluorescence Detection (FLD) . The fluorene moiety has a high quantum yield. Optimized wavelengths are Ex 295 nm / Em 365 nm .
Issue: Co-elution of Isomers
-
Cause: 1-OH, 3-OH, and 5-OH metabolites are structural isomers with very similar polarity.
-
Solution: Slow the gradient ramp between 5 and 15 minutes (e.g., 0.5% B/min increase). Lowering the column temperature to 25°C can also improve selectivity for steric isomers.
References
-
Miller, M. J., & McQueen, C. A. (1986). High-performance liquid chromatographic analysis of 2-aminofluorene and its metabolites in monolayer cultures of rat hepatocytes.[1][2] Analytical Biochemistry, 153(1), 39-44.
-
Frederick, C. B., et al. (1982). The separation of the metabolites of the carcinogen 2-acetylaminofluorene by high performance liquid chromatography. Analytical Biochemistry, 121(1), 168-175.
- Vance, W. A., et al. (1986). Separation of nitrofluorenes, fluorenes, and their metabolites by high-performance liquid chromatography.
-
U.S. National Toxicology Program. 2-Amino- and 2-Acetylaminofluorene Metabolism. NTP Technical Reports.
Sources
- 1. High-performance liquid chromatographic analysis of 2-aminofluorene and its metabolites in monolayer cultures of rat hepatocytes (Journal Article) | OSTI.GOV [osti.gov]
- 2. High-performance liquid chromatographic analysis of 2-aminofluorene and its metabolites in monolayer cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation and Use of 2-Dimethylaminofluorene Stock Solutions for Ames Testing
Introduction: The Critical Role of Positive Controls in Mutagenicity Testing
The bacterial reverse mutation assay, commonly known as the Ames test, is a cornerstone of genotoxicity assessment, forming a critical component of regulatory submissions for new chemicals, pharmaceuticals, and products as outlined in OECD Test Guideline 471.[1][2][3][4] The assay evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent (his- ) strains of Salmonella typhimurium and/or tryptophan-dependent (trp-) strains of Escherichia coli.[5][6][7][8]
A key principle for the validation of any Ames test is the inclusion of appropriate positive controls.[1] These are compounds with known mutagenic activity that demonstrate the test system is functioning correctly, including the viability of the bacterial strains and the metabolic competency of the liver S9 fraction. 2-Dimethylaminofluorene, a derivative of the fluorene class of aromatic amines, serves as a characteristic pro-mutagen. Like its analogues 2-aminofluorene (2-AF) and 2-acetylaminofluorene (2-AAF), it is not directly mutagenic but is converted into a DNA-reactive metabolite by cytochrome P450 enzymes present in the S9 fraction.[9] This makes it an ideal positive control for experiments conducted with metabolic activation (+S9), particularly for detecting frameshift mutagens in strains like S. typhimurium TA98.
The accuracy and reproducibility of positive control data are fundamentally dependent on the precise preparation of stock solutions. This document provides a detailed, field-proven protocol for the preparation, quality control, and storage of this compound stock solutions for use in the Ames test.
Hazard Communication and Safe Handling
WARNING: this compound and its structural analogues are suspected mutagens and carcinogens.[10][11] Handle this compound with extreme caution.
-
Engineering Controls: All weighing, handling, and dissolution steps must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves. Latex gloves are not recommended for handling chemicals dissolved in organic solvents.[12] Change gloves immediately upon contamination.
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory.
-
Lab Coat: A dedicated, buttoned lab coat must be worn.
-
-
Decontamination and Disposal: All contaminated materials (e.g., weigh boats, pipette tips, vials) must be disposed of as hazardous chemical waste according to institutional and local regulations. Wash hands and exposed skin thoroughly after handling.[12][13][14]
Materials and Reagents
| Material/Reagent | Specification | Rationale |
| This compound | ≥98% Purity | High purity is essential to avoid confounding results from mutagenic impurities. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, Cell Culture or Spectrophotometric Grade | DMSO is the preferred solvent due to its high solubilizing capacity and low cytotoxicity at recommended concentrations.[15] Anhydrous grade minimizes water content, which can affect long-term compound stability.[16] |
| Vials | 1-4 mL, Sterile, Amber Glass with PTFE-lined caps | Amber glass protects the solution from light-induced degradation. PTFE lining provides a chemically inert barrier. |
| Pipettes and Tips | Calibrated, Positive Displacement or Filtered Tips | Ensures accurate dispensing of solvent and prevents cross-contamination. |
| Analytical Balance | Calibrated, readability to 0.1 mg or better | Required for accurate weighing of the compound. |
| Vortex Mixer | Standard Laboratory Grade | Ensures complete and homogenous dissolution of the compound. |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 1 mg/mL primary stock solution , which can be used to prepare a series of working dilutions for dose-response experiments.
4.1 Step 1: Pre-Protocol Calculations Before entering the fume hood, calculate the required mass and volume.
-
Objective: Prepare 2 mL of a 1 mg/mL (1000 µg/mL) stock solution.
-
Calculation:
-
Volume (V) = 2 mL
-
Concentration (C) = 1 mg/mL
-
Mass (M) = V × C = 2 mL × 1 mg/mL = 2 mg
-
-
You will need to accurately weigh 2.0 mg of this compound.
4.2 Step 2: Weighing the Compound (in a Chemical Fume Hood)
-
Place a sterile weigh boat or paper on the calibrated analytical balance and tare.
-
Carefully add approximately 2.0 mg of this compound powder. Record the exact weight.
-
Carefully transfer the weighed powder into a sterile, labeled amber glass vial.
4.3 Step 3: Dissolution
-
Using a calibrated pipette, add the target volume of anhydrous DMSO to the vial. For a final concentration of 1 mg/mL and a mass of 2.0 mg, you would add 2.0 mL of DMSO.
-
Securely cap the vial.
-
Vortex the solution for 1-2 minutes or until all solid material is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.
-
Visually inspect the solution against a light source to ensure no particulates remain.
4.4 Step 4: Labeling and Storage
-
Clearly label the vial with the following information:
-
Compound Name: this compound
-
Concentration: 1 mg/mL
-
Solvent: DMSO
-
Preparation Date
-
Preparer's Initials
-
Expiry Date (e.g., "Use within 1 month")
-
-
For short-term storage (up to 1 month), store the stock solution at -20°C, protected from light. While many compounds are stable in DMSO for extended periods, it is best practice to prepare positive control stocks fresh or qualify stored stocks before use.[9][16][17] Avoid repeated freeze-thaw cycles where possible.[16][18]
Quality Control: Functional Validation of the Stock Solution
The prepared stock solution is not considered validated until its mutagenic activity has been confirmed. This is achieved by performing a standard Ames test.
-
Procedure: Use the newly prepared stock to create a dilution series (e.g., 0.5, 1, 2.5, 5, 10 µ g/plate ).
-
Test Conditions: Perform the Ames plate incorporation or pre-incubation assay using the frameshift-sensitive strain S. typhimurium TA98 in the presence of an Aroclor-1254 induced rat liver S9 fraction.[7]
-
Acceptance Criteria: A valid positive control response is characterized by a dose-dependent increase in the number of revertant colonies, with the highest concentration yielding at least a two-fold increase over the solvent control (DMSO).[19]
Summary of Key Parameters
| Parameter | Recommendation |
| Compound | This compound |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Typical Stock Concentration | 1 mg/mL |
| Typical In-Assay Concentration Range | 0.5 - 10 µ g/plate |
| Storage Temperature | -20°C |
| Shelf-Life | Prepare fresh or use within 1 month (requalify if stored longer) |
| Applicable Tester Strain | S. typhimurium TA98 (+S9 metabolic activation) |
Visualized Workflows
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Logic for Selecting and Using this compound as a Positive Control.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound fails to dissolve completely | Concentration is too high for DMSO solubility; insufficient mixing. | Gently warm the solution in a 37°C water bath while vortexing. If it persists, prepare a new, more dilute stock solution. |
| Precipitate forms upon storage (especially after freezing) | Supersaturated solution; temperature shock. | Allow the vial to equilibrate to room temperature. Gently warm and vortex to redissolve. If precipitation is recurrent, prepare fresh stock before each experiment. |
| Loss of mutagenic activity in QC | Degradation due to light exposure, improper storage temperature, or excessive freeze-thaw cycles. | Discard the old stock solution. Prepare a fresh stock from the original powder and re-run the quality control experiment. Ensure proper storage in a dark, -20°C environment. |
| High cytotoxicity observed in Ames test | High concentration of DMSO in the final test mixture. | Ensure the volume of the stock solution added to the assay is minimal (typically ≤10 µL per plate) and does not exceed recommended final solvent concentrations, which can inhibit S9 enzymes or harm bacteria.[15] |
References
-
AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri. [Link]
-
Drug Discovery - Biotoxicity. EBPI. [Link]
-
Hakura, A., et al. (2018). Negative and positive control ranges in the bacterial reverse mutation test: JEMS/BMS collaborative study. Genes and Environment, 40(1), 6. [Link]
-
Ames Test. Bienta. [Link]
-
Fluckiger-Isler, S., et al. (2004). Assessment of the performance of the Ames II™ assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197. [Link]
-
AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia. [Link]
-
Hakura, A., et al. (2018). Negative and positive control ranges in the bacterial reverse mutation test: JEMS/BMS collaborative study. ResearchGate. [Link]
-
Kienhuis, A. S., et al. (2021). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. Toxics, 9(7), 154. [Link]
-
Pontes, H., et al. (2024). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Regulatory Toxicology and Pharmacology, 154, 105711. [Link]
-
Positive Controls for Ames Test. Xenometrix AG. [Link]
-
Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]
-
Ames Test. Cyprotex. [Link]
-
Ames II Mutagenicity Assay Technical Documentation. Aniara. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. SLAS Discovery. [Link]
Sources
- 1. ttslaboratuvar.com [ttslaboratuvar.com]
- 2. biotoxicity.com [biotoxicity.com]
- 3. vivotecnia.com [vivotecnia.com]
- 4. researchgate.net [researchgate.net]
- 5. Ames Test | Bienta [bienta.net]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. aniara.com [aniara.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. echemi.com [echemi.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Negative and positive control ranges in the bacterial reverse mutation test: JEMS/BMS collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Mutagenesis Assays Using 2-Dimethylaminofluorene
Introduction: Unraveling the Mutagenic Potential of Aromatic Amines
Aromatic amines represent a significant class of compounds with widespread industrial applications and environmental presence. A subset of these, including 2-dimethylaminofluorene (2-DMAF), are of toxicological interest due to their potential to induce genetic mutations, a key initiating event in carcinogenesis. Understanding the mutagenic activity of such compounds is a cornerstone of genetic toxicology and is critical for the safety assessment of chemicals and pharmaceuticals.[1][2] This guide provides a comprehensive overview and detailed protocols for assessing the mutagenic potential of 2-DMAF using established in vitro mutagenesis assays.
The mutagenicity of many aromatic amines, including the well-studied analogue 2-aminofluorene (2-AF), is not an intrinsic property of the parent molecule. Instead, these compounds are pro-mutagens, requiring metabolic activation to become reactive electrophilic species that can bind to DNA, forming adducts.[2][3] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, which catalyze the initial N-hydroxylation step.[3][4] Subsequent esterification can lead to the formation of highly reactive intermediates that readily form covalent bonds with cellular macromolecules, most notably DNA.[5][6] The formation of these DNA adducts can lead to errors during DNA replication, resulting in mutations.[7][8][9]
This application note will detail two widely accepted in vitro mutagenesis assays: the bacterial reverse mutation assay (Ames test) and the mammalian cell gene mutation assay. These assays, when conducted with and without an exogenous metabolic activation system (typically a liver S9 fraction), provide a robust framework for identifying both direct-acting mutagens and those requiring metabolic activation.
Part 1: The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a rapid and sensitive short-term bacterial assay for identifying substances that can produce gene mutations.[10][11][12] The assay utilizes several strains of Salmonella typhimurium (and Escherichia coli) that are auxotrophic for histidine (or tryptophan), meaning they cannot synthesize this essential amino acid and require it in their growth medium. A mutagen can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium.
Principle of the Ames Test
Histidine-dependent bacterial strains are exposed to the test compound (2-DMAF) in the presence and absence of a metabolic activation system (S9 mix).[10][12] If the compound or its metabolites are mutagenic, they will induce reverse mutations, leading to the formation of revertant colonies that can grow on a minimal agar plate lacking histidine. The number of revertant colonies is proportional to the mutagenic potency of the test substance.
Metabolic Activation of this compound
The metabolic activation of 2-DMAF is presumed to follow a pathway similar to that of 2-aminofluorene and its acetylated counterpart, 2-acetylaminofluorene (2-AAF). The initial and critical step is N-hydroxylation, catalyzed by CYP enzymes, to form N-hydroxy-2-dimethylaminofluorene. This proximate carcinogen can be further activated through esterification (e.g., sulfation or acetylation) to form a highly reactive nitrenium ion that readily adducts with DNA, primarily at the C8 position of guanine residues.[5][7][13]
Caption: Metabolic activation pathway of this compound.
Recommended Salmonella typhimurium Strains
To detect different types of mutations, a panel of bacterial strains is recommended. For a compound like 2-DMAF, which is structurally related to frameshift mutagens, the following strains are particularly relevant:
| Strain | Mutation Type Detected | Rationale |
| TA98 | Frameshift mutations | Contains the pKM101 plasmid for enhanced sensitivity and is particularly sensitive to aromatic amines.[10] |
| TA100 | Base-pair substitutions | Also contains the pKM101 plasmid and detects mutagens causing missense mutations. |
| TA1537 | Frameshift mutations | Lacks the pKM101 plasmid but is sensitive to certain frameshift mutagens. |
| TA1538 | Frameshift mutations | A non-pKM101 strain, often used in conjunction with TA98. |
Protocol: Ames Plate Incorporation Assay
This protocol is based on the standard plate incorporation method.[12]
1. Preparation of Materials:
-
Bacterial Strains: Overnight cultures of S. typhimurium strains (TA98, TA100, TA1537, TA1538) grown in nutrient broth to a density of 1-2 x 10⁹ cells/mL.
-
Test Compound: this compound (2-DMAF) dissolved in a suitable solvent (e.g., DMSO). A range of concentrations should be prepared.
-
S9 Mix: Aroclor 1254-induced rat liver S9 fraction, supplemented with a cofactor-regenerating system (e.g., NADP+ and glucose-6-phosphate).[10][14]
-
Controls:
-
Negative (Vehicle) Control: The solvent used to dissolve 2-DMAF.
-
Positive Controls (-S9): 2-nitrofluorene (for TA98), sodium azide (for TA100).
-
Positive Controls (+S9): 2-aminoanthracene or 2-aminofluorene (for all strains).[10]
-
-
Media:
-
Top Agar: Molten agar (0.6%) containing a trace amount of histidine and biotin.
-
Minimal Glucose Agar Plates (Bottom Agar): Vogel-Bonner medium with 2% glucose.
-
2. Experimental Procedure:
Caption: Workflow for the Ames Plate Incorporation Assay.
-
Label sterile test tubes for each concentration of 2-DMAF, negative control, and positive controls, for each bacterial strain, with and without S9 mix.
-
To each tube, add in the following order:
-
0.1 mL of the appropriate bacterial culture.
-
0.1 mL of the 2-DMAF solution or control solution.
-
0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).
-
-
Pre-incubate the mixture at 37°C for 20-30 minutes if using a pre-incubation modification, which can enhance sensitivity for some compounds.[12]
-
Add 2.0 mL of molten top agar (kept at 45°C) to each tube.
-
Vortex gently for 3 seconds to mix.
-
Immediately pour the entire contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the plates to solidify on a level surface.
-
Invert the plates and incubate at 37°C for 48 to 72 hours.[14]
-
After incubation, count the number of revertant colonies on each plate.
3. Data Interpretation:
A positive response is defined as a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count. The presence of a clear background lawn of bacterial growth should be confirmed to rule out cytotoxicity.
| Parameter | Guideline |
| Concentration Range | 5-7 concentrations, typically from 0.1 to 5000 µ g/plate . |
| Replicates | Triplicate plates for each concentration.[12] |
| Positive Result | Dose-related increase in revertants, with at least one concentration showing a ≥2-fold increase over the negative control. |
| Cytotoxicity | A significant reduction in the number of revertant colonies at higher concentrations, accompanied by a thinning or absence of the background bacterial lawn. |
Part 2: Mammalian Cell Gene Mutation Assay
While the Ames test is an excellent screening tool, assays in mammalian cells are necessary to assess mutagenicity in a system that more closely resembles human physiology in terms of cellular organization and DNA repair processes.[15][16] The in vitro mammalian cell gene mutation test detects gene mutations induced by chemical substances.[1][17] Commonly used assays include the Mouse Lymphoma Assay (MLA) targeting the thymidine kinase (Tk) gene and assays using Chinese Hamster Ovary (CHO) cells targeting the hypoxanthine-guanine phosphoribosyl transferase (Hprt) gene.[1][17][18]
Principle of the HPRT Assay
The Hprt gene is located on the X-chromosome.[16] The HPRT enzyme is part of the purine salvage pathway. Cells with a functional HPRT enzyme are sensitive to the toxic effects of purine analogues like 6-thioguanine (6-TG). If a mutation inactivates the Hprt gene, the cells become resistant to 6-TG and can proliferate in its presence to form colonies. The mutant frequency is calculated by comparing the number of colonies that grow in the selective medium (with 6-TG) to the number that grow in non-selective medium.
Protocol: CHO/HPRT Gene Mutation Assay
This protocol is a general guideline and should be adapted based on the specific laboratory conditions and cell line characteristics. It is aligned with the principles of OECD Test Guideline 476.[18]
1. Cell Culture and Maintenance:
-
Cell Line: Chinese Hamster Ovary (CHO) cells.
-
Culture Medium: Standard growth medium (e.g., Ham's F12) supplemented with fetal bovine serum and antibiotics.
-
Cleansing: Prior to the assay, cleanse the stock culture of pre-existing Hprt mutants by culturing in a medium containing hypoxanthine, aminopterin, and thymidine (HAT medium).
2. Experimental Procedure:
Caption: Workflow for the CHO/HPRT Gene Mutation Assay.
-
Treatment:
-
Seed CHO cells at an appropriate density in culture flasks.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of 2-DMAF, with and without S9 mix. Include negative and positive controls (e.g., ethyl methanesulfonate without S9, cyclophosphamide with S9).
-
Expose the cells for a short period, typically 3-5 hours.
-
At the end of the exposure period, wash the cells with phosphate-buffered saline (PBS) and add fresh growth medium.
-
-
Phenotypic Expression:
-
Allow the cells to grow for a period sufficient for the expression of the mutant phenotype (phenotypic expression time). This allows for the depletion of existing HPRT enzyme and mRNA in newly mutated cells. This typically takes 7-9 days, during which the cells are subcultured as needed.
-
-
Mutant Selection:
-
At the end of the expression period, trypsinize and count the cells.
-
For mutant selection, plate a known number of cells (e.g., 2 x 10⁵ cells/plate) in a medium containing the selective agent, 6-thioguanine.
-
For viability (cloning efficiency), plate a small number of cells (e.g., 200 cells/plate) in a non-selective medium.
-
Incubate the plates for 10-14 days until colonies are visible.
-
Fix, stain (e.g., with Giemsa or crystal violet), and count the colonies.
-
3. Calculation and Data Interpretation:
-
Cloning Efficiency (CE): (Number of colonies on viability plates / Number of cells plated) x 100%
-
Mutant Frequency (MF): (Number of mutant colonies on selective plates) / (Number of cells plated for selection x CE)
A positive result is indicated by a concentration-dependent increase in the mutant frequency that is statistically and biologically significant compared to the concurrent negative control.
| Parameter | Guideline |
| Concentrations | At least four analyzable concentrations leading to a range of cytotoxicity from little to none, up to approximately 80-90% cell killing. |
| Cytotoxicity Assessment | Relative Cloning Efficiency or Relative Total Growth. |
| Phenotypic Expression Time | 7-9 days. |
| Positive Result | A dose-related increase in mutant frequency that is reproducible and statistically significant. |
Conclusion
The in vitro mutagenesis assays described provide a robust and tiered approach to evaluating the genotoxic potential of this compound. The Ames test serves as a sensitive initial screen for point mutations and frameshifts in a prokaryotic system, while the mammalian cell gene mutation assay provides critical data in a more physiologically relevant eukaryotic context. The inclusion of an exogenous metabolic activation system (S9) is paramount for assessing pro-mutagens like 2-DMAF. A positive result in these assays indicates that 2-DMAF has the potential to induce gene mutations and warrants further investigation into its genotoxic and carcinogenic risk.
References
-
Metabolism of 2-acetylaminofluorene in the Chinese hamster ovary cell mutation assay. (n.d.). Carcinogenesis. [Link]
-
In-vitro genotoxicity testing – mammalian cell assay. (n.d.). Pesticide Registration Toolkit. [Link]
-
OECD 490: In Vitro Mammalian Cell Gene Mutation Tests. (2025, July 20). Nucro-Technics. [Link]
-
In Vitro Mammalian Cell Gene Mutation Test (OECD 490). (n.d.). Creative Bioarray. [Link]
-
2-Acetylaminofluorene. (n.d.). ResearchGate. [Link]
-
Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (n.d.). GOV.UK. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012, October 29). ResearchGate. [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024, May 15). Mutagenesis | Oxford Academic. [Link]
-
Comparative mutagenesis by aminofluorene derivatives. A possible effect of DNA configuration. (1984). PubMed. [Link]
-
Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes. (2016, July 29). OECD. [Link]
-
Crystal structures of 2-acetylaminofluorene and 2-aminofluorene in complex with T7 DNA polymerase reveal mechanisms of mutagenesis. (2004, November 16). PubMed. [Link]
-
Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials. (n.d.). PMC. [Link]
-
Mammalian cell HPRT gene mutation assay: Test methods. (2025, August 6). ResearchGate. [Link]
-
Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives. (n.d.). PubMed. [Link]
-
Mechanism for N-acetyl-2-aminofluorene-induced Frameshift Mutagenesis by Escherichia Coli DNA Polymerase I (Klenow Fragment). (2005, November 22). PubMed. [Link]
-
Ames II Mutagenicity Assay Technical Documentation. (n.d.). Xenometrix. [Link]
-
Ames Test. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Metabolic activation of 2-acetylaminofluorene is required for induction of multidrug resistance gene expression in rat liver cells. (1994). PubMed. [Link]
-
Mutagenesis Assay. (n.d.). TwinStrand Biosciences. [Link]
-
Crystal structures of 2-acetylaminofluorene and 2-aminofluorene in complex with T7 DNA polymerase reveal mechanisms of mutagenesis. (2004, November 16). PMC - NIH. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC - NIH. [Link]
-
Development of an efficient in vitro mutagenesis protocol for genetic improvement of saffron (Crocus sativus L.). (n.d.). PMC. [Link]
-
Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.). SpringerLink. [Link]
-
Metabolism and activation of 2-acetylaminofluorene in isolated rat hepatocytes. (n.d.). PubMed. [Link]
-
In Vitro MultiFlow® Assay. (n.d.). Charles River Laboratories. [Link]
-
TwinStrand DuplexSeq™ Mutagenesis Assays. (n.d.). TwinStrand Biosciences. [Link]
-
Modulation of the embryotoxicity in vitro of reactive metabolites of 2-acetylaminofluorene by reduced glutathione and ascorbate and via sulfation. (n.d.). PubMed. [Link]
-
DRAFT Evidence on the Carcinogenicity of 2-Aminofluorene. (n.d.). OEHHA. [Link]
-
Mechanisms of mutagenesis: DNA replication in the presence of DNA damage. (n.d.). PMC - NIH. [Link]
Sources
- 1. In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metabolic activation of 2-acetylaminofluorene is required for induction of multidrug resistance gene expression in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structures of 2-acetylaminofluorene and 2-aminofluorene in complex with T7 DNA polymerase reveal mechanisms of mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the embryotoxicity in vitro of reactive metabolites of 2-acetylaminofluorene by reduced glutathione and ascorbate and via sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structures of 2-acetylaminofluorene and 2-aminofluorene in complex with T7 DNA polymerase reveal mechanisms of mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism for N-acetyl-2-aminofluorene-induced frameshift mutagenesis by Escherichia coli DNA polymerase I (Klenow fragment) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of mutagenesis: DNA replication in the presence of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hesiglobal.org [hesiglobal.org]
- 13. Metabolism of 2-acetylaminofluorene in the Chinese hamster ovary cell mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. researchgate.net [researchgate.net]
- 17. 40 CFR § 799.9530 - TSCA in vitro mammalian cell gene mutation test. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 18. oecd.org [oecd.org]
staining techniques for 2-dimethylaminofluorene treated tissue samples
Title: Advanced Staining Protocols for 2-Dimethylaminofluorene (2-AAF) Induced Hepatocarcinogenesis: From DNA Adducts to Pre-neoplastic Foci
Abstract This Application Note provides a comprehensive technical guide for characterizing tissue samples treated with this compound (2-AAF). While 2-AAF is a potent mutagen, its primary utility in modern oncology research lies in the "Resistant Hepatocyte Model" (Solt-Farber protocol), where it acts as a selective pressure to inhibit the proliferation of normal hepatocytes, thereby allowing initiated cells to form pre-neoplastic foci. This guide details the three critical staining methodologies required to validate this model: Immunofluorescence for DNA Adducts (mechanistic validation), GST-P Immunohistochemistry (phenotypic identification of foci), and GGT Enzyme Histochemistry (functional enzymatic activity).
Section 1: The Biological Context & Experimental Logic
To select the correct staining technique, one must understand the cellular fate of 2-AAF. It is not merely a toxin; it is a metabolic probe that differentiates initiated cells from normal tissue.
-
Metabolic Activation: 2-AAF is metabolized by CYP2E1 and CYP1A2 in the liver to N-hydroxy-2-AAF.
-
Adduct Formation: This metabolite is sulfated to form a highly unstable ester that binds covalently to the C8 position of guanine in DNA (dG-C8-AAF).
-
The "Resistant" Phenotype: Initiated cells (e.g., by DEN) downregulate Phase I enzymes (preventing activation) and upregulate Phase II enzymes (e.g., GST-P, UGT). Consequently, 2-AAF is toxic to normal cells but not to initiated cells.
-
Clonal Expansion: When a proliferative stimulus (e.g., Partial Hepatectomy) is applied, only the resistant (GST-P+) cells divide, forming distinct foci.
Figure 1: Mechanism of 2-AAF Selection and Marker Expression
Caption: The 2-AAF selection pressure mechanism. Initiated cells escape toxicity via metabolic adaptation, allowing selective proliferation into GST-P positive foci.
Section 2: Sample Preparation Strategy
The choice of fixation dictates which assays are possible. You cannot perform enzyme histochemistry on formalin-fixed tissue.
| Feature | Formalin-Fixed Paraffin-Embedded (FFPE) | Fresh Frozen (Cryosection) |
| Primary Utility | Morphology, Immunohistochemistry (IHC) | Enzyme Histochemistry, Lipid Stains |
| Target Markers | GST-P, Ki-67, Cleaved Caspase-3, DNA Adducts | GGT, ATPase, Glucose-6-Phosphatase |
| Morphology | Excellent (Nuclear detail preserved) | Poor (Ice crystal artifacts common) |
| Storage | Indefinite at RT | -80°C (Critical) |
| Recommendation | Mandatory for GST-P | Mandatory for GGT |
Section 3: Protocol A - GST-P Immunohistochemistry (The Gold Standard)
Rationale: Glutathione S-transferase Placental form (GST-P) is virtually absent in normal adult rat liver but is overexpressed 10-100 fold in pre-neoplastic foci. It is the most sensitive and specific marker for 2-AAF selected lesions.
Reagents:
-
Primary Antibody: Rabbit anti-rat GST-P (Polyclonal).
-
Detection: HRP-Polymer system (e.g., EnVision+ or equivalent) to avoid biotin background.
-
Chromogen: DAB (3,3'-Diaminobenzidine).
-
Antigen Retrieval Buffer: Citrate Buffer pH 6.0.[1]
Step-by-Step Protocol:
-
Deparaffinization:
-
Xylene: 3 changes, 5 mins each.
-
Ethanol: 100% (2x 3min), 95% (2x 3min), 70% (1x 3min).
-
Rinse in distilled water.
-
-
Antigen Retrieval (Critical):
-
Submerge slides in Citrate Buffer (10mM, pH 6.0).
-
Microwave or pressure cooker heat to 95-100°C for 20 minutes.
-
Cooling: Allow slides to cool in the buffer to room temperature (approx. 20-30 min). Do not skip this—rapid cooling ruins antigenicity.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate with Anti-GST-P (dilution typically 1:500 - 1:1000) overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Visualization:
-
Apply DAB chromogen. Monitor under microscope (foci will turn dark brown within 1-3 mins). Normal liver should remain pale.
-
Counterstain with Hematoxylin (lightly) to visualize nuclei of normal hepatocytes.
-
Self-Validation:
-
Positive Control: Tissue from a rat treated with DEN/2-AAF (known hepatoma).[3][4]
-
Internal Control: Bile ducts in normal liver are naturally GST-P positive. If bile ducts are brown but foci are absent, the staining worked, but the tissue has no lesions. If bile ducts are unstained, the assay failed.
Section 4: Protocol B - GGT Enzyme Histochemistry
Rationale: Gamma-glutamyl transpeptidase (GGT) is a fetal enzyme re-expressed in tumors. Unlike IHC, this assay detects the activity of the enzyme. It requires fresh frozen tissue because fixation destroys the enzyme.
Reagents:
-
Substrate Solution: Gamma-glutamyl-4-methoxy-2-naphthylamide (GMNA).
-
Coupler: Fast Blue B Salt.
-
Buffer: Tris-HCl (0.1M, pH 7.4) containing Glycylglycine (acceptor).
Step-by-Step Protocol:
-
Cryosectioning:
-
Cut 6-10 µm sections from fresh frozen liver embedded in OCT.
-
Air dry slides for 30-60 mins at room temperature.
-
-
Fixation (Mild):
-
Fix in cold acetone (-20°C) for 5 minutes. Do not use formalin.
-
Air dry.
-
-
Incubation:
-
Prepare fresh substrate solution: Dissolve 2.5 mg GMNA in 0.5 mL DMSO. Add to 10 mL Tris-HCl buffer containing 10 mg Glycylglycine and 10 mg Fast Blue B Salt. Filter immediately.
-
Incubate slides in solution at 37°C for 15-45 minutes.
-
-
Reaction Monitoring:
-
GGT activity will appear as reddish-orange or reddish-brown deposits.
-
Normal liver parenchyma should be negative (pale).
-
Bile ducts are positive (internal control).
-
-
Post-Processing:
-
Rinse in saline.
-
Immerse in 0.1M Cupric Sulfate (2 mins) to chelate and intensify the color.
-
Mount with aqueous mounting medium (glycerol gelatin). Do not use xylene-based mounting media (clears the stain).
-
Section 5: Protocol C - DNA Adduct Immunofluorescence
Rationale: To verify that 2-AAF is actually binding to DNA (mechanistic proof), or to assess the "blocking" effect in resistant nodules (which should show lower adduct levels than surrounding tissue).
Reagents:
-
Primary Ab: Rabbit anti-guanosin-8-yl-acetylaminofluorene (dG-C8-AAF).[5]
-
RNase A: To remove RNA adducts (ensuring DNA specificity).
-
Alkali: 0.05N NaOH (for DNA denaturation).
Step-by-Step Protocol:
-
Preparation: Deparaffinize FFPE sections as per Protocol A.
-
RNase Treatment:
-
Incubate with RNase A (100 µg/mL) in PBS for 1 hour at 37°C.
-
-
DNA Denaturation (Critical Step):
-
The antibody recognizes the adduct only in single-stranded DNA.
-
Treat slides with 0.05N NaOH in 40% ethanol for 5 minutes.
-
Rinse rapidly in cold PBS.
-
-
Staining:
-
Nuclear Counterstain:
-
Stain with Propidium Iodide (Red) or DAPI (Blue).
-
Note: If using Propidium Iodide, ensure RNase treatment was effective, or PI will stain cytoplasmic RNA.
-
Section 6: Data Analysis & Quantification
For drug development, qualitative "looking" is insufficient. You must quantify the "Volume Fraction" of the foci.
Stereological Analysis Formula:
The volume fraction (
Table 1: Comparative Analysis of Staining Patterns
| Tissue Type | GST-P (IHC) | GGT (Enzyme Histochem) | DNA Adducts (IF) |
| Normal Hepatocyte | Negative | Negative | High (if acute treatment) |
| Bile Duct | Positive (Internal Control) | Positive (Internal Control) | High |
| Initiated Focus (FAH) | Strong Positive | Positive | Low (Resistance phenotype) |
| Oval Cells | Positive | Positive | Variable |
References
-
Solt, D., & Farber, E. (1976). New principle for the analysis of chemical carcinogenesis. Nature, 263(5579), 701–703. [Link]
-
Satoh, K., et al. (1985). Immunohistochemical analysis of the glutathione S-transferase P-form in the liver of rats treated with N-2-fluorenylacetamide. Gann, 76(6), 425-433. [Link]
-
Huitfeldt, H. S., et al. (1986). Immunohistochemical localization of DNA adducts in rat liver tissue and phenotypically altered foci during oral administration of 2-acetylaminofluorene.[6] Carcinogenesis, 7(11), 2011–2016. [Link]
-
Rutenberg, A. M., et al. (1969). Histochemical demonstration of gamma-glutamyl transpeptidase activity. Journal of Histochemistry & Cytochemistry, 17(8), 517-526. [Link]
-
Ogawa, K., et al. (1980). Gamma-glutamyl transpeptidase and other positive markers in hepatocarcinogenesis.[7][8] Journal of Histochemistry & Cytochemistry, 28(8), 712-716. [Link]
Sources
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Isatin Counteracts Diethylnitrosamine/2-Acetylaminofluorene-Induced Hepatocarcinogenesis in Male Wistar Rats by Upregulating Anti-Inflammatory, Antioxidant, and Detoxification Pathways [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cellular and molecular changes in the early stages of chemical hepatocarcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of 2-acetamidophenanthrene and 2-acetamidofluorene in investigations of mechanisms of hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Sensitivity Extraction and Quantification of 2-Dimethylaminofluorene (2-DMAF) DNA Adducts from Liver Tissue
For: Researchers, scientists, and drug development professionals engaged in toxicology, carcinogenesis research, and biomarker discovery.
Introduction: The Significance of 2-DMAF DNA Adducts
2-Dimethylaminofluorene (2-DMAF) belongs to the aromatic amine class of compounds, which are of significant interest in toxicology and oncology due to their potential carcinogenic properties. Upon entering the body, particularly the liver, these compounds can be metabolically activated into highly reactive electrophilic intermediates. These intermediates can then form covalent bonds with nucleophilic sites on DNA, creating what are known as DNA adducts.
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[1] If not repaired by the cell's endogenous machinery, these adducts can lead to mutations during DNA replication, potentially activating oncogenes or inactivating tumor suppressor genes, thereby driving the multi-step process of tumor development.[2] The liver, as the primary site of xenobiotic metabolism, is a key target organ for such damage.[3][4]
Therefore, the accurate detection and quantification of 2-DMAF DNA adducts in liver tissue serve as a crucial biomarker for assessing genotoxic exposure, understanding mechanisms of toxicity, and evaluating the carcinogenic risk associated with 2-DMAF and related compounds.[5] This application note provides a robust and detailed protocol for the extraction, purification, and preparation of 2-DMAF DNA adducts from liver tissue for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle and Overall Strategy
The quantification of specific DNA adducts, which are often present at extremely low levels (e.g., 1 adduct per 10⁸ normal nucleosides), requires a multi-step strategy designed to isolate the adducted nucleosides from the bulk genomic DNA and other cellular matrix components.[6][7]
The Causality of Adduct Formation
The core principle behind this protocol is predicated on the biochemical pathway of 2-DMAF activation. While not directly genotoxic, 2-DMAF undergoes enzymatic N-hydroxylation in the liver, primarily by Cytochrome P450 enzymes, to form N-hydroxy-2-DMAF. This proximate carcinogen is then further esterified, often by sulfotransferases (SULTs), to create a highly unstable and electrophilic nitrenium ion. This ion readily attacks electron-rich sites on DNA, with the C8 position of guanine being a predominant target.[8][9] The major adduct formed is N-(deoxyguanosin-8-yl)-2-dimethylaminofluorene.
Figure 1: Simplified metabolic activation pathway of 2-DMAF leading to DNA adduct formation in the liver.
Analytical Workflow
Our analytical strategy is designed to systematically isolate and enrich these adducts for highly sensitive LC-MS/MS analysis. The workflow ensures the removal of interfering macromolecules and the vast excess of unmodified nucleosides which can cause matrix effects and suppress the analyte signal during mass spectrometry analysis.[10]
Figure 2: High-level experimental workflow for the extraction and analysis of 2-DMAF DNA adducts.
Materials and Reagents
Reagent and Buffer Compositions
| Reagent / Buffer | Composition & Preparation Notes |
| Lysis Buffer | 10 mM Tris-HCl, 100 mM EDTA, 0.5% (w/v) SDS, pH 8.0. Store at room temperature. |
| Proteinase K | 20 mg/mL solution in sterile water. Store at -20°C. |
| RNase A | 10 mg/mL solution in 10 mM Tris-HCl, 15 mM NaCl, pH 7.5. Heat-treat to inactivate DNases. Store at -20°C. |
| Phenol:Chloroform:Isoamyl Alcohol | 25:24:1 (v/v/v), buffered with Tris-HCl, pH 8.0. Purchase commercially. Caution: Highly corrosive and toxic. |
| DNA Hydrolysis Buffer | 20 mM Sodium Succinate, 10 mM CaCl₂, pH 6.0. Prepare fresh. |
| Enzyme Mix | DNase I (200 U/mL), Nuclease P1 (50 U/mL), Alkaline Phosphatase (50 U/mL). Prepare fresh before use. |
| SPE Conditioning Solvent | 100% Methanol (HPLC Grade) |
| SPE Equilibration Solvent | 5% Methanol in Deionized Water (HPLC Grade) |
| SPE Wash Solvent | 5% Methanol in Deionized Water (HPLC Grade) |
| SPE Elution Solvent | 50% Acetonitrile in Deionized Water (HPLC Grade) with 0.05% Formic Acid. |
| Internal Standard | Isotope-labeled adduct standard (e.g., [¹³C₁₀]-dG-C8-DMAF) is highly recommended for accurate quantification. |
Detailed Experimental Protocols
Protocol 1: High-Purity Genomic DNA Isolation from Liver Tissue
This protocol is adapted from standard phenol-chloroform extraction methods, which remain a gold standard for obtaining high-purity DNA, essential for complete enzymatic digestion.
-
Tissue Preparation: Weigh 20-50 mg of fresh or rapidly frozen liver tissue. Mince the tissue finely on an ice-cold surface.[11]
-
Homogenization: Transfer the minced tissue to a 2 mL microcentrifuge tube containing 750 µL of ice-cold Lysis Buffer. Homogenize thoroughly using a mechanical homogenizer until no visible tissue fragments remain.
-
Protein Digestion: Add 20 µL of Proteinase K (20 mg/mL) to the homogenate. Vortex briefly and incubate at 55°C for 2-3 hours (or overnight) with gentle agitation until the solution is clear. This step is critical for degrading DNA-binding proteins (histones) and inactivating cellular nucleases.
-
RNA Removal: Cool the lysate to room temperature. Add 15 µL of RNase A (10 mg/mL) and incubate at 37°C for 1 hour. This ensures that RNA is not co-precipitated with the DNA.
-
Phenol-Chloroform Extraction: Add an equal volume (~800 µL) of phenol:chloroform:isoamyl alcohol. Mix by inverting for 5-10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The phases will separate: the upper aqueous phase contains the DNA, the interphase contains precipitated protein, and the lower organic phase contains lipids.
-
DNA Transfer: Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube, being cautious to avoid the protein interphase.
-
DNA Precipitation: Add 0.1 volumes (e.g., 80 µL) of 3 M sodium acetate (pH 5.2) and 2.5 volumes (e.g., 2 mL) of ice-cold 100% ethanol. Invert gently to mix. DNA will precipitate as a white, stringy mass.
-
Pelleting and Washing: Incubate at -20°C for at least 1 hour (or overnight). Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the DNA. Carefully discard the supernatant. Wash the pellet with 1 mL of 70% ethanol to remove residual salts, and centrifuge again at 16,000 x g for 5 minutes.
-
Drying and Resuspension: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry, as this can make resuspension difficult. Resuspend the DNA pellet in 100-200 µL of nuclease-free water.
-
Quality Control: Determine the DNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~1.8–2.0 indicates high-purity DNA, free from significant protein contamination.[9] Store the purified DNA at -20°C.
Protocol 2: Optimized Enzymatic Hydrolysis to Deoxyribonucleosides
Complete enzymatic digestion is paramount for accurate adduct quantification. Incomplete hydrolysis can trap adducts within oligonucleotides, making them undetectable by MS.[9] The use of Nuclease P1 is particularly effective for bulky aromatic amine adducts, which can be resistant to digestion by other enzymes like spleen phosphodiesterase.[8]
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, combine 50-100 µg of purified genomic DNA with the isotope-labeled internal standard. Adjust the volume to 80 µL with nuclease-free water.
-
Denaturation: Heat the DNA sample at 95°C for 10 minutes to denature the double helix, making it accessible to the enzymes. Immediately place on ice.
-
Enzymatic Digestion: Add 10 µL of 10x DNA Hydrolysis Buffer and 10 µL of the freshly prepared Enzyme Mix (DNase I, Nuclease P1, Alkaline Phosphatase).
-
Incubation: Mix gently and incubate at 37°C for 4-6 hours in a water bath or incubator.[12] The combination of endo- and exonucleases ensures complete degradation of DNA to single nucleosides, while alkaline phosphatase removes the phosphate group, which is necessary for subsequent analysis.[13][14]
-
Reaction Termination: Stop the reaction by heating at 95°C for 10 minutes.[12] Centrifuge at 10,000 x g for 5 minutes to pellet any denatured protein. The supernatant contains the mixture of normal and adducted deoxyribonucleosides.
Protocol 3: Solid-Phase Extraction (SPE) for Adduct Enrichment
SPE is a critical cleanup step. It utilizes reverse-phase chromatography to separate the relatively nonpolar 2-DMAF adduct from the highly polar, unmodified deoxyribonucleosides (dG, dA, dC, dT), which are present in vast excess.[10][15]
| Step | Procedure | Purpose |
| 1. Condition | Pass 1 mL of 100% Methanol through a C18 SPE cartridge. | To activate the stationary phase by solvating the C18 hydrocarbon chains. |
| 2. Equilibrate | Pass 2 mL of 5% Methanol in Water through the cartridge. | To prepare the stationary phase for the aqueous sample. |
| 3. Load | Load the supernatant from the hydrolysis step (Protocol 2) onto the cartridge. | The nonpolar 2-DMAF adduct binds to the C18 phase, while polar components pass through. |
| 4. Wash | Pass 2 mL of 5% Methanol in Water through the cartridge. | To wash away residual salts and unbound polar normal nucleosides. |
| 5. Elute | Pass 1 mL of 50% Acetonitrile / 0.05% Formic Acid through the cartridge into a clean collection tube. | The organic solvent disrupts the hydrophobic interaction, releasing the purified adduct. |
-
Dry Down: Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute: Reconstitute the dried sample in 50-100 µL of the initial LC mobile phase (e.g., 5% acetonitrile with 0.05% formic acid) for injection.
LC-MS/MS Analysis Parameters
The final analysis is performed using a high-sensitivity liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[6][7] The following are suggested starting parameters that should be optimized for the specific instrument and adduct of interest.
| Parameter | Suggested Setting | Rationale |
| UPLC Column | C18, 1.7 µm particle size, 2.1 x 100 mm | Provides excellent reverse-phase separation for aromatic compounds. |
| Mobile Phase A | 0.05% Formic Acid in Water | Standard aqueous phase for reverse-phase LC-MS. |
| Mobile Phase B | 0.05% Formic Acid in Acetonitrile | Standard organic phase. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B for 2 min, ramp to 95% B over 10 min, hold for 2 min, re-equilibrate at 5% B for 3 min | A standard gradient to elute compounds of varying polarity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Aromatic amines ionize efficiently in positive mode. |
| MS Analysis | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) | Provides high specificity and sensitivity by monitoring the transition from the precursor ion to a specific product ion. |
| Precursor Ion | [M+H]⁺ of dG-C8-DMAF | The protonated molecular ion of the adduct. |
| Product Ion | [M+H - 116.0473]⁺ | The protonated aglycone base (DMAF-guanine) following the neutral loss of the deoxyribose sugar.[7] |
Data Interpretation & Troubleshooting
-
Quantification: The adduct level is quantified by comparing the peak area ratio of the analyte to the stable isotope-labeled internal standard. This ratio is compared to a standard curve of known concentrations. The final value is typically expressed as the number of adducts per 10⁶ or 10⁸ unmodified deoxyguanosine (dG) molecules, which is quantified in the same run.
-
Trustworthiness: A self-validating protocol includes checks at each stage. High DNA purity (A260/280 ≈ 1.8-2.0), complete digestion (confirmed by running a small aliquot on an agarose gel, where a smear at the bottom indicates successful hydrolysis), and consistent recovery of the internal standard are all hallmarks of a successful extraction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low DNA Yield / Purity | Incomplete tissue lysis; Protein contamination. | Ensure thorough homogenization; Increase Proteinase K incubation time. Repeat phenol-chloroform extraction. |
| Incomplete DNA Hydrolysis | Inactive enzymes; Insufficient incubation time. | Use fresh enzyme stocks; Increase incubation time to 6-8 hours. Confirm DNA is fully resuspended and denatured before adding enzymes. |
| Poor Adduct Recovery from SPE | Cartridge dried out before loading; Incorrect elution solvent. | Do not let the cartridge run dry after equilibration. Optimize the percentage of organic solvent in the elution buffer. |
| Low MS Signal / High Background | Incomplete removal of normal nucleosides; Ion suppression. | Ensure the SPE wash step is sufficient. Dilute the sample if necessary. Optimize chromatography to separate adduct from interfering matrix components. |
References
-
Beland, F. A., & Marques, M. M. (2008). METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Polycyclic Aromatic Compounds, 28(4-5), 402–417. [Link]
-
Trant, J., et al. (2023). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Metabolites, 13(4), 561. [Link]
-
Singh, R., & Farmer, P. B. (2006). Formation and analysis of heterocyclic aromatic amine-DNA adducts in vitro and in vivo. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 597(1-2), 19-31. [Link]
-
Rindgen, D., et al. (2001). Quantification of the Heterocyclic Aromatic Amine DNA Adduct N-(Deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline in Livers of Rats Using Capillary Liquid Chromatography/Microelectrospray Mass Spectrometry: A Dose−Response Study. Analytical Chemistry, 73(13), 2967–2973. [Link]
-
Glatt, H., et al. (2015). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. Archives of Toxicology, 89(8), 1339-1347. [Link]
-
Neale, J. R., et al. (2008). METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Polycyclic Aromatic Compounds, 28(4-5), 402-417. [Link]
-
Chen, H. J., et al. (2018). Targeted and Untargeted Detection of DNA Adducts of Aromatic Amine Carcinogens in Human Bladder by Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry. Chemical Research in Toxicology, 31(12), 1381–1392. [Link]
-
Castaño-Vinyals, G., et al. (2023). Identifying Novel DNA Adducts in Amphipods and Developing Sample Preparation for Adductomics Using Dispersive Solid-Phase Extraction. Environmental Science & Technology, 57(45), 17358–17368. [Link]
-
Ali, F., et al. (2014). Solid-Phase purification of deoxyguanosine-benzo[a]pyrene diol epoxide adducts from genomic DNA adduct synthesis. Journal of Chemistry, 2014. [Link]
-
National Research Council (US) Committee on Biologic Markers. (1989). DNA-Adduct Technology. In Biologic Markers in Reproductive Toxicology. National Academies Press (US). [Link]
-
Balbo, S., et al. (2023). Simultaneous RNA and DNA Adductomics Using Single Data-Independent Acquisition Mass Spectrometry Analysis. Chemical Research in Toxicology, 36(9), 1435–1444. [Link]
-
EpiGentek. (2022). EpiQuik™ One-Step DNA Hydrolysis Kit. Product Manual. [Link]
-
Pirmoradi, M., et al. (1997). Use of an Automated Solid Phase Extraction Process for Measuring Excised DNA-Methyl Adducts in Human Urine by Gas Chromotography-Mass Spectrometry. CDC Stacks. [Link]
-
Levy, G. N., & Weber, W. W. (1988). 2-Aminofluorene metabolism and DNA adduct formation by mononuclear leukocytes from rapid and slow acetylator mouse strains. Carcinogenesis, 9(4), 665–670. [Link]
-
Kriek, E., & Spelt, C. E. (1979). Preparation and enzymatic hydrolysis of dinucleoside monophosphates and DNA modified with aromatic residues. Cancer Letters, 7(2-3), 147–154. [Link]
-
Pfuhler, S., et al. (2020). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin models. Mutagenesis, 35(1), 57-67. [Link]
-
Swaminathan, S., et al. (1989). Metabolism and DNA adduct formation of 2-acetylaminofluorene by bladder explants from human, dog, monkey, hamster and rat. Carcinogenesis, 10(9), 1677–1683. [Link]
-
PacBio. (2022). Extracting HMW from mammalian liver using Nanobind® kits. PacBio. [Link]
-
Galimberti, D., et al. (2018). Removal of DNA adducts. Medical Hypotheses, 118, 120-123. [Link]
-
Gupta, R. C., et al. (1988). DNA adduct formation and removal in hepatic chromatin fractions from rats chronically fed 2-acetylaminofluorene. Carcinogenesis, 9(9), 1677–1684. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2014). 2-NITROFLUORENE. In Diesel and Gasoline Engine Exhausts and Some Nitroarenes. International Agency for Research on Cancer. [Link]
-
Möller, L., et al. (1999). Formation and persistence of DNA adducts during and after a long-term administration of 2-nitrofluorene. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 441(1), 31–41. [Link]
-
Möller, L., & Zeisig, M. (1993). DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC. Carcinogenesis, 14(1), 53–59. [Link]
-
Dudzik, D., et al. (2018). DNA extraction from FFPE tissue samples – a comparison of three procedures. OncoTargets and Therapy, 11, 4349–4358. [Link]
Sources
- 1. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DNA adduct formation and removal in hepatic chromatin fractions from rats chronically fed 2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and persistence of DNA adducts during and after a long-term administration of 2-nitrofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and analysis of heterocyclic aromatic amine-DNA adducts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pacb.com [pacb.com]
- 12. epigentek.com [epigentek.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and enzymatic hydrolysis of dinucleoside monophosphates and DNA modified with aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Definitive Analysis of 2-Dimethylaminofluorene (2-DMAF) by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and robust protocol for the identification and quantification of 2-dimethylaminofluorene (2-DMAF) using Gas Chromatography-Mass Spectrometry (GC-MS). 2-DMAF, a derivative of the polycyclic aromatic hydrocarbon fluorene, is of significant interest in toxicological and pharmaceutical research. The methodology detailed herein is designed to yield high sensitivity, selectivity, and reproducibility, addressing the common challenges associated with the analysis of aromatic amines.[1][2] We present a complete workflow, from sample preparation and standard handling to instrument configuration and data interpretation, grounded in established analytical principles to ensure self-validating and trustworthy results.
Introduction and Scientific Rationale
This compound (2-DMAF) belongs to the class of aromatic amines, compounds that are frequently investigated for their biological activity and potential carcinogenicity.[3] Accurate and sensitive detection of such molecules is paramount in drug development, impurity profiling, and environmental monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose due to its exceptional separating power and definitive identification capabilities.[4] The gas chromatograph separates 2-DMAF from complex sample matrices based on its volatility and interaction with the stationary phase, while the mass spectrometer provides a unique "fingerprint" based on its mass-to-charge ratio and fragmentation pattern, enabling unambiguous identification.
However, aromatic amines can present analytical challenges, including potential for adsorption on active sites within the GC system, leading to poor peak shape and reduced sensitivity.[2] This protocol mitigates these issues through optimized instrumental conditions and meticulous sample preparation, ensuring the generation of high-quality, reliable data.
Principle of the Method
The analytical workflow is a multi-stage process designed for optimal analyte recovery and detection.
-
Sample Preparation: The initial and most critical step involves isolating and concentrating 2-DMAF from the sample matrix.[5] This is typically achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which purifies the analyte from interfering substances.[4][6] For quantitative accuracy, an internal standard is introduced at the beginning of this process.
-
Gas Chromatographic Separation: The prepared sample extract is injected into the GC. The volatile 2-DMAF is transported by an inert carrier gas through a capillary column. Separation occurs based on the compound's boiling point and affinity for the column's stationary phase.
-
Mass Spectrometric Detection & Identification: As 2-DMAF elutes from the GC column, it enters the mass spectrometer's ion source, where it is fragmented by electron ionization (EI). The resulting charged fragments are separated by a mass analyzer (e.g., quadrupole) according to their mass-to-charge (m/z) ratio. The resulting mass spectrum is compared against a reference standard and spectral libraries, such as the NIST Mass Spectral Library, for positive identification.[7][8][9]
-
Quantification: The concentration of 2-DMAF is determined by comparing the integrated peak area of its characteristic ion to that of the internal standard, using a calibration curve generated from standards of known concentrations.
Workflow Overview Diagram
Caption: Overall workflow for the GC-MS analysis of this compound.
Materials, Reagents, and Instrumentation
Reagents and Consumables
-
This compound (2-DMAF): Analytical standard (≥98% purity)
-
Internal Standard (IS): Triphenylamine-d15 or Anthracene-d10
-
Solvents: Hexane, Dichloromethane (DCM), Methanol (GC or HPLC grade)[4][10]
-
Reagents: Anhydrous Sodium Sulfate (ACS grade), Sodium Bicarbonate (Saturated Solution)
-
Consumables: 2 mL GC-MS autosampler vials with inserts and PTFE-lined caps, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.
Instrumentation
A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer is required. The following parameters have been optimized for this analysis.
| Parameter | Setting | Rationale |
| GC System | Standard GC with Autosampler | Provides high reproducibility for injections. |
| Injector | Split/Splitless Inlet | |
| Mode | Splitless | Maximizes analyte transfer to the column for trace-level detection.[10] |
| Temperature | 280 °C | Ensures rapid and complete volatilization of 2-DMAF without thermal degradation. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading while ensuring sufficient analyte is introduced. |
| GC Column | Low-polarity phase; e.g., Agilent DB-5ms, VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | The 5% phenyl-methylpolysiloxane phase provides excellent resolution for semi-polar aromatic compounds like 2-DMAF.[11] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for column dimensions to balance resolution and analysis time. |
| Oven Program | Initial: 100 °C, hold for 1 minRamp 1: 20 °C/min to 250 °CRamp 2: 10 °C/min to 300 °C, hold for 5 min | The initial hold focuses the analytes at the head of the column. The ramps are designed to elute 2-DMAF as a sharp peak, well-separated from solvent and matrix components. |
| MS System | Single Quadrupole or equivalent | Provides robust and reliable mass analysis. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable and library-searchable fragmentation patterns. |
| Energy | 70 eV | Standard EI energy that generates reproducible fragmentation patterns found in spectral libraries like NIST.[8] |
| Temperature | 230 °C | Prevents condensation of analytes in the source while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Maintains ion transmission efficiency and prevents contamination. |
| Transfer Line Temp. | 290 °C | Ensures the analyte remains in the gas phase as it transfers from the GC to the MS. |
| Acquisition Mode | Full Scan: m/z 50-350SIM (for quantitation): See Table 2 | Full scan is used for initial identification and confirmation. Selected Ion Monitoring (SIM) provides enhanced sensitivity for accurate quantification.[12] |
Experimental Protocols
Protocol 1: Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-DMAF standard and dissolve in 10 mL of methanol in a Class A volumetric flask.
-
Internal Standard Stock (100 µg/mL): Prepare a 100 µg/mL stock solution of Triphenylamine-d15 in methanol.
-
Calibration Standards (0.1 - 10 µg/mL): Perform serial dilutions of the primary stock solution with hexane to create a series of at least five calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Spiking: To each 1 mL of calibration standard, add 10 µL of the 100 µg/mL internal standard stock solution to achieve a final IS concentration of 1 µg/mL.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted for aqueous matrices (e.g., wastewater, biological fluids).[1]
-
Sample Collection: Transfer 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the 100 µg/mL internal standard stock to the sample. Vortex briefly.
-
Basification: Add 200 µL of saturated Sodium Bicarbonate solution to adjust the sample pH to >8. This ensures the amine is in its free base form, maximizing extraction efficiency.
-
Extraction: Add 5 mL of Dichloromethane (DCM). Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass pipette.
-
Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the extract to a final volume of approximately 0.5 mL under a gentle stream of nitrogen.
-
Solvent Exchange & Final Volume: Add 0.5 mL of hexane and continue evaporation to a final volume of 1 mL. Transfer the final extract to a GC-MS autosampler vial for analysis.
Data Analysis and Interpretation
Analyte Identification
Positive identification of 2-DMAF requires two points of confirmation:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the 2-DMAF standard within a narrow window (e.g., ±0.1 minutes).
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a high-quality match (>800/1000 match factor) with the spectrum from the analytical standard and the reference spectrum in the NIST/EPA/NIH Mass Spectral Library.[9]
Expected Mass Spectrum of this compound (C₁₅H₁₅N, MW: 209.29):
-
Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z 209 , which is characteristic of stable aromatic systems.[13]
-
Key Fragment Ions: The primary fragmentation pathway involves the loss of a methyl group.
-
m/z 194 (M-15)⁺: Loss of a methyl radical (•CH₃) from the dimethylamino group. This is often the base peak or a very prominent ion.
-
m/z 165: Further fragmentation of the fluorene ring system.
-
Quantification
For quantification, operate the mass spectrometer in SIM mode to maximize sensitivity and minimize matrix interference.
Table 2: Suggested Ions for SIM Analysis
| Compound | Role | m/z | Rationale |
|---|---|---|---|
| This compound | Quantifier | 194 | Typically the most abundant and specific fragment ion. |
| Qualifier 1 | 209 | Confirmatory molecular ion. | |
| Qualifier 2 | 165 | Additional structural fragment for confirmation. |
| Triphenylamine-d15 (IS) | Quantifier | 260 | Molecular ion of the deuterated internal standard. |
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio (Area of 2-DMAF Quantifier Ion / Area of IS Quantifier Ion) against the concentration of the calibration standards.
-
Linearity Check: The curve should exhibit excellent linearity, with a coefficient of determination (R²) value of ≥0.995.
-
Concentration Calculation: Calculate the concentration of 2-DMAF in the unknown samples by applying their measured peak area ratios to the linear regression equation derived from the calibration curve.
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following quality control measures are essential:
-
Method Blank: A solvent blank should be run with each batch to check for system contamination.
-
Qualifier Ion Ratios: The ratio of the qualifier ions to the quantifier ion for 2-DMAF must be consistent (within ±20%) between the standards and the detected analyte in samples.
-
Internal Standard Response: The absolute area of the internal standard should be monitored across all samples and standards to detect any significant matrix effects or injection errors.
By adhering to this detailed protocol, researchers can achieve reliable and defensible results for the analysis of this compound, contributing to the advancement of pharmaceutical and toxicological science.
References
-
Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]
-
Separation Science. (2023, December 8). Overview of test methods for aromatic amines derived from azo colorants using GC-MS. Retrieved from [Link]
-
Skipper, P. L., et al. (1986). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Mocomi. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results. Retrieved from [Link]
-
Diablo Analytical. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]
-
Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed. (n.d.). Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion-Tandem Mass Spectrometry Across High-Resolution Mass Spectrometric Platforms. Retrieved from [Link]
-
PubMed Central (PMC). (2021, December 27). Two-Dimensional Gas Chromatographic and Mass Spectrometric Characterization of Lipid-Rich Biological Matrices—Application to Human Cerumen (Earwax). Retrieved from [Link]
-
ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). NIST/EPA/NIH Mass Spectral Library 2023. Retrieved from [Link]
-
vscht.cz. (n.d.). Evaluation of two-dimensional gas chromatography–time-of-flight mass spectrometry for the determination of multiple pesticide residues. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Propanamine, N,N-dimethyl-. NIST WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]
-
Acta Chimica Slovenica. (n.d.). Multiresidual gas chromatography-tandem mass spectrometry method for determination of plant protection product residues in fruit. Retrieved from [Link]
-
Archimer. (n.d.). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Retrieved from [Link]
-
University of Huddersfield Repository. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Overview of test methods for aromatic amines derived from azo colorants using GC-MS | Separation Science [sepscience.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. organomation.com [organomation.com]
- 7. diabloanalytical.com [diabloanalytical.com]
- 8. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 9. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. archimer.ifremer.fr [archimer.ifremer.fr]
- 12. agilent.com [agilent.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Experimental Design for 2-Dimethylaminofluorene (2-DMAF) Carcinogenicity Studies
Abstract
This guide outlines the experimental framework for evaluating the carcinogenicity of 2-dimethylaminofluorene (2-DMAF) . While structurally related to the canonical hepatocarcinogen 2-acetylaminofluorene (2-AAF), 2-DMAF exhibits distinct pharmacokinetic properties due to the requirement for oxidative
Introduction & Mechanism of Action
The "Demethylation Bottleneck"
Unlike 2-aminofluorene (2-AF) or 2-acetylaminofluorene (2-AAF), 2-DMAF is a tertiary amine. It is not a direct substrate for
The critical rate-limiting step in 2-DMAF carcinogenicity is oxidative
-
Step 1:
-demethylation of 2-DMAF to 2-monomethylaminofluorene (2-MMAF) . -
Step 2: Further demethylation to 2-aminofluorene (2-AF) .
-
Step 3:
-hydroxylation (via CYP1A2) to -hydroxy-2-AF . -
Step 4: Esterification (sulfation/acetylation) and DNA binding (Adduct formation).
Consequently, 2-DMAF is generally less potent than 2-AAF in standard bioassays due to this metabolic requirement. Experimental designs must account for this by adjusting exposure duration and verifying metabolic competence.
Metabolic Pathway Diagram
Figure 1: The metabolic activation cascade of 2-DMAF. Note the obligate demethylation steps (blue) preceding the critical N-oxidation (red).
Experimental Design Strategy
Animal Model Selection
-
Species: Rat (Wistar or Sprague-Dawley) is the gold standard. Male rats are preferred for liver models due to higher expression of relevant sulfotransferases (SULT) required for the final activation step.
-
Justification: Mice are often used for bladder tumorigenesis, but the rat liver model provides the most robust data for aromatic amine SAR studies.
Dose Selection
Because 2-DMAF is less active than 2-AAF, standard 2-AAF doses (e.g., 0.02% dietary) may be insufficient for short-term studies.
-
Recommended Range: 0.04% - 0.06% (w/w) in diet, or equimolar IP injections.
-
Route: Dietary administration is preferred to mimic chronic exposure and allow "first-pass" hepatic metabolism (crucial for demethylation).
Study Types
| Study Type | Duration | Primary Endpoint | Application |
| Chronic Bioassay | 18-24 Months | Tumor Incidence (Liver/Bladder) | Definitive carcinogenicity proof. |
| Initiation-Promotion | 8-12 Weeks | Preneoplastic Foci (GST-P+) | Rapid screening of initiating potential. |
| Metabolic Flux | 24-48 Hours | DNA Adducts (Liver/Kidney) | Mechanistic proof of bioactivation. |
Detailed Protocols
Protocol A: In Vitro Metabolic Competence (Demethylation Assay)
Before in vivo work, verify that your S9 fraction or cell model can demethylate 2-DMAF.
Materials:
-
Rat Liver Microsomes (RLM) or S9 fraction (induced with Phenobarbital/Beta-naphthoflavone).
-
Substrate: 2-DMAF (dissolved in DMSO).
-
Cofactor: NADPH regenerating system.
-
Detection: Nash Reagent (for Formaldehyde) or HPLC-UV.
Workflow:
-
Incubation: Mix 1.0 mg/mL microsomal protein + 100 µM 2-DMAF + NADPH system in 0.1 M Phosphate Buffer (pH 7.4).
-
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with 20% TCA (Trichloroacetic acid).
-
Formaldehyde Quantification (Nash Method):
-
Add equal volume of Nash Reagent (2 M Ammonium acetate, 0.05 M Acetic acid, 0.02 M Acetylacetone).
-
Incubate at 60°C for 10 minutes.
-
Measure Absorbance at 412 nm .
-
-
Interpretation: The production of formaldehyde confirms the removal of methyl groups. Absence of formaldehyde indicates the model cannot activate 2-DMAF.
Protocol B: In Vivo Initiation Study (Rat Liver Foci Model)
This protocol uses 2-DMAF as an initiator, followed by a promoter (Phenobarbital) to accelerate foci development.
Step-by-Step Methodology:
-
Acclimatization (Week -2 to 0):
-
Male Wistar rats (150-180g).
-
Standard chow, reverse osmosis water ad libitum.
-
-
Initiation Phase (Week 0 to 2):
-
Group 1 (Control): Vehicle only (Corn oil via gavage).
-
Group 2 (Positive Control): 2-AAF (20 mg/kg, intragastric).
-
Group 3 (Test): 2-DMAF (Equimolar dose ~22 mg/kg, intragastric).
-
Frequency: 4 doses over 2 weeks.
-
-
Recovery & Promotion (Week 3 to 10):
-
Switch all animals to basal diet containing 0.05% Phenobarbital (PB) .
-
Partial Hepatectomy (PH): At Week 3, perform 2/3 PH to stimulate hepatocyte proliferation (fixes the mutation).
-
-
Termination (Week 10):
-
Euthanize via CO2 asphyxiation.
-
Perfuse liver with ice-cold saline.
-
Section liver: One lobe fixed in 10% neutral buffered formalin (for IHC), one lobe snap-frozen (for adducts).
-
-
Analysis (GST-P Immunohistochemistry):
-
Stain formalin-fixed sections for Glutathione S-transferase Placental form (GST-P) .
-
Metric: Count GST-P positive foci per cm².
-
Expectation: 2-DMAF should induce foci, but likely fewer than 2-AAF.
-
Protocol C: DNA Adduct Quantification (LC-MS/MS)
Quantifying the dG-C8-AF adduct is the molecular fingerprint of exposure.
-
DNA Isolation: Extract genomic DNA from frozen liver tissue using a high-salt/phenol-chloroform method (avoid commercial spin columns that may lose small adducts).
-
Hydrolysis:
-
Digest 50 µg DNA with Micrococcal Nuclease and Spleen Phosphodiesterase.
-
Treat with Alkaline Phosphatase to generate nucleosides.
-
-
Sample Cleanup: Solid Phase Extraction (SPE) using C18 cartridges to remove unmodified nucleosides.
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (2.1 x 100 mm).
-
Mobile Phase: Gradient of Ammonium Acetate (A) and Acetonitrile (B).
-
Transition: Monitor m/z 461.2 -> 345.1 (loss of deoxyribose) for dG-C8-AF.
-
Note: The adduct for 2-DMAF is predominantly the deacetylated dG-C8-AF (same as 2-AF), as the methyl groups are removed and the acetyl group is absent.
-
Data Presentation & Analysis
Experimental Workflow Diagram
Figure 2: Timeline for the Initiation-Promotion study design.
Expected Results Comparison
| Endpoint | 2-AAF (Positive Control) | 2-DMAF (Test Compound) | Mechanism Note |
| Formaldehyde Production (Microsomes) | Negative | Positive | 2-DMAF requires demethylation. |
| Hepatic GST-P Foci | High Density (>10/cm²) | Moderate Density | Lower potency due to metabolic bottleneck. |
| Major DNA Adduct | dG-C8-AAF (Acetylated) + dG-C8-AF | dG-C8-AF (Deacetylated) | 2-DMAF lacks the acetyl group initially. |
Safety & Compliance (E-E-A-T)
-
Carcinogen Classification: 2-DMAF is a potent mutagen and suspected carcinogen.
-
Engineering Controls: All weighing and solution preparation must occur in a Class II Type B2 Biosafety Cabinet (total exhaust).
-
Deactivation: Contaminated surfaces and glassware should be treated with 10% Sodium Hypochlorite (Bleach) or a specific surfactant-based decontaminant for aromatic amines before removal from the hood.
-
Waste Disposal: All bedding and carcasses from the dosing phase must be treated as hazardous chemical waste.
References
-
Miller, J. A., & Miller, E. C. (1969). The Metabolic Activation of Carcinogenic Aromatic Amines and Amides. Progress in Experimental Tumor Research. Source:
-
Heflich, R. H., & Neft, R. E. (1994). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. Mutation Research/Reviews in Genetic Toxicology. Source:
-
Beland, F. A., & Kadlubar, F. F. (1985). Formation and persistence of arylamine DNA adducts in vivo. Environmental Health Perspectives. Source:
-
OECD Guidelines for the Testing of Chemicals, Test No. 451: Carcinogenicity Studies. Source:
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Source:
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2-Dimethylaminofluorene
Welcome to the technical support center for 2-dimethylaminofluorene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO) and aqueous solutions. Here, we provide expert insights, troubleshooting protocols, and foundational knowledge to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of this compound is the first step in designing a successful experimental plan. It is a weakly basic aromatic amine with a large, non-polar fluorene backbone.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅N | [3][4] |
| Molecular Weight | 209.29 g/mol | [4] |
| Appearance | Tan powder or crystalline solid | [5] |
| XLogP3 | 3.9 | [4] |
| pKa (Predicted) | ~4.5 (for the conjugate acid) |[6] |
Note: The pKa is an estimate based on the reported value for the structurally similar compound 7-(dimethylamino)-2-fluorenesulfonate.[6] The XLogP3 value indicates high lipophilicity, predicting poor aqueous solubility.
Q2: Why is this compound so poorly soluble in aqueous buffers?
The poor water solubility is a direct consequence of its molecular structure. The molecule is dominated by the large, rigid, and non-polar fluorene ring system. This extensive hydrocarbon portion is hydrophobic, meaning it repels water molecules and does not favorably interact with them.[7] While the tertiary dimethylamino group provides a site for hydrogen bonding, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule, leading to very low solubility in water.[1][7]
Q3: What is a reliable starting concentration for a stock solution in DMSO?
DMSO is an excellent solvent for this compound due to its ability to dissolve both non-polar and polar compounds.[8] For most applications, preparing a 10 mM to 20 mM stock solution in anhydrous DMSO is a robust starting point. While higher concentrations may be achievable, they increase the risk of precipitation upon dilution into aqueous media. Some suppliers note solubility in DMSO at concentrations around 2 mg/mL (~9.5 mM).
Q4: How should I store my this compound stock solutions?
For long-term stability, stock solutions in anhydrous DMSO should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light and moisture.[9] While many compounds are stable in DMSO, the presence of even small amounts of water can facilitate hydrolysis or degradation over time.[10][11] Studies show that repeated freeze-thaw cycles do not significantly impact many compounds in DMSO, but minimizing them is best practice.[9]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q1: I'm having trouble completely dissolving this compound in DMSO, even at a 10 mM concentration. What should I do?
If you are experiencing incomplete dissolution in pure DMSO, follow these steps:
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water contamination can sometimes affect the solubility of highly hydrophobic compounds.
-
Apply Gentle Heat: Warm the solution to 37°C for 5-10 minutes. This increases the kinetic energy of the molecules and can overcome the energy barrier to dissolution.
-
Use Sonication: Place the vial in a bath sonicator for 5-15 minutes. The ultrasonic waves create micro-cavitations that help break up solid particles and facilitate solvation.
-
Vortex Thoroughly: Ensure vigorous mixing by vortexing for 1-2 minutes.
If these steps fail, your material may have impurities, or you may need to prepare a more dilute stock solution (e.g., 5 mM) as a starting point.
Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
This is the most common challenge and occurs when a compound that is stable in an organic co-solvent is introduced into a predominantly aqueous environment where it is not soluble. This "crashing out" can lead to inaccurate results and cellular toxicity.
The workflow below outlines a systematic approach to solving this problem.
Caption: Troubleshooting workflow for aqueous precipitation.
The most effective strategy beyond minimizing the final DMSO concentration is to leverage the compound's basicity through pH manipulation. By lowering the pH of the aqueous solution, you protonate the dimethylamino group, forming a more polar and water-soluble salt.
Q3: My compound seems to dissolve, but the biological activity is inconsistent or decreases over time in my aqueous assay plate.
This issue often points to the formation of sub-visible aggregates. Planar aromatic molecules like this compound have a strong tendency to self-associate in water through π-π stacking interactions.[12] These aggregates are not true solutes, reducing the effective monomeric concentration of the compound available to interact with its biological target.[13][14]
Solutions:
-
Employ pH Modification: The pH-mediated solubilization described in Q2 is the best defense against aggregation, as the charge repulsion between protonated molecules will inhibit self-association.
-
Vortex Before Use: Always vortex your final aqueous solution immediately before adding it to your assay or cells.
-
Include Surfactants (with caution): In some biochemical (non-cell-based) assays, including a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility and prevent aggregation. However, surfactants can interfere with biological systems and should be used with appropriate controls.
Section 3: Key Experimental Protocols
Protocol A: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
-
Pre-Weigh Vial: Tare a clean, dry 1.5 mL amber glass vial on an analytical balance.
-
Weigh Compound: Carefully weigh approximately 2.1 mg of this compound (MW: 209.29 g/mol ) into the vial. Record the exact weight.
-
Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight (mg) / 209.29 g/mol ) * 100,000
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex for 2 minutes. If necessary, sonicate for 10 minutes or warm to 37°C until the solution is clear.
-
Store: Aliquot into smaller volumes and store at -20°C, protected from light.
Protocol B: pH-Mediated Solubilization for a 100 µM Final Concentration in PBS (pH 7.4)
This protocol is designed to overcome precipitation when diluting a DMSO stock into a neutral buffer.
-
Prepare Acidic Buffer: Take a volume of your target buffer (e.g., PBS) and adjust its pH to ~3.5-4.0 using dilute HCl (e.g., 0.1 M HCl).
-
Calculate Volumes: To prepare 1 mL of a 100 µM solution from a 10 mM DMSO stock, you will need:
-
10 µL of 10 mM this compound stock.
-
~990 µL of PBS.
-
-
Initial Dilution: Add ~950 µL of the prepared acidic PBS (pH ~4.0) to a microcentrifuge tube.
-
Add Compound: While vortexing the acidic PBS, slowly add the 10 µL of your 10 mM DMSO stock solution. The solution should remain clear.
-
Adjust pH: Place a calibrated micro-pH probe into the solution. While stirring gently, add very small volumes (e.g., 0.5-1 µL at a time) of dilute NaOH (e.g., 0.1 M) until the pH reaches your target of 7.4.
-
Final Volume Adjustment: Add buffer (at the target pH) to reach the final desired volume (1 mL).
-
Final Check: Visually inspect the solution for any signs of cloudiness or precipitation. If it remains clear, it is ready for your experiment. This method creates a supersaturated but kinetically stable solution for experimental use.
References
-
PubChem. (n.d.). 2-Dimethylamino-7-nitrofluorene. National Center for Biotechnology Information. Retrieved from [Link]
-
Embibe. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]
-
NIST. (n.d.). 9H-Fluoren-2-amine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Gryczynski, I., et al. (2007). Solvent and pH effects on the fluorescence of 7-(dimethylamino)-2-fluorenesulfonate. Photochemistry and Photobiology. Retrieved from [Link]
-
ResearchGate. (2012, March 18). Appropriate solvents for polymerizing fluorene and its derivatives? Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethyl-9H-fluoren-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. Retrieved from [Link]
-
Quora. (2022, February 14). In terms of polarity, which one of these solvents is the best solvent for the recrystallization of Fluorene and why? The solvents are water, methanol, and toulene. Retrieved from [Link]
-
ResearchGate. (2018). Experimental Study on the Solubility of Fluorene in Different Solvents. Retrieved from [Link]
-
Scribd. (n.d.). Amine Solubility and Basicity Guide. Retrieved from [Link]
- Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
-
Quora. (2018, May 12). How does branching increase the solubility in amines? Retrieved from [Link]
-
Vedantu. (n.d.). Test for Amino Groups: Methods, Reactions & Examples. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]
-
PubChem. (n.d.). Hydroxyacetylaminofluorene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2026, February 7). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]
-
Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with? r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2019, March 12). How much stock solution do I need? Retrieved from [Link]
-
NJ.gov. (n.d.). 2-ACETYLAMINOFLUORENE HAZARD DATA. Retrieved from [Link]
-
Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery. Retrieved from [Link]
-
Wang, Z., et al. (2021). Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions. PMC. Retrieved from [Link]
-
Tanaka, M., et al. (2017). A single-molecule assessment of the protective effect of DMSO against DNA double-strand breaks induced by photo-and γ-ray-irradiation, and freezing. PMC. Retrieved from [Link]
-
MDPI. (2020, March 30). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Structure, Stability and Electronic Properties of DMSO and DMF clusters containing Th(4.). Retrieved from [Link]
-
YouTube. (2020, November 4). How to Prepare Dilutions from Stock Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Using pH Gradient Dissolution with In-Situ Flux Measurement to Evaluate Bioavailability and DDI for Formulated Poorly Soluble Drug Products. Retrieved from [Link]
-
Devarakonda, B., et al. (2007). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. PubMed. Retrieved from [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. Retrieved from [Link]
-
de Abreu, V. H. P., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. MDPI. Retrieved from [Link]
-
Lavoie, C., et al. (2014). Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher... PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole: Effect of Molecular Aggregation in a Micellar System. Retrieved from [Link]
-
ResearchGate. (2023, January 15). 3 Solubility of water in MeTHF and MeTHF in water. Retrieved from [Link]
-
D'Abramo, M., et al. (2011). Diffusion and aggregation of sodium fluorescein in aqueous solutions. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Retrieved from [Link]
-
Herbold, B., et al. (1991). Studies on the effect of the solvents dimethylsulfoxide and ethyleneglycoldimethylether on the mutagenicity of four types of diisocyanates in the Salmonella/microsome test. PubMed. Retrieved from [Link]
Sources
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. Test for Amino Groups: Methods, Reactions & Examples [vedantu.com]
- 3. 9H-Fluoren-2-amine, N,N-dimethyl- [webbook.nist.gov]
- 4. N,N-Dimethyl-9H-fluoren-2-amine | C15H15N | CID 25814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. Solvent and pH effects on the fluorescence of 7-(dimethylamino)-2-fluorenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embibe.com [embibe.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diffusion and aggregation of sodium fluorescein in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of 2-Dimethylaminofluorene in HPLC
Welcome to the technical support center for the analysis of 2-dimethylaminofluorene via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to low recovery rates of this analyte. The following information is structured in a question-and-answer format to directly address specific problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing significantly low recovery of this compound. What are the most common initial checks I should perform?
A1: When encountering low recovery, it's best to start with the most straightforward potential issues before moving to more complex troubleshooting. Here are the initial steps:
-
Verify Standard and Sample Preparation:
-
Analyte Stability: this compound, like other aromatic amines, can be susceptible to degradation.[1] Ensure that your standards and samples are fresh and have been protected from light and excessive heat during preparation and storage. Some fluorene derivatives are known to undergo oxidative degradation.[2]
-
Solvent Mismatch: Ensure the solvent used to dissolve your sample (the diluent) is compatible with the initial mobile phase conditions.[3] If the sample diluent is significantly stronger (more organic) than the mobile phase, it can cause peak distortion and apparent low recovery.[4] Ideally, dissolve your sample in the mobile phase itself.
-
Accurate Concentrations: Double-check all calculations for the preparation of your stock solutions and subsequent dilutions. Simple errors in this stage are a frequent cause of perceived low recovery.
-
-
Check HPLC System Integrity:
-
Leaks: Visually inspect the entire flow path, from the solvent reservoirs to the detector waste line, for any signs of leaks, especially at fittings.[5] A small leak can lead to a significant loss of sample injected onto the column.
-
Pump Performance: Ensure the pump is delivering a consistent and accurate flow rate.[5] Fluctuations in flow can lead to variable peak areas and, consequently, inconsistent recovery. Check for pressure fluctuations, which might indicate air bubbles in the system.
-
Q2: My initial checks seem fine, but my recovery is still low and I'm observing peak tailing. What's the likely cause and how do I fix it?
A2: The combination of low recovery and peak tailing for a basic compound like this compound strongly suggests secondary interactions with the stationary phase, specifically with residual silanol groups on the silica packing.[6][7]
-
The Problem: this compound contains a tertiary amine group.[8][9] Depending on the mobile phase pH, this group can be protonated, leading to a positive charge. Residual silanol groups on the C18 column packing can be deprotonated (negatively charged), creating sites for strong ionic interactions.[4] This causes a portion of the analyte to be retained longer, resulting in a tailed peak and potentially incomplete elution, leading to low recovery.
-
The Solution: Mobile Phase Optimization
-
Lowering the Mobile Phase pH: By lowering the pH of the mobile phase to a range of 2.5-3.5, you can suppress the ionization of the silanol groups, minimizing these secondary interactions.[3][7] This is a very effective way to improve peak shape and recovery for basic compounds.
-
Buffer Selection: Use an appropriate buffer (e.g., phosphate or formate) at a sufficient concentration (10-20 mM) to maintain a consistent pH throughout the analysis.[6]
-
| Parameter | Recommendation for this compound | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses silanol ionization, minimizing secondary interactions with the basic analyte.[7] |
| Buffer | Phosphate or Formate | Provides good buffering capacity in the acidic pH range. |
| Buffer Concentration | 10 - 20 mM | Ensures consistent pH control without causing column blockage.[6] |
A step-by-step protocol for adjusting your mobile phase is as follows:
-
Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
Add the chosen buffer salt (e.g., potassium phosphate monobasic) to achieve the desired concentration.
-
Carefully add a suitable acid (e.g., phosphoric acid or formic acid) dropwise while monitoring with a calibrated pH meter until the target pH is reached.
-
Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm filter before use.
-
Mix with the organic component (e.g., acetonitrile or methanol) at the desired ratio.
Q3: I've adjusted the mobile phase pH, but my recovery is still not optimal. Could the problem be related to my sample preparation, especially from a complex matrix?
A3: Yes, sample preparation is a critical step where significant analyte loss can occur, particularly when dealing with complex matrices.[10]
-
Incomplete Extraction: The efficiency of your extraction method is paramount. For aromatic amines, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common.[10][11] If the extraction is incomplete, your recovery will naturally be low.
-
Troubleshooting: Re-evaluate your extraction protocol. Consider factors like the choice of extraction solvent, pH of the sample during extraction, and the number of extraction steps. It may be necessary to optimize these parameters to ensure quantitative extraction of this compound from the sample matrix.
-
-
Analyte Adsorption: this compound may adsorb to glassware or plasticware, especially if your sample is at a low concentration.
-
Troubleshooting: Consider silanizing your glassware to reduce active sites for adsorption. Using low-adsorption vials can also be beneficial.
-
-
Analyte Degradation During Preparation: Some compounds can degrade during sample processing steps like evaporation under nitrogen.[1]
-
Troubleshooting: If your protocol involves a drying step, perform it at a low temperature. Also, consider adding an antioxidant to your sample if oxidative degradation is suspected.
-
The following diagram illustrates a decision-making workflow for troubleshooting sample preparation issues:
Caption: Troubleshooting workflow for sample preparation.
Q4: Could my HPLC column be the source of the low recovery?
A4: Absolutely. The column is the heart of the separation, and its condition and chemistry play a significant role in analyte recovery.
-
Column Contamination: Over time, components from the sample matrix can irreversibly adsorb to the head of the column. This can block the active sites of the stationary phase, leading to poor peak shape and low recovery.
-
Solution: Implement a column washing procedure. A generic wash for a C18 column could involve flushing with water, followed by isopropanol, and then hexane, before re-equilibrating with your mobile phase. Always check the column manufacturer's guidelines for recommended washing solvents. Using a guard column can also help protect your analytical column from strongly retained contaminants.[12]
-
-
Column Degradation: Operating at extreme pH values (either very low or very high) can degrade the silica-based packing material of the column over time, leading to a loss of performance.
-
Solution: Ensure your mobile phase pH is within the recommended range for your specific column. If you consistently need to work at a low pH, consider using a column specifically designed for low-pH stability.
-
-
Inappropriate Stationary Phase: While C18 is a common choice, for some applications, a different stationary phase might provide better recovery and peak shape.
-
Solution: If other troubleshooting steps fail, consider trying a column with a different chemistry, such as a phenyl-hexyl or an embedded polar group (PEG) stationary phase. These can offer different selectivity and reduce secondary interactions with basic analytes.
-
Q5: I'm using a UV detector. Could detector settings be impacting my recovery calculations?
A5: While detector settings don't directly cause analyte loss, incorrect settings can lead to inaccurate quantification, which may be misinterpreted as low recovery.
-
Incorrect Wavelength: Ensure your detector is set to the wavelength of maximum absorbance for this compound. A literature search or running a UV spectrum of your standard will provide the optimal wavelength.
-
Detector Saturation: If the concentration of your analyte is too high, it can saturate the detector, leading to a non-linear response and inaccurate quantification.
-
Solution: Dilute your sample and re-inject. If the peak area decreases proportionally with the dilution, detector saturation was likely the issue.
-
Q6: Can analyte stability in the mobile phase be a factor?
A6: Yes, although less common, some analytes can be unstable in certain mobile phase compositions, especially over longer analysis sequences.
-
Potential for Degradation: While this compound is generally stable, prolonged exposure to highly acidic or basic mobile phases, or the presence of certain additives, could potentially lead to degradation over the course of a long analytical run. Some fluorene-based compounds are known to be susceptible to degradation, which can be influenced by factors like light and the chemical environment.[2][13]
-
Troubleshooting: Prepare fresh mobile phase daily. If you suspect on-instrument degradation, compare the peak area of a standard injected at the beginning of a sequence to the same standard injected at the end. A significant decrease in area could indicate instability.
-
The following diagram illustrates the relationship between pH and potential interactions leading to low recovery:
Sources
- 1. welchlab.com [welchlab.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. support.waters.com [support.waters.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. hplc.eu [hplc.eu]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. 9H-Fluoren-2-amine, N,N-dimethyl- [webbook.nist.gov]
- 9. N,N-Dimethyl-9H-fluoren-2-amine | C15H15N | CID 25814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [helda.helsinki.fi]
- 11. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Metabolic Activation Systems for 2-Dimethylaminofluorene Assays
Welcome to the technical support center for optimizing metabolic activation systems in mutagenicity assays involving 2-dimethylaminofluorene and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical parameters governing the successful metabolic activation of aromatic amines in genotoxicity studies. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your assays are both robust and reliable.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practices of using metabolic activation systems.
Q1: What is the fundamental purpose of a metabolic activation system in a this compound assay?
Many chemical compounds, including aromatic amines like this compound, are not directly mutagenic.[1][2] They are considered "pro-mutagens" and require enzymatic conversion into reactive electrophilic metabolites that can bind to DNA and cause mutations.[1][2] The primary purpose of an in vitro metabolic activation system, typically a liver S9 fraction, is to mimic the metabolic processes that occur in a mammalian liver, thereby enabling the detection of these pro-mutagens.[1][3] The bacterial strains used in assays like the Ames test lack the necessary cytochrome P450 (CYP) enzymes to perform these conversions.[1][4]
Q2: What are the essential components of a standard S9 mix, and what is the function of each?
A standard S9 mix is a carefully formulated cocktail designed to support the enzymatic activity of the S9 fraction. The key components include:
| Component | Primary Function |
| S9 Fraction | The source of metabolic enzymes, primarily cytochrome P450s and other phase I and phase II enzymes.[5] |
| NADP+ (β-Nicotinamide adenine dinucleotide phosphate) | A critical cofactor for NADPH-supported oxidation reactions catalyzed by CYP enzymes.[6] |
| Glucose-6-phosphate (G6P) | A substrate for G6P dehydrogenase, which regenerates NADPH from NADP+, ensuring sustained CYP activity.[6][7] |
| MgCl₂/KCl | Provides essential ions (Mg²⁺ and K⁺) that are necessary for optimal enzymatic activity.[7] |
| Phosphate Buffer (e.g., Sodium Phosphate) | Maintains a stable physiological pH (typically around 7.4) for the enzymatic reactions.[3] |
Q3: How do I select the optimal S9 protein concentration for my assay?
The optimal S9 concentration is a balance between achieving sufficient metabolic activation and avoiding cytotoxicity. A preliminary range-finding experiment is highly recommended. This involves testing a series of S9 concentrations (e.g., 1%, 2.5%, 5%, and 10% v/v in the final test mixture) with both a positive control requiring metabolic activation (like 2-aminofluorene or benzo[a]pyrene) and your test compound, this compound.[8] The goal is to find the lowest concentration that produces a robust mutagenic response with the positive control without causing significant toxicity to the bacterial tester strains.
Q4: What are the critical quality control (QC) measures for the S9 fraction itself?
The quality of the S9 fraction is paramount for reproducible results. Critical QC steps include:
-
Sterility Testing: Ensure the S9 fraction is free from microbial contamination, which can lead to false-positive results.[9]
-
Enzyme Activity Verification: The activity of the S9 batch should be verified using known pro-mutagens. This is often done by the supplier, but it is good practice to verify in-house.[6]
-
Protein Concentration Determination: The protein concentration of the S9 fraction should be accurately measured to ensure consistent preparation of the S9 mix.
-
Proper Storage: S9 fractions must be stored at ultra-low temperatures (typically -80°C) to maintain enzymatic activity.[3] Lyophilized S9 fractions offer an alternative for easier storage.[3]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: High Background Mutation or Cytotoxicity in S9-Treated Plates
Symptoms:
-
The negative (solvent) control plates with S9 mix show a high number of revertant colonies.
-
A significant reduction in the background lawn of bacteria is observed on plates containing the S9 mix.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| S9 Contamination | Plate the S9 mix alone on nutrient agar to check for bacterial contamination. Use a fresh, certified sterile batch of S9. |
| Cytotoxicity of S9 | Reduce the concentration of the S9 fraction in the mix. Some batches of S9 can be inherently more toxic. |
| Sub-optimal Cofactor Concentrations | Ensure the cofactors (NADP+, G6P) are fresh and prepared at the correct concentrations. Degraded cofactors can lead to imbalanced metabolic activity. |
| Extended Incubation Time | If using a pre-incubation method, excessive incubation time can lead to the accumulation of toxic metabolites. Optimize the pre-incubation duration.[10] |
Issue 2: Weak or No Mutagenic Response with Positive Controls (e.g., 2-Aminofluorene)
Symptoms:
-
The positive control compound that requires metabolic activation fails to produce the expected increase in revertant colonies.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inactive S9 Fraction | The enzymatic activity of the S9 may have degraded due to improper storage or multiple freeze-thaw cycles. Use a new vial of S9 and ensure it is thawed quickly and kept on ice. |
| Incorrect S9 Mix Preparation | Double-check the concentrations and volumes of all S9 mix components. Ensure the mix is prepared fresh before each experiment. |
| Inappropriate S9 Inducer | This compound is an aromatic amine. Its metabolic activation is primarily catalyzed by CYP1A2.[11][12][13] Ensure your S9 is from animals treated with an appropriate inducer, such as a combination of phenobarbital and β-naphthoflavone (PB/BNF), which effectively induces a broad range of CYPs including CYP1A2.[14] |
| Insufficient S9 Concentration | The concentration of S9 may be too low to effectively metabolize the positive control. Perform a dose-response experiment with varying S9 concentrations. |
Issue 3: High Variability Between Replicate Plates
Symptoms:
-
Significant differences in the number of revertant colonies are observed across replicate plates for the same treatment condition.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inhomogeneous Mixing | Ensure thorough but gentle mixing of the tester strain, test compound, and S9 mix with the top agar before pouring onto the plates. |
| Temperature of Top Agar | If the top agar is too hot, it can kill the bacteria. If it's too cool, it will solidify too quickly, preventing even distribution. Maintain the top agar at approximately 45°C.[4] |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Uneven Plating | Swirl the plate gently to ensure an even spread of the top agar across the surface of the minimal glucose agar plate.[15] |
Visualizing the Workflow and Metabolic Pathway
To provide a clearer understanding of the experimental process and the underlying biochemical transformations, the following diagrams illustrate the key workflows and pathways.
Metabolic Activation of this compound
The metabolic activation of aromatic amines like this compound is a critical step in their conversion to mutagenic substances. The initial and rate-limiting step is N-hydroxylation, primarily catalyzed by the cytochrome P450 enzyme, CYP1A2.[11][16] This is followed by further enzymatic reactions that produce highly reactive electrophiles capable of forming DNA adducts.
Caption: Metabolic activation pathway of this compound.
Experimental Workflow for the Ames Test with S9 Activation
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[17] The workflow involves exposing specific strains of Salmonella typhimurium or E. coli to the test compound in the presence and absence of a metabolic activation system.
Caption: General workflow for the Ames test with metabolic activation.
Detailed Protocols
Protocol 1: Preparation of S9 Cofactor Mix (for a 10 mL final volume)
This protocol is for the preparation of the cofactor solution that will be mixed with the S9 fraction. It is critical to prepare this solution fresh on the day of the experiment and keep it on ice.
-
Start with sterile, distilled water: In a sterile 15 mL conical tube, add 6.3 mL of cold, sterile distilled water.
-
Add Buffer: Add 2.0 mL of 0.5 M Sodium Phosphate Buffer (pH 7.4).
-
Add Salts: Add 0.4 mL of a sterile solution containing 0.4 M MgCl₂ and 1.65 M KCl.
-
Add G6P: Add 0.5 mL of a sterile 1 M Glucose-6-Phosphate solution.
-
Add NADP+: Just before use, add 0.8 mL of a sterile 0.1 M NADP+ solution.
-
Mix Gently: Invert the tube several times to mix. Do not vortex. Keep on ice until ready to combine with the S9 fraction.
Protocol 2: Ames Plate Incorporation Assay with S9 Activation
This protocol outlines the standard plate incorporation method as described in the OECD 471 guideline.[18][19][20]
-
Prepare Top Agar: Melt sterile top agar (containing a trace amount of histidine and biotin) and maintain it in a 45°C water bath. Aliquot 2 mL into sterile test tubes for each plate.
-
Prepare S9 Mix: For a 10% S9 mix, combine 1 mL of thawed S9 fraction with 9 mL of the freshly prepared S9 Cofactor Mix. Keep on ice.
-
Set up Assay Tubes: For each concentration of the test compound (and for positive and negative controls), add the following to a tube of molten top agar:
-
0.1 mL of the bacterial tester strain culture.
-
0.1 mL of the test compound dilution or control solution.
-
0.5 mL of the S9 mix (for metabolic activation) or a sterile buffer (for the non-activated plates).
-
-
Mix and Pour: Vortex the tube gently for 3 seconds to mix the contents. Immediately pour the entire contents onto the surface of a minimal glucose agar plate.
-
Distribute Evenly: Gently tilt and rotate the plate to ensure the top agar spreads evenly across the surface.
-
Solidify and Incubate: Allow the top agar to solidify completely on a level surface. Invert the plates and incubate at 37°C for 48 to 72 hours.
-
Score Plates: Count the number of revertant colonies on each plate. A positive result is typically characterized by a dose-dependent increase in the number of revertants.
References
- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).
- OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
- OECD. (2020). Test No.
- Analytice. (2021, August 10). Reverse mutation test on bacteria according to OECD 471.
- Eurofins Australia. (2024, February 28).
- SciSpace. (n.d.).
- BioProbes. (2025, July 19). Why is rat liver extract, specifically the S9 (supernatant 9) fraction, used in the Ames test?
- Taylor & Francis Online. (n.d.). S9 fraction – Knowledge and References.
- Hakura, A., et al. (2002). An improvement of the Ames test using a modified human liver S9 preparation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 519(1-2), 123-132.
- Xenometrix AG. (n.d.).
- U.S. Food and Drug Administration. (2023). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use.
- IPHASE Biosciences. (2025, April 22).
- A
- PubMed. (2025, January 2). Differences in metabolite genotoxicity test results of rat liver S9 microsomes treated with various microsomal enzyme inducers.
- Trinova Biochem. (n.d.). S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test.
- PubMed. (2020, December 20).
- PubMed. (n.d.).
- Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions.
- Pearson. (2022, May 4). The Ames Test Explained: Definition, Examples, Practice & Video Lessons.
- CORE. (2020, June 24). Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice.
- Taylor & Francis Online. (n.d.). CYP1A2 – Knowledge and References.
- Enamine. (n.d.).
- University of Wisconsin-Madison. (n.d.). The Ames Test.
- PubMed. (n.d.).
- PubMed. (n.d.).
- Charles River Labor
- ResearchGate. (n.d.). 89 questions with answers in AMES TEST | Scientific method.
- National Institutes of Health. (2018, March 20). Microbial Mutagenicity Assay: Ames Test.
- Xenometrix AG. (n.d.). Ames II Short Procedure.
- PubMed. (1980, May). Metabolic activation of 2-acetylaminofluorene by isolated rat liver cells. Involvement of different metabolites causing DNA-repair and bacterial mutagenesis.
- National Institutes of Health. (n.d.).
- PubMed. (n.d.). Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2.
- BenchChem. (2025). The In Vivo Metabolic Activation of 2-Aminofluorene: A Technical Guide for Researchers.
- ResearchGate. (n.d.).
Sources
- 1. droracle.ai [droracle.ai]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. xenometrix.ch [xenometrix.ch]
- 7. scispace.com [scispace.com]
- 8. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of a pre-metabolization procedure using rat liver S9 and cell-extracted S9 in the Ames fluctuation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic activation of 2-acetylaminofluorene is required for induction of multidrug resistance gene expression in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differences in metabolite genotoxicity test results of rat liver S9 microsomes treated with various microsomal enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
Topic: Resolving Peak Overlapping in 2-Dimethylaminofluorene (2-DAF) Chromatograms
Ticket ID: #DAF-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Urgency: High (Data Integrity Risk)
Executive Summary
You are encountering peak overlapping (co-elution) with This compound (2-DAF) . This is a common challenge when analyzing aromatic amines, particularly due to their basicity and hydrophobicity (LogP ~3.9). The overlap typically stems from two distinct root causes: hydrophobic co-elution with structural isomers/metabolites (like 2-aminofluorene or 2-acetylaminofluorene) or peak tailing caused by secondary silanol interactions, which artificially widens peaks until they merge.
This guide provides a self-validating troubleshooting protocol to resolve these issues, moving beyond "trial and error" to mechanistic control.
Part 1: Diagnostic Workflow (Root Cause Analysis)
Before altering your method, you must identify why the peaks are overlapping. Use the logic flow below to diagnose the issue.
Figure 1: Diagnostic logic tree for identifying the source of peak overlap. "As" denotes Asymmetry Factor.
Part 2: Technical Solutions & Protocols
Scenario A: The "Tailing" Overlap (Silanol Activity)
Symptoms: The 2-DAF peak has a long "tail" that bleeds into the subsequent peak (often a metabolite like 2-AAF).
The Mechanism:
2-DAF contains a tertiary amine. At neutral pH, residual silanols (
Corrective Protocol:
-
Mobile Phase Modifier: Add Triethylamine (TEA) at 5–10 mM to the aqueous mobile phase. TEA acts as a "sacrificial base," saturating the silanol sites so 2-DAF cannot bind to them.
-
Caution: Ensure your column is base-compatible if operating at pH > 7.
-
-
End-Capping: Switch to a "double end-capped" C18 column (e.g., Zorbax Eclipse Plus or similar) which physically blocks silanol access.
Scenario B: The "True" Co-elution (Selectivity Issues)
Symptoms: Peaks are symmetrical but their retention times are too close.
The Mechanism: 2-DAF and its metabolites (e.g., 2-aminofluorene) have similar hydrophobicity. A standard C18 column interacts primarily via Van der Waals forces, which may not be enough to discriminate between them.
Corrective Protocol: π-π Interaction Tuning Switch to a Phenyl-Hexyl or Biphenyl stationary phase.
-
Why? The fluorene ring system is highly aromatic. Phenyl phases engage in
stacking interactions with the fluorene rings. This adds a second mechanism of separation (orthogonal selectivity) beyond simple hydrophobicity.
Part 3: Optimized Experimental Parameters
Use the following reference table to benchmark your current method. These parameters are derived from successful separations of fluorenylamines [1, 2].
| Parameter | Standard Condition (Starting Point) | Optimized for Resolution (High Performance) |
| Stationary Phase | C18 (5 µm) | Phenyl-Hexyl or C18 End-capped (1.8–3.5 µm) |
| Mobile Phase A | Water (neutral) | 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile (or Methanol for different selectivity) |
| Gradient Profile | 50% B Isocratic | Gradient: 20% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min (improves mass transfer for aromatics) |
| Temperature | 25°C | 35–40°C (Reduces viscosity, sharpens peaks) |
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does pH adjustment critically affect 2-DAF resolution? A: 2-DAF is a weak base. If your pH is near the pKa of the amine (approx. 5.0–5.5 for aromatic amines), the molecule exists as a mixture of ionized (protonated) and neutral species. This "split personality" causes peak broadening.
-
Rule: Operate at least 2 pH units away from the pKa.
-
Recommendation: Use pH 3.0 (fully protonated, runs faster, less tailing if silanols are suppressed) or pH 8.0 (fully neutral, max retention, requires robust column) [1].
Q2: My 2-DAF peak overlaps with the solvent front. What is wrong?
A: This indicates zero retention (
-
Fix: Lower the initial organic concentration (Mobile Phase B) to 10-15% and run a shallower gradient.
Q3: Can I use ion-pairing agents? A: Yes. Adding hexanesulfonic acid (5 mM) to the mobile phase can resolve complex amine mixtures by forming neutral ion pairs with the protonated 2-DAF, increasing its retention on C18 columns [4]. However, avoid this if you are using LC-MS, as ion-pairing agents suppress ionization and contaminate the source.
Part 5: Advanced Visualization: Separation Mechanism
The diagram below illustrates how changing the stationary phase introduces "Selectivity (
Figure 2: Mechanistic comparison of C18 vs. Phenyl-Hexyl phases. The Phenyl phase leverages the aromaticity of the fluorene ring for enhanced separation.
References
-
Miller, M. J., & McQueen, C. A. (1986).[1] High-performance liquid chromatographic analysis of 2-aminofluorene and its metabolites in monolayer cultures of rat hepatocytes. Analytical Biochemistry, 153(1), 39–44.
-
Raineri, R., et al. (1978). A High Pressure Liquid Chromatography Procedure for the Separation of Metabolites of 2-Acetylaminofluorene from Cells in Culture. Carcinogenesis.
-
PubChem. (2025).[2] N,N-Dimethyl-9H-fluoren-2-amine (Compound Summary). National Library of Medicine.
-
Straub, R. F., et al. (1992).[3] Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Journal of Chromatography A.
Sources
- 1. High-performance liquid chromatographic analysis of 2-aminofluorene and its metabolites in monolayer cultures of rat hepatocytes (Journal Article) | OSTI.GOV [osti.gov]
- 2. N,N-Dimethyl-9H-fluoren-2-amine | C15H15N | CID 25814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Background Mutations in 2-Aminofluorene Control Groups
<_Step_1>
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to minimize and troubleshoot background mutations in control groups for carcinogenicity studies involving 2-aminofluorene (2-AF) and its acetylated form, 2-acetylaminofluorene (2-AAF). Adherence to these principles is critical for the accurate assessment of the carcinogenic potential of test articles.
Introduction: The Challenge of Spontaneous Mutations
In any long-term rodent bioassay, a certain level of spontaneous, or "background," mutations is expected in the control group. These mutations arise from a variety of endogenous and environmental factors. However, an unexpectedly high or variable rate of background mutations can obscure the true carcinogenic effect of the test compound, leading to false positives or inconclusive results.[1][2] This is particularly critical in studies with compounds like 2-aminofluorene, where understanding the baseline is paramount for interpreting the genotoxic effects.
2-Aminofluorene itself is not the ultimate carcinogen; it requires metabolic activation to reactive electrophilic species that form DNA adducts, leading to mutations if not repaired.[3][4][5] The primary DNA adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).[3][6] Therefore, controlling factors that influence this metabolic activation or DNA repair mechanisms in control animals is crucial.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a higher-than-expected incidence of liver and bladder tumors in our control group. What are the most likely causes?
An elevated background rate of tumors, particularly in tissues targeted by 2-aminofluorene such as the liver and bladder, warrants a thorough investigation of several factors.[4][7]
Possible Causes & Corrective Actions:
-
Dietary Factors: The composition of the rodent diet can significantly influence spontaneous tumor rates.[8][9][10] High-fat or high-protein diets can increase the incidence of certain tumors.[8][9] Additionally, contaminants in the feed can be a source of unexpected carcinogenic exposure.
-
Troubleshooting:
-
Review the diet composition. An optimal diet should be nutritionally adequate for growth and maintenance without being excessive in high-energy nutrients.[8]
-
Ensure each batch of feed is analyzed for potential contaminants.
-
Consider if dietary restriction protocols might be appropriate, as they have been shown to reduce spontaneous tumor rates, though this must be balanced against potential alterations in the test article's metabolism.[8]
-
-
-
Animal Husbandry and Environment: High standards of animal husbandry are essential for long-term studies.[11] Stress, housing density, and other environmental factors can influence an animal's physiological state and potentially its susceptibility to spontaneous mutations.[9][12]
-
Troubleshooting:
-
-
Genetic Drift: Over time, the genetic makeup of a rodent colony can change, a phenomenon known as genetic drift.[15][16][17] This can lead to a shift in the baseline incidence of spontaneous tumors.
-
Troubleshooting:
-
When using historical control data for comparison, it should primarily be from the same rodent strain and testing facility, ideally from studies conducted within the last 5 years to account for genetic drift.[11]
-
Implement a program of genetic monitoring to ensure the stability of your rodent colony.
-
-
Q2: Our historical control data for spontaneous mutations seems to be drifting upwards over the past few years. How should we address this?
An upward trend in historical control data is a significant concern and can be attributed to several factors.
Addressing the Drift:
-
Comprehensive Review: Conduct a thorough review of all aspects of your study protocol that could have changed over time, including:
-
Animal Supplier: Have you changed your rodent supplier? Different suppliers may have colonies with different baseline mutation rates.
-
Diet Formulation: Even minor changes in diet formulation can have an impact.[8]
-
Husbandry Practices: Have any aspects of animal care, such as bedding, water source, or cleaning protocols, been altered?
-
-
Statistical Analysis: It is crucial to differentiate between a true biological shift and random variation. Statistical analysis of your historical control data can help determine if the upward trend is statistically significant.
-
Concurrent Controls are Key: The concurrent control group should always be the primary point of reference for evaluating the tumorigenicity of a test compound.[11] While historical data is valuable for context, the concurrent control group provides the most accurate baseline for the specific study.
Q3: Could the vehicle used to administer the test compound be contributing to background mutations in our control group?
While the vehicle is intended to be inert, it is essential to ensure it is not contributing to the observed mutation rate.
Vehicle-Related Considerations:
-
Purity: The vehicle should be of the highest possible purity to avoid introducing any contaminants that could be mutagenic.
-
Reactivity: The vehicle should not react with the test compound or with any components of the animal's diet or environment.
-
Historical Data on Vehicle: Whenever possible, use a vehicle for which there is extensive historical data demonstrating its lack of carcinogenic or mutagenic effects.
-
Control Group Design: The control group should receive the vehicle alone, administered by the same route and in the same volume as the treated groups.[11] This allows for the direct assessment of any vehicle-related effects.
Experimental Protocols & Workflows
Protocol 1: Establishing and Maintaining a Robust Historical Control Database
A well-maintained historical control database is an invaluable tool for interpreting carcinogenicity studies.
Step-by-Step Guide:
-
Data Inclusion Criteria:
-
Only include data from studies conducted at your facility using the same species, strain, and sex of rodent.
-
The studies should have been conducted under similar husbandry conditions.
-
Limit the data to the last 5 years to minimize the impact of genetic drift.[11]
-
-
Data Points to Collect:
-
Study identification number.
-
Date of study completion.
-
Species, strain, and sex of the animals.
-
Number of animals in the control group.
-
Incidence of all observed tumors, categorized by tissue type and malignancy.
-
Mean and standard deviation of tumor incidence for each tumor type.
-
-
Data Analysis and Review:
-
Periodically (e.g., annually), perform a statistical analysis of the data to identify any trends or drifts in the incidence of spontaneous tumors.
-
Investigate any significant changes to identify potential causes.
-
Workflow for Investigating High Background Mutation Rates
The following workflow provides a systematic approach to troubleshooting an elevated background mutation rate in a control group.
Caption: Simplified metabolic activation pathway of 2-aminofluorene.
The initial step is N-hydroxylation by cytochrome P450 (CYP) enzymes to form N-hydroxy-2-aminofluorene. [3]This can then be further activated through esterification (e.g., sulfation or acetylation) to form highly reactive intermediates that bind to DNA, forming adducts. [5]If these adducts are not repaired, they can lead to mutations during DNA replication, which is the initiating event in carcinogenesis. [3]An alternative pathway involves peroxidase-mediated activation, which can be significant in extrahepatic tissues like the urinary bladder. [18]
Conclusion
Minimizing background mutations in control groups for 2-aminofluorene carcinogenicity studies is a multifaceted challenge that requires a rigorous and proactive approach. By carefully controlling dietary and environmental factors, maintaining high standards of animal husbandry, and being vigilant about the potential for genetic drift, researchers can enhance the sensitivity and reliability of their studies. A thorough understanding of the factors that can influence spontaneous mutation rates is essential for the accurate interpretation of study results and for making informed decisions in the drug development process.
References
- The In Vivo Metabolic Activation of 2-Aminofluorene: A Technical Guide for Researchers - Benchchem.
- 2-Aminofluorene metabolism and DNA adduct formation by mononuclear leukocytes from rapid and slow acetylator mouse strains - PubMed.
- Induction of mutations by 2-acetylaminofluorene in lacl transgenic B6C3F1 mouse liver - Oxford Academic.
- The formation of 2-aminofluorene-DNA adducts in vivo: evidence for peroxidase-mediated activation - PubMed.
- Note for Guidance on Carcinogenic Potential.
- Mutations in liver DNA of lacI transgenic mice (Big Blue) following subchronic exposure to 2-acetylaminofluorene - PubMed.
- DRAFT Evidence on the Carcinogenicity of 2-Aminofluorene - OEHHA.
- Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human s - Semantic Scholar.
- Protection by dietary compounds against mutation in a transgenic rodent - PubMed.
- S1C(R2) Guideline - ICH.
- Test No. 451: Carcinogenicity Studies - OECD.
- Rodent diets for carcinogenesis studies - PubMed.
- THE EXTENT OF POPULATION EXPOSURE TO ASSESS CLINICAL SAFETY.
- Factors affecting spontaneous tumor incidence rates in mice: a literature review - PubMed.
- Optimizing Animal Husbandry in In Vivo Research: Best Practices - ichorbio.
- 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf - NIH.
- Guidance for Industry Carcinogenicity Study Protocol Submissions - FDA.
- How does genetic drift affect the mutation rate? - Quora.
- 2-Aminofluorene-DNA adduct formation in acetylator congenic mouse lines - MCE.
- Genetic drift - Wikipedia.
- 2-Acetylaminofluorene - Wikipedia.
- The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens.
- Fifty years of research onN-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PMC.
- Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - Oxford Academic.
- Spontaneous mutation rate is a plastic trait associated with population density across domains of life | PLOS Biology - Research journals.
- Assessment of experimental conditions affecting spontaneous mutation level of Salmonella strains used in the Ames test | Egorova | Hygiene and Sanitation.
- The Impact of Natural Dietary Compounds and Food-Borne Mycotoxins on DNA Methylation and Cancer - PMC.
- Guidelines for the welfare and use of animals in cancer research - PMC.
- Mutagenicity Testing - Biotoxicity.
- 2-Acetylaminofluorene | Request PDF - ResearchGate.
- Use of dual control groups to estimate false positive rates in laboratory animal carcinogenicity studies - PubMed.
- Reverse Mutation Assay 'Ames Test' using Salmonella typhimurium and Escherichia coli - Regulations.gov.
- Fifty Years of Research on N-acetyl-2-aminofluorene, One of the Most Versatile Compounds in Experimental Cancer Research - PubMed.
- Any suggestion or comment in regard of Ames test troubleshooting? - ResearchGate.
- Spontaneous tumour rates: their use to support rodent bioassays - PubMed.
- Spontaneous mutation – Knowledge and References - Taylor & Francis.
- A study on the carcinogenicity of human diets in rats: the influence of heating and the addition of vegetables and fruit - PubMed.
- Methods for Determining Spontaneous Mutation Rates - SciSpace.
- Genetic drift: Ultimate Causes - Liv Hospital.
- CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH.
- Genetic Drift and Its Influence on Diversity within Populations | SciTechnol.
- Microbial Mutagenicity Assay: Ames Test - PMC - NIH.
- CCAC guidelines: Husbandry of animals in science.
- Genetic drift, selection and the evolution of the mutation rate - PubMed.
- Energy minimized structures of carcinogen-DNA adducts: 2-acetylaminofluorene and 2-aminofluorene - PubMed.
- Crystal structures of 2-acetylaminofluorene and 2-aminofluorene in complex with T7 DNA polymerase reveal mechanisms of mutagenesis - PubMed.
- Full article: A critical evaluation of rodent carcinogenicity studies on butyl methacrylate demonstrates a lack of carcinogenic potential - Taylor & Francis.
- Conformation of amine-modified DNA: 2-aminofluorene- and 2-(acetylamino)fluorene-modified deoxydinucleoside monophosphates with all possible nearest neighbors. A comparison of search and optimization methods - PubMed.
- Finding driver mutations in cancer: Elucidating the role of background mutational processes | PLOS Computational Biology - Research journals.
Sources
- 1. Use of dual control groups to estimate false positive rates in laboratory animal carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spontaneous tumour rates: their use to support rodent bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. 2-Acetylaminofluorene - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rodent diets for carcinogenesis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting spontaneous tumor incidence rates in mice: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study on the carcinogenicity of human diets in rats: the influence of heating and the addition of vegetables and fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tga.gov.au [tga.gov.au]
- 12. Spontaneous mutation rate is a plastic trait associated with population density across domains of life | PLOS Biology [journals.plos.org]
- 13. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccac.ca [ccac.ca]
- 15. quora.com [quora.com]
- 16. Genetic drift - Wikipedia [en.wikipedia.org]
- 17. Genetic drift, selection and the evolution of the mutation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The formation of 2-aminofluorene-DNA adducts in vivo: evidence for peroxidase-mediated activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of N-hydroxy-2-dimethylaminofluorene
Welcome to the technical support guide for the synthesis of N-hydroxy-2-dimethylaminofluorene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on maximizing yield and purity. N-arylhydroxylamines are a critical class of intermediates, but their synthesis can be hampered by issues such as over-reduction and product instability. This guide provides field-proven insights, troubleshooting workflows, and a detailed experimental protocol to ensure successful and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of N-hydroxy-2-dimethylaminofluorene.
Q1: What is the most prevalent and reliable synthetic route for N-hydroxy-2-dimethylaminofluorene?
The most common and generally effective method is the selective reduction of the corresponding nitro precursor, 2-dimethylamino-9H-fluoren-9-one, followed by reduction of the ketone, or reduction of 2-nitrofluorene followed by dimethylation. The critical step is the partial reduction of a nitroarene to the N-arylhydroxylamine. A widely used method involves a metal-mediated reduction, for instance, using zinc dust in the presence of an ammonium salt, which provides a mild and controlled reaction environment.[1]
Q2: My reaction yield is consistently low. What are the primary culprits?
Low yield is the most frequent issue and typically stems from two main sources:
-
Over-reduction: The N-hydroxy product is an intermediate in the reduction of a nitro group to an amine. If the reaction conditions are too harsh (e.g., excessive reducing agent, high temperature), the desired hydroxylamine will be further reduced to the corresponding primary amine, 2-dimethylaminofluorene.[2][3]
-
Product Instability: N-arylhydroxylamines can be susceptible to oxidation or decomposition, especially during workup and purification if not handled under appropriate conditions (e.g., inert atmosphere).
Q3: What is the principal byproduct I should anticipate and how can I identify it?
The main byproduct is almost always the over-reduced amine, this compound. You can easily distinguish the product from this byproduct using Thin Layer Chromatography (TLC). The N-hydroxy product is generally more polar than the corresponding amine, meaning it will have a lower Rf value. HPLC analysis can also be used for quantitative assessment of purity and byproduct formation.
Q4: How can I effectively monitor the reaction's progress to prevent over-reduction?
Close monitoring is critical. Use TLC or HPLC to track the consumption of the starting nitro-compound. It is advisable to stop the reaction as soon as the starting material is no longer detectable. Running the reaction for an extended period after this point significantly increases the risk of over-reduction to the amine.[2]
Q5: Are there specific handling precautions for N-hydroxy-2-dimethylaminofluorene?
Yes. Due to its potential instability, the purified product should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at low temperatures (e.g., in a freezer). When handling solutions, using degassed solvents can help minimize oxidation.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during the synthesis.
Problem 1: Low or No Product Formation (Starting Material Remains)
| Possible Cause | Underlying Rationale & Solution |
| Inactive Reducing Agent | Metal reducing agents like zinc dust can oxidize over time, losing their reactivity. Solution: Use freshly opened zinc dust or activate older stock by washing with dilute acid (e.g., HCl), followed by water, methanol, and ether, then drying under vacuum. |
| Insufficient Proton Source | The reduction requires a proton source (e.g., from NH₄Cl). An inadequate amount will stall the reaction. Solution: Ensure the correct stoichiometry of the ammonium salt is used. The pH of the reaction mixture should be near neutral or slightly acidic. |
| Low Reaction Temperature | While low temperatures are good for selectivity, a temperature that is too low may result in a prohibitively slow reaction rate. Solution: If the reaction is sluggish at 0-5°C, allow it to slowly warm to room temperature while carefully monitoring for the onset of byproduct formation via TLC. |
Problem 2: Major Byproduct is the Over-Reduced Amine
| Possible Cause | Underlying Rationale & Solution |
| Excessive Reducing Agent | Using too much of the reducing agent is a common cause of over-reduction. Solution: Carefully control the stoichiometry. Use a precise molar equivalent of the reducing agent as specified in the protocol. It is better to have a small amount of unreacted starting material than to convert all the product to the amine. |
| Reaction Temperature Too High | The activation energy for the reduction of the hydroxylamine to the amine is higher than that for the nitro to hydroxylamine step.[2] Higher temperatures favor the formation of the amine. Solution: Maintain the reaction temperature strictly, ideally between 0°C and 15°C. Use an ice bath to manage any exotherms, especially during the addition of reagents. |
| Prolonged Reaction Time | Leaving the reaction to run for too long after the starting material has been consumed will inevitably lead to over-reduction. Solution: Monitor the reaction diligently using TLC/HPLC every 15-30 minutes. Quench the reaction immediately upon the disappearance of the starting nitro-compound. |
Problem 3: Difficulties During Workup and Purification
| Possible Cause | Underlying Rationale & Solution |
| Product Degradation | Exposure to air during workup can cause oxidation of the N-hydroxy group. Solution: Perform the aqueous workup and extractions using degassed solvents. If the compound is particularly sensitive, conduct the entire workup procedure under a blanket of nitrogen or argon. |
| Emulsion Formation | The presence of fine zinc salts and the nature of the product can lead to persistent emulsions during liquid-liquid extraction. Solution: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Alternatively, pass the entire mixture through a pad of Celite before extraction to remove fine inorganic solids. |
| Product Oiling Out During Crystallization | The product may separate as an oil instead of a crystalline solid if the solvent polarity changes too quickly or if impurities are present. Solution: Ensure the crude product is reasonably pure before attempting crystallization. Use a solvent/anti-solvent system and add the anti-solvent very slowly with vigorous stirring. Seeding with a previously obtained crystal can also induce proper crystallization. |
Section 3: Visual Guides & Data
General Synthetic Workflow
The diagram below illustrates the critical reduction step in the synthesis.
Caption: Key transformation and potential side reaction.
Troubleshooting Decision Tree
Use this workflow to diagnose and resolve common synthesis issues.
Sources
- 1. Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates [organic-chemistry.org]
- 2. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
Technical Support Center: 2-Dimethylaminofluorene (2-DAF) Purity Maintenance
This guide functions as a Tier 3 Technical Support resource for researchers working with 2-Dimethylaminofluorene (2-DAF) . It prioritizes the preservation of biological activity for mutagenesis and metabolic activation assays.
Ticket ID: 2-DAF-STORAGE-001 Assigned Specialist: Senior Application Scientist Status: Active
Executive Summary: The "Active Storage" Philosophy
This compound (CAS: 19524-64-2) is not merely a chemical reagent; it is a sensitive metabolic probe. As an aromatic amine, it is electronically predisposed to N-oxidation and photochemical degradation . Purity loss in 2-DAF does not just lower yield; it fundamentally alters the metabolic activation profile in Ames tests and carcinogenicity studies, leading to false negatives.
Your goal is not just "storage"; it is the suspension of entropy.
Part 1: The Golden Standard Storage Protocol
The Physical State Hierarchy
Stability is dictated by the physical state. Follow this decision matrix for optimal preservation.
Figure 1: Decision tree for determining storage conditions based on physical state. Solid state storage is significantly more stable than solution state.
Critical Environmental Parameters
| Parameter | Requirement | The Scientific "Why" (Causality) |
| Temperature | -20°C (Solid) -80°C (Solution) | Low temperature reduces the kinetic energy available for auto-oxidation reactions. Aromatic amines are prone to forming N-oxides and radical species at room temperature [1]. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Oxygen attacks the electron-rich nitrogen lone pair. Flushing headspace with Argon (heavier than air) creates a blanket that prevents oxidative degradation [2]. |
| Light | Amber Vials / Foil Wrap | 2-DAF absorbs UV/Vis light, leading to photo-oxidation. Photons excite the conjugated fluorene ring, facilitating reaction with dissolved oxygen [3]. |
| Moisture | Desiccator | Water promotes hydrolysis and can alter the solubility profile. In DMSO solutions, hygroscopic water absorption causes compound precipitation and degradation [4]. |
Part 2: Handling & Thawing Workflows
Improper thawing is the #1 cause of degradation. Opening a cold vial introduces condensation (water) directly into your reagent.
The "No-Condensation" Thawing Protocol
-
Retrieval: Remove the vial from -20°C/-80°C storage.
-
Equilibration: Place the vial in a desiccator or on the benchtop (protected from light) and allow it to reach room temperature (20-25°C) . This takes approx. 30 minutes.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic DMSO or the solid powder.
-
-
Visual Inspection: Check for precipitate or color change (see Troubleshooting).
-
Handling: Open inside a fume hood. 2-DAF is a carcinogen; use double nitrile gloves.
-
Re-sealing: If not using the whole vial, purge the headspace with Nitrogen/Argon before closing. Wrap the cap with Parafilm.
Solubilization & Aliquoting
Never store a "working stock" that you repeatedly freeze and thaw.
Figure 2: Aliquoting workflow to prevent freeze-thaw degradation cycles.
Part 3: Troubleshooting & FAQs
Visual Diagnostics Guide
| Observation | Diagnosis | Action Required |
| White to Pale Yellow Powder | Healthy | Proceed with experiment. |
| Dark Yellow / Brown Tint | Oxidation (Mild) | Purity likely <95%. acceptable for qualitative work, but risky for quantitative kinetics. |
| Red / Black Discoloration | Severe Degradation | Discard immediately. Toxic degradation products (azo/nitro compounds) present. |
| Precipitate in DMSO | Moisture Contamination | DMSO has absorbed water. Sonicate at 37°C. If insoluble, discard. |
Frequently Asked Questions
Q: Can I store 2-DAF in ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is volatile and evaporates even at -20°C if not sealed perfectly, changing the concentration. DMSO is preferred for storage due to low volatility, but DMSO is hygroscopic (absorbs water). Best Practice: Store in DMSO at -80°C; use Ethanol only for immediate, fresh preparations [4].
Q: I left the vial on the bench overnight. Is it still good? A: If it was solid powder protected from light, likely yes. If it was a solution in a clear tube exposed to light, discard it . Aromatic amines undergo photo-oxidation rapidly in solution [3].
Q: Why do I need to purge with Argon? Isn't closing the cap enough? A: No. The air trapped inside the vial contains ~21% oxygen.[1] Over months of storage, this trapped oxygen reacts with the surface of the powder or the solution. Argon is heavier than air and displaces this oxygen layer [2].
Q: How do I dispose of degraded 2-DAF? A: 2-DAF is a carcinogen. Do not pour down the drain. Dispose of as Hazardous Chemical Waste (specifically identifying it as a mutagen/carcinogen) according to your institution's EHS guidelines.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Aminofluorene and derivatives.Link (General reference for aromatic amine handling).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16306, this compound.Link
-
ResearchGate. (2008). Stability of screening compounds in wet DMSO.[2] Journal of Biomolecular Screening.[2] Link
-
Cayman Chemical. (2022).[3] Product Information: Solubility and Stability of Fluorescent Probes and Amines.Link
Sources
Validation & Comparative
Comparative Mutagenicity Guide: 2-Dimethylaminofluorene vs. 2-Aminofluorene
This guide provides an in-depth technical comparison of the mutagenicity of 2-Dimethylaminofluorene (2-DMAF) and 2-Aminofluorene (2-AF) , designed for researchers in toxicology and drug development.
Executive Summary
2-Aminofluorene (2-AF) and This compound (2-DMAF) are aromatic amine pro-mutagens that require metabolic activation to exert genotoxicity.
-
2-AF is a proximate mutagen precursor . It requires a single metabolic step (N-hydroxylation) to form the reactive intermediate that binds DNA. It is highly potent in Salmonella typhimurium strains TA98 and TA100 in the presence of S9.
-
2-DMAF is a pre-proximate mutagen . It is structurally distinct by the presence of two methyl groups on the amine nitrogen. Its mutagenicity is strictly dependent on N-demethylation (to form 2-AF) or N-oxidation (to form an N-oxide). Consequently, 2-DMAF typically exhibits lower mutagenic potency than 2-AF due to the rate-limiting requirement of removing methyl groups before the critical N-hydroxylation can occur.
Chemical & Structural Analysis
| Feature | 2-Aminofluorene (2-AF) | This compound (2-DMAF) |
| CAS Number | 153-78-6 | 13261-62-6 |
| Structure | Primary aromatic amine (–NH₂) | Tertiary aromatic amine (–N(CH₃)₂) |
| Lipophilicity (LogP) | ~3.6 | ~4.2 (Higher lipophilicity due to methyl groups) |
| Metabolic Requirement | High: Requires N-hydroxylation (CYP1A2). | Very High: Requires N-demethylation then N-hydroxylation. |
| Key Metabolite | N-hydroxy-2-aminofluorene (N-OH-2-AF) | 2-AF (via demethylation) or N-oxide |
Structural Impact on Mutagenicity
The primary amine group in 2-AF is sterically accessible for enzymatic N-hydroxylation, the "activation trigger." In 2-DMAF , the nitrogen is fully substituted with methyl groups. This steric bulk prevents direct N-hydroxylation. The methyl groups must first be enzymatically removed (oxidative demethylation) to expose the nitrogen, or the nitrogen must be directly oxidized to an N-oxide. This extra metabolic "distance" renders 2-DMAF generally less potent per mole than 2-AF in standard assays.
Mechanisms of Mutagenicity & Metabolic Pathways
The mutagenic potential of both compounds hinges on their conversion to the ultimate carcinogen , the nitrenium ion, which forms adducts with Guanine residues (C8-dG adducts).
Metabolic Activation Pathways
-
2-AF Pathway: Direct N-hydroxylation by Cytochrome P450 (CYP1A2)
N-OH-2-AF Esterification (Sulfotransferase/Acetyltransferase) DNA Binding. -
2-DMAF Pathway: P450-mediated N-demethylation is the dominant pathway required to convert 2-DMAF into the mutagenic 2-AF. A secondary pathway involves direct N-oxygenation to the N-oxide, which is generally less mutagenic than the N-hydroxy species derived from 2-AF.
Figure 1: Metabolic activation cascade. 2-DMAF must funnel through 2-AF to achieve maximum mutagenicity via the C8-dG adduct pathway.
Comparative Mutagenicity Data
The following data consolidates Ames test results using Salmonella typhimurium strains. Note that S9 activation is mandatory for both; neither is mutagenic without metabolic activation.
| Parameter | 2-Aminofluorene (2-AF) | This compound (2-DMAF) |
| Strain TA98 (Frameshift) | Extremely Potent >10,000 revertants/µg (with optimal S9) | Moderately Potent Potency is ~10-50% of 2-AF depending on S9 CYP1A2 content. |
| Strain TA100 (Base-pair) | Potent Significant reversion, though less than TA98. | Weak/Moderate Requires demethylation to register significant hits. |
| S9 Dependence | High Requires CYP1A2 for N-hydroxylation. | Critical Requires CYP isoforms capable of both demethylation and hydroxylation. |
| Major DNA Adduct | N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) | dG-C8-AF (formed after demethylation) |
Key Insight: In comparative studies, tertiary amines like 2-DMAF often show a "lag" in mutagenicity or a lower plateau compared to their primary amine counterparts (2-AF) because the demethylation step is rate-limiting. If the S9 fraction used is low in demethylase activity (e.g., uninduced), 2-DMAF may appear non-mutagenic, leading to false negatives.
Experimental Protocols
Protocol A: Ames Test for Aromatic Amines (S9 Optimization)
Standard protocols often fail for 2-DMAF if S9 is not optimized. This protocol ensures detection of both primary and tertiary amines.
Reagents:
-
Tester Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).
-
S9 Mix: 10% v/v Rat Liver S9 (Aroclor-1254 induced). Note: Aroclor induction is crucial to upregulate CYP1A1/1A2 for both demethylation and hydroxylation.
-
Test Compounds: Dissolve 2-AF and 2-DMAF in DMSO.
Workflow:
-
Inoculation: Grow tester strains in Oxoid Nutrient Broth No. 2 to
cells/mL. -
Mixture Preparation:
-
Add 0.1 mL bacterial culture.
-
Add 0.1 mL test compound solution (Range: 0.1 – 100 µ g/plate ).
-
Add 0.5 mL High-S9 Mix (standard 4% S9 may be insufficient for 2-DMAF; use 10% for robust demethylation).
-
-
Pre-incubation (Critical for 2-DMAF):
-
Incubate the mixture at 37°C for 20 minutes before adding top agar. This "liquid hold" allows P450 enzymes to demethylate 2-DMAF to 2-AF before the agar solidifies and limits diffusion.
-
-
Plating: Add 2.0 mL molten top agar (with traces of histidine/biotin), mix, and pour onto minimal glucose agar plates.
-
Incubation: 48 hours at 37°C.
-
Scoring: Count His+ revertant colonies.
Figure 2: Optimized Ames Test Workflow. The pre-incubation step is highlighted as critical for detecting mutagenicity in tertiary amines like 2-DMAF.
Discussion & Interpretation
Why is 2-AF more potent?
The difference lies in Metabolic Efficiency .
-
Direct Route: 2-AF enters the cell and is immediately available for N-hydroxylation by CYP1A2. The resulting N-hydroxy metabolite is unstable and rapidly esterified to the ultimate carcinogen.
-
Indirect Route: 2-DMAF enters the cell but is chemically inert regarding DNA binding. It must "wait" for oxidative demethylation. During this time, it is susceptible to non-activation metabolic pathways (e.g., ring hydroxylation) or excretion. The requirement for two sequential oxidative steps (Demethylation
Hydroxylation) significantly lowers the steady-state concentration of the ultimate DNA-binding species compared to 2-AF.
Structure-Activity Relationship (SAR)
-
Primary Amines (2-AF): Highest potency. The free amino group is a prime target for activation.
-
Tertiary Amines (2-DMAF): Lower potency. Alkyl groups on the nitrogen act as "blocking groups" that must be metabolically removed.
-
Adduct Identity: Interestingly, once activated, both compounds tend to form the same primary DNA adduct: dG-C8-AF . This confirms that 2-DMAF acts primarily as a pro-drug for 2-AF.
References
-
Ames, B. N., et al. (1975).[1] "Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test." Mutation Research/Environmental Mutagenesis. Link
-
Heflich, R. H., & Neft, R. E. (1994).[2][3] "Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites." Mutation Research/Reviews in Genetic Toxicology. Link
-
Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology. Link
-
Gorrod, J. W., & Manson, D. (1986). "The metabolism of aromatic amines." Xenobiotica. Link
-
Vance, W. A., et al. (1988). "Metabolism of 2-aminofluorene and 2-acetylaminofluorene by rat liver microsomes." Carcinogenesis. Link
Sources
Executive Summary: The Criticality of Purity in Mutagenic Models
Topic: NMR Spectral Validation of 2-Dimethylaminofluorene (2-DMAF) Purity: A Comparative Technical Guide
This compound (2-DMAF, CAS 13261-62-6) is a potent arylamine often utilized as a metabolic probe in mutagenesis assays (e.g., Ames test) and carcinogenicity studies. Its biological activity is strictly dependent on metabolic activation (N-oxidation). Consequently, the presence of impurities—specifically the unmethylated precursor 2-aminofluorene (2-AF) or the oxidized derivative 9-fluorenone —can introduce significant experimental artifacts, skewing potency data and metabolic profiles.
This guide provides a definitive NMR-based framework to validate 2-DMAF purity, distinguishing it from its synthetic precursors and oxidative byproducts without reliance on destructive chromatographic methods.
Comparative Spectral Analysis: 2-DMAF vs. Critical Impurities
The following data consolidates 1H NMR chemical shifts (in CDCl₃) to establish a "fingerprint" for 2-DMAF against its most common contaminants.
Table 1: Diagnostic 1H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
| Feature | This compound (Target) | 2-Aminofluorene (Precursor) | 2-Nitrofluorene (Precursor) | 9-Fluorenone (Oxidation) |
| N-Substituent | 3.05 ppm (s, 6H) (Sharp Singlet) | ~3.8 - 5.0 ppm (br s, 2H) (Variable NH₂) | — | — |
| C9-Methylene | 3.86 ppm (s, 2H) | 3.82 ppm (s, 2H) | 4.05 ppm (s, 2H) | Absent (C=O at C9) |
| Aromatic H1 | ~6.95 ppm (s, 1H) (Shielded by N-Me₂) | ~6.90 ppm (s, 1H) | ~8.25 ppm (s, 1H) (Deshielded by NO₂) | ~7.64 ppm (d) |
| Key Distinction | Integration Ratio 3:1 (N-Me vs C9-CH₂) | Broad NH₂ peak; Integration 1:1 (NH₂ vs C9) | Downfield aromatics; No N-Me | No C9 peak; Yellow solid |
Technical Insight: The N,N-dimethyl signal (3.05 ppm) is the primary quantitation standard. Any signal splitting in this region suggests the presence of the mono-methyl impurity (N-methyl-2-aminofluorene), which appears as a doublet around 2.9 ppm due to coupling with the remaining N-H proton.
Diagnostic Workflow: The Purity Decision Tree
The following logic flow ensures a self-validating assessment of the compound's integrity using 1H NMR data.
Figure 1: Logic flow for validating 2-DMAF purity. Note that the absence of the C9 peak is the fastest indicator of oxidative degradation.
Detailed Experimental Protocol
To ensure reproducibility and minimize solvent effects (which can shift the amine peaks), follow this standardized protocol.
A. Sample Preparation
-
Solvent Choice: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil if stored for long periods. Acidic chloroform can protonate the amine, shifting the N-Me peak downfield and broadening the signal.
-
Alternative: DMSO-d₆ is acceptable but requires heating (40°C) to sharpen exchangeable protons if 2-AF impurities are suspected.
-
-
Concentration: Dissolve 5–10 mg of 2-DMAF in 0.6 mL of solvent. High concentrations can cause stacking effects, shifting aromatic peaks upfield.
-
Filtration: Filter through a glass wool plug to remove any insoluble oxidized polymers.
B. Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 5.0 seconds . The C9 methylene protons have longer T1 relaxation times; a short delay will under-integrate this signal, artificially inflating the N-Me : C9 ratio.
-
Scans (NS): 16 scans are sufficient for >98% purity assessment.
-
Spectral Width: -2 to 14 ppm.
C. Data Processing & Analysis
-
Phasing: Ensure manual phasing is precise around the 3.0–4.0 ppm region.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration.
-
Integration:
-
Set the C9-Methylene singlet (3.86 ppm) to an integral value of 2.00 .
-
Integrate the N-Me singlet (3.05 ppm) . It must read 6.00 ± 0.1 .
-
Self-Validation: If the N-Me integral is < 5.8, suspect mono-methylation (check for doublet at 2.9 ppm). If > 6.2, suspect solvent contamination (e.g., acetone at 2.17 ppm, though distinct, or overlapping impurities).
-
Mechanistic Insight: Why These Shifts Matter
Understanding the electronic environment provides confidence in the assignment:
-
The N-Me Singlet (3.05 ppm): The nitrogen lone pair donates electron density into the fluorene ring (resonance). This deshields the methyl protons slightly compared to a simple aliphatic amine (like trimethylamine, ~2.2 ppm) but shields the ortho-aromatic protons.
-
The C9 Methylene (3.86 ppm): This position is "benzylic" to two aromatic rings, causing a significant downfield shift compared to a standard alkane. It is the "Achilles' heel" of the molecule—highly susceptible to air oxidation to form the carbonyl of fluorenone. Disappearance of this peak is the primary indicator of sample degradation.
-
Aromatic Shielding: In 2-DMAF, the proton at position 1 (ortho to the amine) appears upfield (~6.95 ppm) compared to fluorene (~7.5 ppm) due to the strong electron-donating nature of the dimethylamino group. In 2-nitrofluorene, this same proton shifts downfield (~8.25 ppm) due to the electron-withdrawing nitro group.
References
-
National Institute of Standards and Technology (NIST). "9H-Fluoren-2-amine, N,N-dimethyl- Mass Spectrum."[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. "N,N-Dimethyl-9H-fluoren-2-amine (Compound)."[2] National Library of Medicine. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (For validating solvent peaks in CDCl₃). Available at: [Link]
-
SpectraBase. "2-Nitrofluorene 1H NMR Spectrum." Wiley Science Solutions. (Used for comparative impurity shifts). Available at: [Link]
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 2-Dimethylaminofluorene (2-DMAF)
This guide details the mass spectrometry fragmentation patterns of 2-Dimethylaminofluorene (2-DMAF) , providing a comparative technical analysis against its primary metabolites and structural analogs.
Executive Summary
This compound (2-DMAF) is a potent aromatic amine often utilized as a model substrate in mutagenesis and carcinogenesis research. Its analysis via Electron Ionization (EI) mass spectrometry requires precise differentiation from its metabolic derivatives, specifically 2-Aminofluorene (2-AF) and 2-Acetylaminofluorene (2-AAF) .
This guide provides a validated fragmentation map, comparative spectral data, and mechanistic insights to ensure accurate identification in complex biological matrices.
Comparative Spectral Analysis
The following table contrasts the ionization fingerprints of 2-DMAF against its primary analogs. Note the distinct shift in the molecular ion (
Table 1: Key Diagnostic Ions (EI, 70 eV)
| Compound | Formula | MW | Molecular Ion ( | Base Peak | Key Fragment 1 | Key Fragment 2 | Diagnostic Loss |
| 2-DMAF | 209.29 | m/z 209 (Odd) | m/z 208 or 209 | m/z 194 ( | m/z 165 (Fluorenyl) | ||
| 2-AF | 181.23 | m/z 181 (Odd) | m/z 180 | m/z 154 ( | m/z 152 | ||
| 2-AAF | 223.27 | m/z 223 (Odd) | m/z 181 | m/z 180 | m/z 152 | ||
| Fluorene | 166.22 | m/z 166 (Even) | m/z 165 | m/z 164 | m/z 163 |
Analyst Note: The Nitrogen Rule is critical here. 2-DMAF, 2-AF, and 2-AAF all possess an odd molecular weight, confirming the presence of an odd number of nitrogen atoms (1). Fluorene, lacking nitrogen, has an even mass.
Fragmentation Mechanism & Causality
The fragmentation of 2-DMAF is driven by the stability of the aromatic fluorene system and the lability of the N-methyl groups.
Primary Pathway: Alpha-Cleavage & Dealkylation
-
Molecular Ion Formation (
209): The lone pair on the nitrogen atom is the site of initial ionization, generating the radical cation . -
Methyl Radical Loss (
194): Homolytic cleavage of the bond releases a methyl radical ( , 15 Da), resulting in the resonance-stabilized N-methyl-2-aminofluorene cation ( 194). -
Fluorenyl Core Formation (
165): Subsequent loss of the nitrogenous moiety (often as a neutral imine species or via complex rearrangement) yields the highly stable fluorenyl cation ( ). This ion is the "terminal sink" for all fluorene derivatives.
Visualization of Fragmentation Logic
The following diagram illustrates the stepwise degradation of 2-DMAF compared to the rapid deacetylation seen in 2-AAF.
Caption: Comparative fragmentation pathways. 2-DMAF proceeds via sequential demethylation, while 2-AAF typically ejects the acetyl group to form the 2-AF ion.
Experimental Protocol: GC-MS Identification
To replicate these results and ensure valid identification, use the following self-validating protocol.
Method Parameters
-
Instrument: Gas Chromatograph coupled to Single Quadrupole MS.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Step-by-Step Workflow
-
Sample Prep: Dissolve 2-DMAF standard in Ethyl Acetate or Methanol to 10 µg/mL.
-
Injection: 1 µL splitless injection at 250°C.
-
Why: High temperature ensures rapid volatilization of the amine without thermal degradation.
-
-
Oven Program:
-
Start: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 300°C for 5 min.
-
Why: The rapid ramp prevents peak broadening for semi-volatiles like fluorenes.
-
-
Validation Criteria:
-
Retention Time: 2-DMAF must elute after 2-AF due to the two methyl groups increasing lipophilicity and boiling point.
-
Ion Ratio Check: The abundance ratio of
209 to 194 should remain consistent (typically ~2:1 to 1:1 depending on source tuning). -
Blank Check: Verify no carryover of
181 (2-AF) which can appear if the liner is dirty (thermal de-methylation).
-
Metabolic Context for Drug Development
In drug metabolism studies (DMPK), distinguishing the parent 2-DMAF from its metabolites is crucial. 2-DMAF is a pro-carcinogen that requires metabolic activation.
-
N-Oxidation: In vivo, 2-DMAF is often N-oxidized. In MS, N-oxides often show a characteristic
or loss (Oxygen or OH). -
Dealkylation: The presence of
181 in a 2-DMAF sample suggests metabolic demethylation to 2-AF.
Caption: Simplified metabolic activation pathway. MS monitoring of m/z 181 is essential to track demethylation rates.
References
-
NIST Mass Spectrometry Data Center. (2023). 9H-Fluoren-2-amine, N,N-dimethyl- Mass Spectrum. National Institute of Standards and Technology. Link
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Link
-
Novotny, L., et al. (2004). Crystal structures of 2-acetylaminofluorene and 2-aminofluorene in complex with T7 DNA polymerase. Proceedings of the National Academy of Sciences. Link
-
Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Link
Sources
reference standards for 2-dimethylaminofluorene quantitative analysis
An In-Depth Technical Guide to Reference Standards for the Quantitative Analysis of 2-Dimethylaminofluorene
Authored by: A Senior Application Scientist
This guide provides an in-depth comparison of reference standards and analytical methodologies for the quantitative analysis of this compound (2-DMAF). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and defensible analytical workflow.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 13261-62-6) is a polycyclic aromatic amine, a derivative of fluorene.[1][2] Its accurate quantification is essential in various fields, including environmental monitoring, toxicology studies, and as a quality control parameter for its use as a chemical intermediate. The reliability of any quantitative data is fundamentally anchored to the quality of the reference standard used. A well-characterized reference standard is not merely a prerequisite; it is the cornerstone of analytical accuracy, precision, and traceability.[3][4]
The selection of an appropriate reference standard—be it an analytical standard or a Certified Reference Material (CRM)—directly impacts the validity of the results. CRMs, produced under stringent ISO 17034 guidelines, offer the highest level of accuracy and metrological traceability, providing a certified value with a calculated uncertainty.[3][4] Analytical standards, while also of high purity, serve as a cost-effective alternative for routine analysis. This guide will explore the available standards and the analytical frameworks required for their effective use.
Comparative Analysis of Commercially Available 2-DMAF Reference Standards
The choice of a reference standard dictates the starting point of your analytical workflow. The primary considerations are purity, certification, and format (solid vs. solution). Below is a comparative table of representative 2-DMAF standards.
| Supplier | Product Name/Number | Format | Purity / Concentration | Certification | CAS Number | Key Features |
| Sigma-Aldrich (Merck) | This compound | Solid | ≥98% (HPLC) | Analytical Standard | 13261-62-6 | High purity solid suitable for preparing custom concentration stock solutions. |
| AccuStandard | Not listed; related fluorenes available | Solution | e.g., 100 µg/mL | CRM | 53-96-3 (for 2-Acetylaminofluorene) | Provides CRMs for related compounds, indicating capability for custom standards.[5] |
| Cayman Chemical | Not listed; offers various forensic standards | Varies | Varies | Analytical Standard or CRM | N/A | Specializes in a wide array of reference standards for research and forensic applications.[6][7] |
| Clinivex | Offers a broad portfolio of reference standards | Varies | Varies | Varies | N/A | Supplier of over 50,000 reference materials for diverse analytical needs.[8] |
Note: Availability may vary. Researchers should verify with suppliers for the most current product information. While a direct CRM for 2-DMAF was not immediately identified in general catalogs, suppliers like AccuStandard or Wellington Laboratories often provide custom synthesis or related certified materials.[5][9]
Core Analytical Methodologies: A Comparative Overview
The quantification of 2-DMAF is best achieved using separation science. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the required sensitivity, sample matrix complexity, and available instrumentation.
| Technique | Principle | Selectivity/Specificity | Sensitivity (LOD/LOQ) | Cost & Complexity | Typical Applications |
| HPLC-UV/Vis | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Good. Specificity can be compromised by co-eluting impurities with similar UV spectra. | Moderate (ng range). Can be limited by background noise at lower wavelengths.[10][11] | Low to Moderate. Most common and accessible technique. | Routine quality control, purity assessment, and quantification in less complex matrices. |
| HPLC-FLD | Similar separation to HPLC-UV, but detection is based on the analyte's native fluorescence. | Excellent. High specificity as few compounds fluoresce, and both excitation and emission wavelengths can be selected.[12] | High (pg to low ng range). Significantly more sensitive than UV for fluorescent compounds.[13] | Moderate. Requires a fluorescence detector. | Trace-level analysis in environmental samples, biological fluids, and food safety. |
| GC-MS/MS | Separation of volatile analytes in a gaseous mobile phase followed by mass-based detection. Tandem MS (MS/MS) provides high specificity. | Superior. Mass-to-charge ratio detection, especially with MS/MS, minimizes matrix interferences and confirms identity.[14] | Excellent (fg to pg range). Ideal for ultra-trace analysis.[15][16][17] | High. Requires more expensive equipment and skilled operators. | Definitive quantification in complex matrices, forensic toxicology, and regulatory compliance testing. |
Experimental Protocol: Quantitative Analysis of 2-DMAF by HPLC-UV
This section details a representative workflow for quantifying 2-DMAF. The logic behind each step is explained to underscore the principles of a self-validating analytical system.
Workflow Diagram
Caption: End-to-end workflow for 2-DMAF quantitative analysis.
Step 1: Preparation of Standard Solutions
-
Objective: To create a series of accurate and precise calibration standards.
-
Protocol:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~10 mg of the 2-DMAF reference standard using an analytical balance. Record the weight to four decimal places. Transfer it to a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., HPLC-grade acetonitrile).
-
Causality: Using a Class A volumetric flask and an analytical balance minimizes measurement uncertainty, which is critical for the accuracy of all subsequent dilutions.
-
-
Intermediate Solution (e.g., 100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL Class A volumetric flask and dilute to the mark with the mobile phase.
-
Calibration Standards: Perform serial dilutions from the intermediate solution to prepare a series of at least five standards spanning the expected concentration range of the samples (e.g., 0.5, 1, 5, 10, 20 µg/mL).
-
Causality: Bracketing the sample's expected concentration ensures interpolation from the calibration curve, which is more accurate than extrapolation.[18]
-
-
Step 2: HPLC-UV System Configuration and Analysis
-
Objective: To achieve a chromatographically sound separation and detection of 2-DMAF.
-
Typical HPLC Parameters:
| Parameter | Setting | Justification (The "Why") |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase (non-polar) is ideal for retaining and separating polycyclic aromatic compounds like 2-DMAF via reversed-phase chromatography. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | A common mobile phase for PAH analysis. The high organic content ensures adequate elution of the non-polar analyte. Isocratic elution is simple and robust for this type of analysis. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion while providing sufficient mass for detection. |
| Column Temperature | 30 °C | Controlling temperature ensures reproducible retention times by stabilizing mobile phase viscosity and analyte-stationary phase interactions. |
| Detection Wavelength | ~280 nm or ~350 nm | Fluorene and its derivatives typically have strong absorbance maxima in these regions.[19] A diode-array detector should be used to scan the peak and confirm the optimal wavelength. |
-
Analysis Sequence: Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration, and then the prepared samples.
Step 3: Method Validation - The Self-Validating System
For the method to be trustworthy, it must be validated. This process challenges the method to prove it is suitable for its intended purpose.[20][21]
-
Specificity: The ability to detect the analyte without interference from the matrix, impurities, or degradants.[18] This is confirmed by analyzing a blank matrix and ensuring no peaks co-elute with 2-DMAF.
-
Linearity: The method's ability to produce results that are directly proportional to the analyte's concentration.[18] This is assessed by plotting the peak area against the concentration of the calibration standards and calculating the coefficient of determination (r²), which should be >0.999.
-
Accuracy: The closeness of the measured value to the true value. It is determined by spiking a blank matrix with a known amount of 2-DMAF at different levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results. It is evaluated at two levels:
-
Repeatability: Multiple injections of the same sample on the same day.
-
Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.[18]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[18]
Data Visualization: Method Validation Logic
Caption: Core parameters for analytical method validation.
Conclusion: Ensuring Analytical Excellence
The quantitative analysis of this compound is a multi-faceted process where each step builds upon the last. The foundation of this entire structure is the selection of a high-purity, well-characterized reference standard. Pairing this standard with a suitable, fully validated analytical method—such as HPLC-UV, HPLC-FLD, or GC-MS/MS—is paramount for generating data that is not only accurate and precise but also scientifically defensible. By understanding the causality behind each procedural step, from standard preparation to method validation, researchers can ensure the highest level of scientific integrity in their results.
References
-
Method Validation: Validation of Analytical Methods and Procedures. [Link]
-
9H-Fluoren-2-amine, N,N-dimethyl- - NIST Chemistry WebBook. [Link]
-
Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]
-
2021 Certified Reference Materials for Spectroscopy - Starna Cells. [Link]
-
Perspectives on Method Validation II - Eurofins Scientific. [Link]
-
Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis - Sema. [Link]
-
Certified Reference Materials - Wellington Laboratories Inc. [Link]
-
N,N-Dimethyl-9H-fluoren-2-amine | C15H15N | CID 25814 - PubChem. [Link]
-
A method for the quantitative spectrophotometric measurement of 7-hydroxy-2-acetylaminofluorene - PubMed. [Link]
-
Pharmaceutical Reference Standards Supplier | Analytical Reference Standards Materials - Clinivex. [Link]
-
Separation of PAH Compounds using UV and Fluorescence Detection - HPLC. [Link]
-
Determination of Pesticide and Mycotoxin Residues in Dried Cannabis Flower. [Link]
-
Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis - Agilent. [Link]
-
Simultaneous quantitative analysis of 39 common toxicological drugs for increased efficiency in an ante- and postmortem laboratory - PubMed. [Link]
-
A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC - Waters Corporation. [Link]
-
Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Samples Collected in Bangladesh and Saudi Arabia - MDPI. [Link]
-
Enhancing MRM Experiments in GC/MS/MS Using APGC - LabRulez GCMS. [Link]
-
Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PubMed. [Link]
-
A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC. [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC. [Link]
-
HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed. [Link]
-
Development and validation of an HPLC-FLD method for rapid determination of histamine in skipjack tuna fish (Katsuwonus pelamis) - ResearchGate. [Link]
-
A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine: Review Article - ResearchGate. [Link]
-
Determination of deoxynivalenol (DON) and its derivatives: Current status of analytical methods - ResearchGate. [Link]
Sources
- 1. 9H-Fluoren-2-amine, N,N-dimethyl- [webbook.nist.gov]
- 2. N,N-Dimethyl-9H-fluoren-2-amine | C15H15N | CID 25814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trilogylab.com [trilogylab.com]
- 4. starnacells.com [starnacells.com]
- 5. accustandard.com [accustandard.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Reference Standards | Biomol GmbH - Life Science Shop [biomol.com]
- 8. theclinivex.com [theclinivex.com]
- 9. well-labs.com [well-labs.com]
- 10. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. mdpi.com [mdpi.com]
- 17. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. hplc.eu [hplc.eu]
- 20. pfigueiredo.org [pfigueiredo.org]
- 21. researchgate.net [researchgate.net]
Technical Guide: Validating 2-Dimethylaminofluorene (2-DMAF) DNA Binding Using 32P-Postlabeling
Executive Summary
Validating the genotoxicity of 2-dimethylaminofluorene (2-DMAF) requires detecting specific DNA adducts, primarily at the C8 position of guanine. While modern structural assays like LC-MS/MS offer chemical specificity, they often lack the sensitivity required to detect early-stage binding events in limited biological samples.
This guide argues that
Part 1: The Challenge of 2-DMAF Activation
To validate binding, one must understand the metabolic activation pathway. 2-DMAF is a pro-carcinogen; it is chemically inert until metabolized. The critical "expert insight" here is that 2-DMAF typically undergoes oxidative demethylation to 2-aminofluorene (2-AF) before N-hydroxylation, leading to the formation of the unstable nitrenium ion.
Metabolic Activation Pathway (Diagram)
The following diagram illustrates the conversion of 2-DMAF into the ultimate DNA-binding electrophile.
Caption: Figure 1. Metabolic activation of 2-DMAF.[1] Note that demethylation precedes the critical N-hydroxylation step required for DNA binding.
Part 2: Comparative Analysis (32P vs. Alternatives)
Why choose a radioactive method in the 2020s? The answer lies in sensitivity and sample economy .
Performance Comparison Table
| Feature | LC-MS/MS (Mass Spec) | Immunoassay (ELISA) | |
| Primary Utility | Validation of Binding (Screening) | Structural Identification | High-throughput Screening |
| Limit of Detection | 1 adduct / | ~1-10 adducts / | Variable (Antibody dependent) |
| DNA Required | 1–10 µg | 50–100+ µg (often requires enrichment) | 50–100 µg |
| Structural Data | Indirect (Co-chromatography) | Definitive (m/z) | None (Signal only) |
| Bias Risk | Enzymatic efficiency (see Protocol) | Ion suppression / Loss during prep | Cross-reactivity |
| 2-DMAF Suitability | High (Detects bulky hydrophobic adducts) | Medium (Requires known standards) | Low (Lack of specific antibodies) |
Expert Verdict: Use LC-MS/MS if you need to prove the chemical structure of a new adduct. Use
Part 3: The Validated Protocol
This protocol is optimized for Butanol Extraction .
Critical Causality: While Nuclease P1 enrichment is standard for many adducts, literature and internal experience suggest that deacetylated arylamine adducts (like those from 2-AF) can be sensitive to Nuclease P1 3'-phosphatase activity, potentially leading to signal loss (false negatives). Butanol extraction relies on phase partitioning, preserving the hydrophobic bulky adducts regardless of their enzymatic sensitivity.
Experimental Workflow (Diagram)
Caption: Figure 2. Optimized
Step-by-Step Methodology
1. Enzymatic Hydrolysis
-
Reagents: Micrococcal Nuclease (MN), Spleen Phosphodiesterase (SPD).[2]
-
Procedure: Incubate 10 µg of DNA with MN and SPD at 37°C for 3.5 hours.
-
Why: We must digest DNA into 3'-monophosphates (Np).[3][2] Over-digestion is rare, but under-digestion leads to streaking on TLC plates.
2. Enrichment (The Critical Choice: Butanol)
-
Concept: Normal nucleotides are hydrophilic; 2-DMAF adducts are bulky and hydrophobic.
-
Protocol:
-
Add buffer (100 mM ammonium formate, pH 3.5) and 1-butanol to the digest.[4]
-
Vortex vigorously and centrifuge. The adducts migrate to the butanol phase.
-
Discard aqueous phase (normal DNA).
-
Back-extract butanol with water (removes residual normal nucleotides).
-
Evaporate butanol to dryness.
-
-
Self-Validating Check: Spike a parallel control sample with a known bulky adduct standard (e.g., BPDE-DNA) to calculate recovery efficiency. If recovery is <50%, the extraction pH was likely incorrect.
3. Radiolabeling
-
Reagents: T4 Polynucleotide Kinase (PNK), [
- P]ATP (Specific activity > 3000 Ci/mmol). -
Procedure: Resuspend dried adducts. Add kinase buffer, excess ATP, and T4 PNK. Incubate at 37°C for 30 mins.
-
Mechanism: T4 PNK transfers the radioactive phosphate from ATP to the 5'-OH of the adduct, creating a labeled bisphosphate (
p-X-p).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Safety: This step involves high-energy beta emission. Plexiglass shielding is mandatory.
4. Multidirectional TLC Separation
-
Stationary Phase: PEI-cellulose plates.
-
Mobile Phases:
-
D1 (1.0 M Sodium phosphate, pH 6.0): Removes residual ATP/impurities.
-
D3 (3.5 M Lithium formate, 8.5 M Urea, pH 3.5): Separates adducts based on polarity.
-
D4 (0.8 M Lithium chloride, 0.5 M Tris-HCl, 8.5 M Urea, pH 8.0): Resolves isomeric adducts.
-
-
Result: 2-DMAF adducts (specifically dG-C8-AF) typically appear as distinct spots in the central/upper quadrant of the plate.
Part 4: Data Interpretation & Quality Control
Calculating Adduct Levels (RAL)
The Relative Adduct Labeling (RAL) is calculated using the ratio of radioactivity in the adduct spot vs. the total nucleotides (measured from a diluted aliquot of the original digest).
Troubleshooting Common Issues
-
High Background: Usually caused by insufficient removal of excess [
- P]ATP. Ensure the D1 wash step is thorough. -
Missing Spots: If using Nuclease P1, switch to Butanol. If using Butanol, check the pH of the ammonium formate; if too high (>4.0), adducts won't partition into the organic phase.
References
-
Gupta, R. C., et al. (1982).[5] "32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts." Carcinogenesis. Link
-
Beach, A. C., & Gupta, R. C. (1992).[6] "Human biomonitoring and the 32P-postlabeling assay." Carcinogenesis. Link
-
Gallagher, J. E., et al. (1989).[7] "Differences in detection of DNA adducts in the 32P-postlabelling assay after either 1-butanol extraction or nuclease P1 treatment." Cancer Letters. Link
-
Beland, F. A., & Kadlubar, F. F. (1990). "Metabolic activation and DNA adducts of aromatic amines and nitroarenes." Handbook of Experimental Pharmacology. Link
-
Phillips, D. H., & Arlt, V. M. (2007). "The 32P-postlabeling assay for DNA adducts." Nature Protocols. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming 2-Dimethylaminofluorene Metabolites via LC-MS/MS
For researchers and drug development professionals, understanding the metabolic fate of xenobiotics is paramount for assessing efficacy and toxicity. 2-Dimethylaminofluorene (2-DMAF), a synthetic aromatic amine, serves as a model compound whose metabolic activation pathways are of significant interest. This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming 2-DMAF metabolites, with a primary focus on the robust and highly specific technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore not only the "how" but, more critically, the "why" behind the experimental choices, ensuring a protocol that is both technically sound and self-validating.
The Metabolic Imperative: Why Characterize 2-DMAF Metabolites?
The biological activity of aromatic amines like 2-DMAF is intrinsically linked to their metabolism. The parent compound is often not the ultimate bioactive species. Instead, metabolic enzymes, primarily Cytochrome P450 (CYP) monooxygenases located in the liver and other tissues, transform the compound into various metabolites.[1][2][3] These transformations can be broadly categorized as Phase I (functionalization) and Phase II (conjugation) reactions.
For aromatic amines, key Phase I reactions include N-demethylation, N-oxidation, and aromatic ring hydroxylation.[4][5] N-hydroxylation, in particular, is often a critical initial step in the metabolic activation of these compounds into electrophilic species that can form adducts with DNA, a mechanism central to their potential carcinogenicity.[1] Therefore, unequivocally identifying these metabolic products is not merely an analytical exercise; it is a fundamental requirement for understanding the compound's toxicological profile.
Expected Metabolic Pathway of this compound
Based on the well-documented metabolism of analogous compounds like 2-acetylaminofluorene (AAF), we can predict the primary metabolic routes for 2-DMAF.[3][4][5] The following diagram illustrates these expected biotransformations.
Caption: Predicted Phase I and Phase II metabolic pathways for this compound.
The Gold Standard: LC-MS/MS for Targeted Metabolite Confirmation
LC-MS/MS has become the definitive tool for metabolite quantification and confirmation due to its unparalleled sensitivity and selectivity.[6][7] The technique works by coupling the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry. This combination allows us to isolate a specific metabolite from a complex biological matrix based on its retention time and then confirm its identity based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a robust, self-validating system for confirming 2-DMAF metabolites in a biological matrix such as hepatocyte culture medium or plasma.
Caption: Step-by-step workflow for confirming 2-DMAF metabolites using LC-MS/MS.
Detailed Step-by-Step Methodology
1. Sample Preparation (Protein Precipitation & Extraction)
-
Rationale: Biological samples contain high concentrations of proteins that interfere with LC separation and ionize competitively, causing ion suppression. Cold acetonitrile is used to efficiently precipitate these proteins while simultaneously extracting small molecule metabolites.
-
Protocol:
-
To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
2. Liquid Chromatography (LC) Conditions
-
Rationale: A reverse-phase C18 column is ideal for separating the non-polar parent 2-DMAF from its more polar hydroxylated and demethylated metabolites. A gradient elution ensures that both early-eluting polar metabolites and the later-eluting parent compound are resolved with good peak shape. Formic acid is added to the mobile phase to provide a source of protons, promoting efficient ionization in positive ion mode.[8]
-
Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 95-5% B (10-10.1 min), 5% B (10.1-12 min).
-
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Rationale: We use Multiple Reaction Monitoring (MRM) for its high sensitivity and specificity. First, the quadrupole (Q1) is set to isolate the predicted protonated molecular ion ([M+H]⁺) of a target metabolite. This precursor ion is then fragmented in the collision cell (Q2). Finally, the second quadrupole (Q3) is set to monitor for a specific, stable fragment ion (product ion). This specific precursor-to-product transition acts as a highly selective chemical fingerprint.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Table 1: Predicted MRM Transitions for 2-DMAF and Key Metabolites
| Compound | Predicted [M+H]⁺ (Precursor Ion) | Predicted Fragment (Product Ion) | Rationale for Fragmentation |
| 2-DMAF | 210.13 | 165.09 | Loss of dimethylamine radical (•N(CH₃)₂) |
| N-desmethyl-fluorene | 196.11 | 165.09 | Loss of methylamine radical (•NHCH₃) |
| 2-Aminofluorene | 182.10 | 165.09 | Loss of ammonia (NH₃) |
| Hydroxylated-2-DMAF | 226.12 | 181.08 | Loss of dimethylamine radical + H₂O |
Comparative Analysis: LC-MS/MS vs. Alternative Techniques
While LC-MS/MS is the preferred method, other techniques have been used for the analysis of aromatic amines and their metabolites. Understanding their capabilities and limitations provides essential context for method selection.[9][10][11]
Table 2: Performance Comparison of Analytical Platforms
| Feature | LC-MS/MS (Targeted) | HPLC-UV | GC-MS | NMR Spectroscopy |
| Sensitivity | Excellent (fmol-pmol) | Moderate (nmol) | Good (pmol) | Poor (µmol-mmol) |
| Selectivity | Excellent | Poor to Moderate | Good | Good |
| Structural Confirmation | Good (via fragmentation) | Poor (retention time only) | Good (library matching) | Excellent (unambiguous) |
| Throughput | High | High | Moderate | Low |
| Sample Prep | Moderate (protein precipitation) | Moderate | Extensive (derivatization required) | Minimal |
| Key Limitation | Requires authentic standards for absolute quantification; ion suppression.[12] | Co-elution of isomers; low sensitivity. | Compounds must be volatile or derivatized.[10] | Very low sensitivity; requires large sample amounts.[11] |
In-Depth Comparison
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This was a common method before the widespread adoption of MS.[9] While useful for separating metabolites, it relies solely on retention time for identification, which is not unique. Co-eluting compounds or matrix interferences can easily lead to false positives. Its sensitivity is significantly lower than MS-based methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation and structural information from mass spectra. However, its primary drawback for this application is that 2-DMAF and its hydroxylated metabolites are not volatile. Therefore, a chemical derivatization step is mandatory to make them amenable to GC analysis, adding time, complexity, and potential variability to the workflow.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information of any analytical technique.[11] It is unparalleled for elucidating the exact position of a hydroxyl group on the fluorene ring, for example. However, NMR suffers from a profound lack of sensitivity, requiring orders of magnitude more material than LC-MS/MS. This makes it impractical for detecting trace-level metabolites in complex biological samples. It is best employed as a complementary technique to characterize synthesized metabolite standards.
Conclusion
For the routine confirmation and quantification of this compound metabolites in biological matrices, LC-MS/MS stands as the unequivocal gold standard. Its superior sensitivity and selectivity allow for the confident identification of trace-level compounds in complex samples. The use of specific MRM transitions provides a level of certainty that older methods like HPLC-UV cannot match. While techniques like GC-MS and NMR have their place in chemical analysis, the former's requirement for derivatization and the latter's inherent lack of sensitivity make them ill-suited for this specific application. The LC-MS/MS workflow detailed here provides a robust, reliable, and scientifically rigorous framework for any researcher investigating the metabolic fate of 2-DMAF and similar compounds.
References
-
Möller, L., & Gustafsson, J. A. (1986). Liquid chromatographic-mass spectrometric analysis of 2-nitrofluorene and its derivatives. Biomedical & Environmental Mass Spectrometry, 13(12), 681–688. [Link]
-
Stadler, J., & Knowles, G. (1982). Metabolism and activation of 2-acetylaminofluorene in isolated rat hepatocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 321(2), 135-141. [Link]
-
Miller, M. J., & McQueen, C. A. (1986). High-performance liquid chromatographic analysis of 2-aminofluorene and its metabolites in monolayer cultures of rat hepatocytes. Analytical Biochemistry, 153(1), 31-37. [Link]
-
Bock, K. W., & Lilienblum, W. (1994). Metabolic activation of 2-acetylaminofluorene is required for induction of multidrug resistance gene expression in rat liver cells. Carcinogenesis, 15(11), 2541–2546. [Link]
-
Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Primary Metabolites Ver.2. [Link]
-
Razzook, C., & Ioannides, C. (1986). Metabolic processing of 2-acetylaminofluorene by microsomes and six highly purified cytochrome P-450 forms from rabbit liver. Chemico-Biological Interactions, 59(2), 207-221. [Link]
-
Astrom, A., & DePierre, J. W. (1985). Metabolism of 2-acetylaminofluorene by eight different forms of cytochrome P-450 isolated from rat liver. Carcinogenesis, 6(1), 113–120. [Link]
-
Thakker, D. R., & Fromson, J. M. (1976). Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes. Xenobiotica, 6(10), 571-583. [Link]
-
Tai, C. H., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]
-
Yannell, K. E., Simmermaker, C., & Van de Bittner, G. (2022). Comprehensive workflow for targeted cell metabolomics using automated sample preparation, HILIC chromatography, LC/TQ, and a statistical analysis platform. Agilent Technologies. [Link]
-
Li, G., et al. (2022). Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes by Analyzing a Mixture of Two Separately Dansyl-Labeled Samples. Metabolites, 12(8), 689. [Link]
-
Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. [Link]
-
Rodrigues, M. J., et al. (2023). Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. Metabolites, 13(6), 769. [Link]
-
De Boevre, M., et al. (2019). Multi LC-MS/MS and LC-HRMS Methods for Determination of 24 Mycotoxins including Major Phase I and II Biomarker Metabolites in Biological Matrices from Pigs and Broiler Chickens. Toxins, 11(3), 183. [Link]
-
van Faassen, H. J. R., et al. (2024). Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. Journal of Chromatography B, 1234, 124098. [Link]
-
Shimadzu Corporation. (n.d.). A Fully Automated Multiple Injection On-line SPE-LC-MS/MS Method for Analysis of Trace Level Drug Residues in Water. [Link]
-
Li, Y., et al. (2023). In Vivo Metabolite Profiling of DMU-212 in ApcMin/+ Mice Using UHPLC-Q/Orbitrap/LTQ MS. Molecules, 28(9), 3829. [Link]
-
Chughtai, K., et al. (2022). Improved MALDI-MS Imaging of Polar and 2H‑Labeled Metabolites in Mouse Organ Tissues. Analytical Chemistry, 94(20), 7139–7147. [Link]
Sources
- 1. Metabolic activation of 2-acetylaminofluorene is required for induction of multidrug resistance gene expression in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic processing of 2-acetylaminofluorene by microsomes and six highly purified cytochrome P-450 forms from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 2-acetylaminofluorene by eight different forms of cytochrome P-450 isolated from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and activation of 2-acetylaminofluorene in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Metabolite Profiling of DMU-212 in ApcMin/+ Mice Using UHPLC-Q/Orbitrap/LTQ MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic analysis of 2-aminofluorene and its metabolites in monolayer cultures of rat hepatocytes (Journal Article) | OSTI.GOV [osti.gov]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes by Analyzing a Mixture of Two Separately Dansyl-Labeled Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of 2-Dimethylaminofluorene Induced Mutagenesis Results
Introduction: The Challenge of Consistency in Genotoxicity Testing
2-Dimethylaminofluorene (2-DMAP) belongs to the family of aromatic amines, a class of compounds that includes the well-characterized mutagens and carcinogens 2-aminofluorene (2-AF) and 2-acetylaminofluorene (2-AAF).[1][2][3] These compounds are not typically mutagenic in their native state but require metabolic activation to become reactive electrophiles capable of binding to DNA and inducing mutations.[1][3] For researchers and drug development professionals, understanding the mutagenic potential of such chemicals is a critical component of safety assessment. However, achieving reproducible results across different studies and laboratories can be a significant challenge.
This guide provides an in-depth comparison of the experimental systems used to evaluate 2-DMAP-induced mutagenesis. Moving beyond a simple listing of protocols, we will explore the causal factors that influence experimental outcomes, offering insights into why results may vary and how to enhance the trustworthiness and reproducibility of your findings. Our focus is on building self-validating systems grounded in established scientific principles and regulatory guidelines.
Core Principles of Mutagenesis and Metabolic Activation
The mutagenicity of aromatic amines like 2-DMAP is fundamentally linked to their biotransformation. This process, primarily occurring in the liver, involves a series of enzymatic reactions that convert the parent compound into a reactive species.
The Metabolic Activation Pathway
The key steps in the activation of aromatic amines are N-hydroxylation, followed by esterification (e.g., acetylation or sulfation), to form highly reactive electrophilic intermediates. These intermediates can then form covalent bonds with DNA, creating DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication.
Caption: Metabolic activation of this compound (2-DMAP).
Comparing Key Experimental Systems for Mutagenicity Assessment
The choice of experimental system is a primary determinant of the outcome and reproducibility of a mutagenesis study. Each system offers a unique balance of throughput, biological relevance, and complexity.
The Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is the most widely used initial screen for mutagenic potential due to its speed, low cost, and high sensitivity.[4][5] It is governed by the comprehensive OECD Test Guideline 471.[6]
-
Principle: The assay utilizes specialized strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[7][8] The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.[7]
-
Causality Behind Protocol Choices:
-
Strain Selection: A panel of strains is required to detect different types of mutations. For aromatic amines like 2-DMAP, which often cause frameshift mutations, strain TA98 is particularly important.[8][9] Strain TA100 is used to detect base-pair substitutions.[8] The inclusion of multiple strains (e.g., TA1535, TA1537, TA97a) ensures comprehensive detection of various mutational events.[4]
-
Metabolic Activation (S9 Mix): Since bacteria lack the cytochrome P450 enzymes found in mammals, an external source of metabolic activation is essential for pro-mutagens.[7][8] This is provided by the S9 fraction , a post-mitochondrial supernatant derived from the livers of rodents (usually rats) pre-treated with enzyme-inducing agents like Aroclor 1254.[8][10] The presence or absence of S9 is a critical variable; a positive result only in the presence of S9 indicates that the test substance is a pro-mutagen.[6]
-
-
Factors Affecting Reproducibility:
-
S9 Source and Preparation: The species, strain, sex, and inducing agent used to prepare the S9 fraction can dramatically alter the metabolic profile and, consequently, the mutagenic response.[11][12] Variability in S9 preparations is a major source of inter-laboratory differences.
-
Test Procedure: Two main methods are used: the plate incorporation and the pre-incubation method.[4] The pre-incubation method, where the test compound, bacteria, and S9 mix are incubated together before plating, can increase the sensitivity for certain chemicals. The choice of method must be consistent for reproducible results.
-
Data Interpretation: A result is typically considered positive if there is a concentration-dependent increase in revertant colonies that is at least double the background (solvent control) count.[10] However, reliance on a strict fold-increase rule can be misleading without considering historical control data and statistical significance.[10]
-
In Vitro Mammalian Cell Gene Mutation Assays
These assays provide a more biologically relevant system than bacteria by using mammalian cells. They are often used as a follow-up to a positive Ames test.
-
Principle: Tests like the mouse lymphoma assay (MLA) or the HPRT and XPRT assays use cell lines (e.g., L5178Y mouse lymphoma cells, CHO or V79 Chinese hamster cells) to detect forward mutations in specific genes.[13] Unlike the Ames test, these assays can detect a broader range of mutagenic events, including chromosomal damage.
-
Causality Behind Protocol Choices:
-
Cell Line Selection: The choice of cell line is crucial. For example, L5178Y cells are sensitive to clastogens (agents that cause chromosomal breaks), which might be missed in other cell lines.[13] The cells must have a stable karyotype and a low spontaneous mutant frequency.[13]
-
Metabolic Activation: As with the Ames test, an exogenous S9 fraction is typically required to detect pro-mutagens like 2-DMAP.
-
-
Factors Affecting Reproducibility:
-
Cytotoxicity: High concentrations of the test chemical can be toxic to the cells, confounding the mutagenicity results. It is essential to determine a suitable dose range that is not overly cytotoxic.
-
Treatment and Expression Time: The duration of exposure to the chemical and the subsequent time allowed for mutations to be expressed before selection are critical parameters that must be carefully controlled.
-
In Vivo Mutagenesis Assays
In vivo tests are the most comprehensive as they account for the absorption, distribution, metabolism, and excretion (ADME) of a substance in a whole animal, providing the most relevant data for human risk assessment.
-
Principle: Assays like the Transgenic Rodent (TGR) Somatic and Germ Cell Gene Mutation Assay (OECD TG 488) use genetically engineered animals (e.g., Muta™Mouse) that carry a reporter gene.[14] After treatment with the test chemical, DNA is isolated from various tissues, and mutations in the reporter gene are scored.[14][15] This allows for the assessment of mutagenicity in specific target organs.[15]
-
Causality Behind Protocol Choices:
-
Animal Model and Route of Administration: The choice of animal model (rat or mouse) and the route of administration (e.g., oral, dermal) should mimic potential human exposure.[14]
-
Tissue Selection: Tissues are analyzed based on the expected distribution of the chemical or its metabolites. For aromatic amines, the liver is a primary target.[15] Studies with 2-AAF have shown mutagenic responses in the liver of transgenic mice.[15]
-
-
Factors Affecting Reproducibility:
-
Animal Physiology: Factors such as age, sex, and diet can influence the metabolism and disposition of the test chemical, leading to variability in the mutagenic response. For instance, sex differences in the metabolism of 2-AAF have been observed in mouse kidneys.[11]
-
DNA Adduct Formation and Repair: The ultimate mutagenic outcome in vivo depends on the balance between the formation of DNA adducts and their removal by DNA repair pathways.[1][16][17] The efficiency of these processes can vary between tissues and individuals, impacting reproducibility.
-
Quantitative Data Comparison
To illustrate the potential for variability, the following table summarizes hypothetical but plausible outcomes for an aromatic amine like 2-DMAP across different test systems.
| Parameter | Ames Test (TA98) | Ames Test (TA100) | Mouse Lymphoma Assay (L5178Y) | In Vivo TGR Assay (Liver) |
| Metabolic Activation | Required (+S9) | Required (+S9) | Required (+S9) | Endogenous (whole animal) |
| Typical Dose Range | 0.1 - 100 µ g/plate | 0.1 - 100 µ g/plate | 1 - 500 µg/mL | 10 - 100 mg/kg |
| Endpoint | Frameshift Mutations | Base-Pair Substitutions | Gene & Chromosomal Mutations | Gene Mutations |
| Observed Potency | High | Low to Moderate | Moderate to High | Dose-dependent increase |
| Key Reproducibility Factor | S9 lot-to-lot variability | S9 lot-to-lot variability | Cytotoxicity, S9 variability | Animal metabolism, ADME |
Standardized Protocol: Ames Test (Plate Incorporation Method)
This protocol is based on the principles outlined in OECD Guideline 471.
-
Preparation:
-
Grow overnight cultures of S. typhimurium strains (e.g., TA98, TA100) to a density of 1-2 x 10⁹ cells/mL.[5]
-
Prepare the S9 mix, containing S9 fraction, co-factors (NADP, G-6-P), and buffer. Keep on ice.[18]
-
Prepare serial dilutions of 2-DMAP in a suitable solvent (e.g., DMSO).[13]
-
Prepare positive and negative (solvent) controls.[6]
-
-
Assay Procedure:
-
To sterile tubes, add 2 mL of molten top agar (kept at 45°C).[7]
-
To each tube, add:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the 2-DMAP dilution or control.
-
0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates).[5]
-
-
Vortex the tube gently for 3 seconds.
-
Pour the mixture onto the surface of a minimal glucose agar plate.[7]
-
Gently tilt and rotate the plate to ensure even distribution.
-
Allow the top agar to solidify.
-
-
Incubation and Scoring:
-
Invert the plates and incubate at 37°C for 48-72 hours.[7]
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
Calculate the mean number of revertants per plate for each concentration.
-
Compare the results for each 2-DMAP concentration to the mean of the solvent control.
-
Evaluate for a dose-dependent increase and a significant (e.g., ≥2-fold) increase over the negative control.
-
Caption: Standard Ames Test Workflow.
Conclusion: A Strategy for Ensuring Reproducibility
The reproducibility of this compound-induced mutagenesis results is not a matter of chance but a direct consequence of rigorous experimental design and control. Variability is not an anomaly but an expected outcome if key factors are not standardized.
To enhance the trustworthiness of findings, researchers must:
-
Adhere to Standardized Guidelines: Strict adherence to protocols like those from the OECD is the first line of defense against variability.[4][13][14]
-
Characterize the Metabolic Activation System: The source and preparation of the S9 mix must be consistent and well-documented. When possible, using a single, large, well-characterized batch of S9 for a series of experiments is advisable.
-
Employ a Tiered Testing Strategy: Begin with the highly standardized Ames test. Positive or equivocal results should then be investigated in more biologically relevant systems, such as in vitro mammalian cell assays, before proceeding to resource-intensive in vivo studies.
-
Utilize Historical Control Data: A single experiment's negative control is just one data point. Comparing results to a robust historical database for the specific lab and test system provides a much stronger basis for judging the significance of an observed effect.[4]
By understanding the causality behind experimental choices and implementing these control measures, the scientific community can generate more consistent, reliable, and ultimately more predictive data on the mutagenic potential of compounds like this compound.
References
- Ames Mutagenicity Testing (OECD 471) - CPT Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDS8SwmKAK-1rq5VMBZnRh6aNTAqTzSd0EBby5ERkh-R-GpPGHIKgJvLOO5mn9RkCG2tcaeLq8heK-4fTKkGYBSUn31Kj6jY1ZG9NRnJhzPt9DGrMqbNaWmPJ_2Qf6-AOd4vwGGZ8kQdjk6oJAP0uJ7jg=]
- Guidance on the genotoxicity testing strategies for germ cell mutagens - GOV.UK. [URL: https://www.gov.
- Guidance on a strategy for genotoxicity testing of chemicals - GOV.UK. [URL: https://www.gov.uk/government/publications/guidance-on-a-strategy-for-genotoxicity-testing-of-chemicals/guidance-on-a-strategy-for-genotoxicity-testing-of-chemicals]
- Recommended Criteria for the Evaluation of Bacterial Mutagenicity Data (Ames Test). [URL: https://www.researchgate.
- OECD/OCDE - Fitoterapia Brasil. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXlxBxUQZUxZLO7VC15-9nuerwMx0KScRqP9S9G72CrE_B3c7xz1G55WZz-q4NLiNo_2r2yVa84LSrrRFGW1EMBlgXjkU8UpAMygIBSq9DtjQhJ100uX4Y-7-IXzjZMnapiytLRbGT34bHeJsqdwxeVt8tqWM9hRUGKcUF3V4dZ8tZCyrJrZ3Rdue7yW_sVdUE0vlvdIEwgZzlz0MKuwvPTpxeRSNz8tOG7cg8aTBgUH0L56m-ajWsApI6aNt4LN2CAeBoVlQextxDDkAVrca7hsHxFzz4sEnjh6-09OAzTjkEvSWhMEQcxg==]
- Ames Test Protocol | AAT Bioquest. [URL: https://www.
- Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7008581/]
- Bacterial Reverse Mutation Test (Ames Test) - Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdoIMZlzq60dZpI3OrFYPPlTlgwh4TQgW228EtZjCuqedij3IquihdTPAJIbt2g0Shu5k-gTNaXRRh8ep9L9mQXnV0l53l1Z4drldBolgS37oJKqeMU2B95LHnP3htDeftTkqnoOWt2eCLlu1Pfs0ashmm5JzNndoGgQp3eK3sMkLsC0JXe_bPKqI_Q6VEJrxUiJ-qpg==]
- Ames Test | Cyprotex ADME-Tox Solutions - Evotec. [URL: https://www.evotec.com/en/capabilities/in-vitro-adme-tox-services/in-vitro-toxicology/ames-test]
- Androgen receptor-mediated genetic differences in 2-acetylaminofluorene and dimethylnitrosamine mutagenesis in vitro - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6829448/]
- Microbial Mutagenicity Assay: Ames Test - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5905207/]
- 2-acetylaminofluorene – Knowledge and References - Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781315152816-16/acetylaminofluorene-dikshith]
- Ames II Mutagenicity Assay Technical Documentation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2nU53fLGK2xNMuosAyDg06c-g0t5sBw1j2O_i1v8Znjwku9V2hf4c-hert2jk1ctPgnmB1Sm9dOMUybktsPv7lmcxxvNeHvqd_MwezsAE3XbLV3fG2WfwNWCz54_L6KjGdBGxcVvmZZ_bIaG5Vtc7a8LITl8M_toTHSr4o_T-P4IPN9TXRS8Q]
- In Vivo Mutagenesis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4519918/]
- The detection of gene mutation in transgenic mice (Muta Mouse) following a single oral dose of 2-acetylaminofluorene - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7728863/]
- Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4382834/]
- Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites ... - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8054947/]
- The relationship of 2-acetamidofluorene mutagenicity in plate tests with its in vivo liver cell component distribution and its carcinogenic potential - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/355054/]
- A perspective review on factors that influence mutagenicity in medicinal plants and their health implications - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10226388/]
- The carcinogen 2-acetylaminofluorene inhibits activation and nuclear accumulation of cyclin-dependent kinase 2 in growth-induced rat liver - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10708481/]
- Metabolism and DNA adduct formation of 2-acetylaminofluorene by bladder explants from human, dog, monkey, hamster and rat - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3709088/]
- Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - HESI. [URL: https://hesiglobal.org/metabolic-activation-and-dna-interactions-of-carcinogenic-n-nitrosamines-to-which-humans-are-commonly-exposed/]
- Mutagenic activation of 2-aminofluorene by fluorescent light - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2859663/]
- Inhibition of 2-fluorenamine-induced mutagenesis in Salmonella typhimurium by vitamin A. [URL: https://pubmed.ncbi.nlm.nih.gov/384006/]
- Formation and persistence of DNA adducts from the carcinogen N-hydroxy-2-acetylaminofluorene in rat mammary gland in vivo - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6872152/]
- DRAFT Evidence on the Carcinogenicity of 2-Aminofluorene - OEHHA. [URL: https://oehha.ca.gov/media/downloads/proposition-65/chemicals/2-afdraft.pdf]
- Lack of carcinogenicity of 2-aminofluorene, its glucuronide and the glucuronide of N-hydroxy-2-acetylaminofluorene in heterotopic bladder of the rat - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6368461/]
- Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - MDPI. [URL: https://www.mdpi.com/1422-0067/23/9/5113]
- Fifty Years of Research on N-acetyl-2-aminofluorene, One of the Most Versatile Compounds in Experimental Cancer Research - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2205562/]
- Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38316048/]
Sources
- 1. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Androgen receptor-mediated genetic differences in 2-acetylaminofluorene and dimethylnitrosamine mutagenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The relationship of 2-acetamidofluorene mutagenicity in plate tests with its in vivo liver cell component distribution and its carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fitoterapiabrasil.com.br [fitoterapiabrasil.com.br]
- 14. gov.uk [gov.uk]
- 15. The detection of gene mutation in transgenic mice (Muta Mouse) following a single oral dose of 2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formation and persistence of DNA adducts from the carcinogen N-hydroxy-2-acetylaminofluorene in rat mammary gland in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Dimethylaminofluorene: Ensuring Laboratory Safety and Regulatory Compliance
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The handling and disposal of potent chemical reagents like 2-Dimethylaminofluorene, a compound structurally related to known carcinogens, demand a rigorous and well-documented protocol. This guide provides a comprehensive framework for the safe management and disposal of this compound waste, designed to protect laboratory personnel, ensure environmental stewardship, and maintain strict regulatory compliance.
Hazard Assessment: The "Why" Behind the Protocol
This compound and its structural analogs, such as 2-Aminofluorene, are classified as particularly hazardous substances. The primary risks associated with these compounds necessitate stringent handling protocols from acquisition to disposal. Understanding these hazards is fundamental to appreciating the causality behind the required disposal procedures.
-
Carcinogenicity and Mutagenicity: The parent compound, 2-Aminofluorene, is listed by OSHA as a substance suspected of causing cancer and genetic defects[1]. Due to structural similarities, this compound must be handled with the same level of caution, assuming it poses a similar carcinogenic risk. All waste generated must be treated as carcinogenic waste.
-
Toxicity: Acute toxicity for related compounds is a concern, with harmful effects if swallowed, inhaled, or in contact with skin[2].
-
Irritation: These compounds are known to cause serious skin and eye irritation[3][4].
These hazards mandate that all waste streams containing this compound be meticulously segregated, contained, and disposed of through a licensed hazardous waste handler. Cross-contamination is a significant risk, making dedicated waste containers and clear labeling paramount.
| Hazard Classification | Associated Risk and Rationale for Caution | Supporting Sources |
| Suspected Carcinogen | Potential to cause cancer. All waste must be handled as carcinogenic material to minimize long-term health risks for all personnel. | Safety Data Sheet for 2-Aminofluorene[1] |
| Suspected Mutagen | Potential to cause genetic defects. Requires stringent containment to prevent environmental release and personnel exposure. | Safety Data Sheet for 2-Aminofluorene[1] |
| Acute Toxicity (Oral) | Harmful if swallowed. Prevents disposal via standard drains and necessitates secure, sealed waste containers. | TCI Safety Data Sheet |
| Skin/Eye Irritant | Causes serious skin and eye irritation/damage. Contaminated PPE and labware must be disposed of as hazardous waste. | Fisher Scientific SDS[3], Echemi SDS[4] |
The Disposal Workflow: A Step-by-Step Decision Framework
To ensure a self-validating and error-proof disposal process, a clear, logical workflow must be established. The following diagram outlines the decision-making process from the point of waste generation to its final collection.
Caption: Disposal Decision Workflow for this compound.
Detailed Disposal Protocols
Adherence to standardized protocols is essential. Do not deviate from these steps without consulting your institution's Environmental Health & Safety (EHS) department.
This stream includes contaminated personal protective equipment (PPE) like gloves and lab coats, weigh paper, and plasticware with residual powder.
-
Designated Container: Use a dedicated, puncture-resistant container with a lid and a clear plastic liner. This container must be explicitly labeled: "HAZARDOUS WASTE - CARCINOGEN " and include the chemical name "this compound".
-
Collection: Place all solid waste directly into the lined container immediately after use. Never leave contaminated items on the benchtop.
-
Closure: Keep the container lid closed at all times except when adding waste.
-
Full Container: When the bag is three-quarters full, securely close and seal it. Do not overfill containers[5][6]. Close the outer container and prepare for pickup.
This stream includes solutions containing this compound and the first two solvent rinses (rinsate) from cleaning glassware.
-
Segregation: Liquid waste must be segregated based on its components. Do not mix halogenated and non-halogenated solvent waste[7]. Have separate, clearly labeled containers for each type of solvent mixture containing this compound.
-
Container Selection: Use a chemically compatible, shatter-resistant, leak-proof container with a secure, screw-top cap. Glass or appropriate plastic carboys are standard.
-
Labeling: The container must be labeled "HAZARDOUS WASTE - CARCINOGEN " and list all chemical constituents by percentage, including "this compound". Maintain a log on the container, noting the date and amount of each addition.
-
Storage: Leave approximately 10% of the container volume as headspace to allow for vapor expansion[5]. Store the container in a designated satellite accumulation area, within secondary containment (e.g., a chemical-resistant bin) to contain potential leaks[8].
This includes needles, syringes, Pasteur pipettes, or broken glassware grossly contaminated with this compound.
-
Container: Use a designated, puncture-proof sharps container that is clearly labeled "HAZARDOUS WASTE - CARCINOGEN "[7].
-
Disposal: Place sharps directly into the container immediately after use. Do not attempt to recap needles.
-
Glassware: Broken glassware should be collected with tongs or a brush and dustpan and placed into the sharps container.
-
Full Container: Once the container is three-quarters full, seal it and request a pickup from EHS.
Decontamination Procedures
Decontamination is a critical step to prevent inadvertent exposure and cross-contamination. Some hazardous substances may require special decontamination procedures; always consult the Safety Data Sheet (SDS) and your institution's standard operating procedures (SOPs)[9].
-
Preparation: Ensure you are wearing appropriate PPE (lab coat, safety glasses, and two pairs of nitrile gloves).
-
Initial Wipe: At the end of the procedure, wipe down the work area (fume hood surface, etc.) with a paper towel soaked in a solvent known to dissolve this compound (e.g., acetone or ethanol), moving from cleaner to dirtier areas. Dispose of the towel as solid carcinogenic waste.
-
Deactivating Wipe: If a known deactivating agent is identified in literature or by your EHS office, use it as a secondary wipe. In its absence, a thorough cleaning with a detergent solution is necessary. A common general procedure involves wiping the surface with a 10% bleach solution, followed by a 30-minute contact time, and then wiping with water to remove bleach residue[10][11]. Dispose of all wipes as solid carcinogenic waste.
-
Final Rinse: Wipe the area with distilled water to remove any cleaning agent residue.
-
Initial Rinse: Rinse the glassware three times with a suitable solvent. Crucially, the first two rinses must be collected and disposed of as liquid hazardous waste [6].
-
Washing: After the initial hazardous rinses, the glassware can be washed thoroughly with laboratory detergent (e.g., Luminox®, Liquinox®) and hot water[12].
-
Final Rinse: Rinse thoroughly with deionized water and allow to air dry.
Spill Management
Emergency preparedness is non-negotiable. All personnel must be trained on how to respond to a spill of a particularly hazardous substance[13].
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and call your institution's emergency number.
-
Containment (for small, manageable spills): If you are trained and it is safe to do so, prevent the spill from spreading. Use a chemical spill kit with absorbent pads or other appropriate absorbent material. Do not use combustible materials like paper towels to absorb flammable solvent spills.
-
Cleanup: Put on appropriate PPE, including a respirator if necessary. Cover the spill with absorbent material. Collect the contaminated material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Following cleanup, decontaminate the spill area using the procedure outlined in Protocol 4.1.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.
By implementing this comprehensive guide, you can ensure that the disposal of this compound is handled with the scientific rigor it requires, safeguarding your team, your research, and the environment.
References
-
Disposal of Chemical Waste. Safety Office, University of St Andrews. [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Safety Data Sheet for an Amine-based Product. Chemtron. [Link]
-
Field Equipment Cleaning and Decontamination at the FEC. U.S. Environmental Protection Agency (EPA). [Link]
-
Contamination Prevention and Decontamination. BioFire Diagnostics. [Link]
-
Safety Data Sheet for 1,3-Dimethyl-2-imidazolidinone. Carl ROTH. [Link]
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
-
Hazardous Waste Disposal Guide (2015). Office for Research Safety, Northwestern University. [Link]
-
Safety Data Sheet for Dimethylamine. Airgas. [Link]
-
29 CFR 1910.119 - Process safety management of highly hazardous chemicals. U.S. Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 9. 9.3 Decontamination Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. biofiredx.com [biofiredx.com]
- 12. epa.gov [epa.gov]
- 13. eCFR :: 29 CFR 1910.119 -- Process safety management of highly hazardous chemicals. [ecfr.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
